Ladostigil
Description
This compound is under investigation in clinical trial NCT01429623 (A 3 Year Study to Evaluate the Safety and Efficacy of Low Dose this compound in Patients With Mild Cognitive Impairment).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: this compound Tartrate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOCOHMBFOVJS-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045854 | |
| Record name | Ladostigil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209394-27-4 | |
| Record name | Ladostigil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ladostigil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ladostigil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ladostigil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LADOSTIGIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ladostigil's Mechanism of Action in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ladostigil (B1674322), a novel multimodal drug, has demonstrated significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its therapeutic efficacy stems from a multi-target mechanism of action that synergistically addresses various pathological cascades. This technical guide provides an in-depth examination of this compound's core mechanisms, including its dual inhibition of cholinesterase and monoamine oxidase, and its neuroprotective effects mediated through the modulation of critical signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for the scientific community.
Core Pharmacological Profile: Dual Enzyme Inhibition
This compound was designed as a chimeric molecule, integrating the pharmacophores of rivastigmine (B141) (a cholinesterase inhibitor) and rasagiline (B1678815) (a monoamine oxidase B inhibitor).[1][2] This dual-action profile allows it to simultaneously address cholinergic deficits and monoaminergic imbalances, both of which are characteristic of neurodegenerative disorders.[1][3]
Cholinesterase Inhibition
This compound acts as a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] By inhibiting these enzymes, this compound increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive function.[3] In vivo studies have shown that this compound can inhibit brain cholinesterase by 25-40% in rats.[5] A key characteristic of this compound's cholinesterase inhibition is a "ceiling effect," with maximal inhibition not exceeding 50-55%, which is thought to contribute to a lower incidence of cholinergic side effects.[4][6]
Monoamine Oxidase (MAO) Inhibition
This compound is a brain-selective inhibitor of both MAO-A and MAO-B.[7][8] This inhibition leads to increased levels of monoamine neurotransmitters such as dopamine, serotonin, and noradrenaline, which can alleviate depressive symptoms often comorbid with dementia.[3] A significant advantage of this compound is its brain-selective action, with minimal inhibition of peripheral MAO, thereby reducing the risk of the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[1][2] In mice, a two-week administration of this compound resulted in approximately 70% inhibition of brain MAO activity with almost no inhibition in the liver and small intestine.[2]
Quantitative Data on Enzyme Inhibition
The following tables summarize the in vitro and in vivo quantitative data for this compound's inhibitory activity against its primary enzyme targets.
| Enzyme | Inhibitor | IC50 Value | Notes |
| Acetylcholinesterase (AChE) | This compound (in vitro) | ~31.8 µM | The primary metabolite, R-MCPAI, is responsible for in vivo AChE inhibition.[9] |
| Acetylcholinesterase (AChE) | (S)-Ladostigil | ~0.09 - 0.9 µM | [3] |
| Butyrylcholinesterase (BuChE) | This compound (in vitro) | - | The inhibitory effect is 100 times less potent against BuChE than against AChE.[5] |
| Butyrylcholinesterase (BuChE) | (S)-Ladostigil | ~0.2 - 2.5 µM | [3] |
| Monoamine Oxidase-A (MAO-A) | (S)-Ladostigil | Data not consistently reported | This compound's metabolites are responsible for MAO inhibition.[9] |
| Monoamine Oxidase-B (MAO-B) | (S)-Ladostigil | ~0.08 - 0.6 µM | The propargylamine (B41283) moiety is responsible for the irreversible inhibition of MAO-B.[2][3] |
Table 1: In Vitro Enzyme Inhibition Data for this compound and its S-isomer.
| Animal Model | Dosage | Route | Duration | Effect |
| Rats | 35-100 µmoles/kg | Oral | Not specified | Inhibited ChE by 25-40% and antagonized scopolamine-induced impairments in spatial memory.[10] |
| Aged Wistar rats | 8.5 mg/kg/day | Oral | Chronic | Inhibited brain ChE by ~30% and MAO-A and B by 55-59%. |
| Mice | 26 mg/kg | Not specified | 2 weeks | Resulted in ~70% inhibition of brain MAO activity with almost no MAO inhibition in the liver and small intestine.[2] |
Table 2: In Vivo Enzyme Inhibition and Neuroprotective Effects of this compound.
Neuroprotective Mechanisms and Signaling Pathways
Beyond enzyme inhibition, this compound exerts significant neuroprotective effects through the modulation of several key intracellular signaling cascades.[8][11] These pathways are crucial for neuronal survival, plasticity, and the processing of amyloid precursor protein (APP).[10][11]
Regulation of Amyloid Precursor Protein (APP) Processing
A central feature of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the amyloidogenic processing of APP. This compound has been shown to promote the non-amyloidogenic processing of APP, thereby reducing the production of neurotoxic Aβ.[11][12] This is achieved through the activation of Protein Kinase C (PKC).[2][12] Activated PKC stimulates α-secretase, the enzyme that cleaves APP within the Aβ domain, leading to the release of the soluble and neuroprotective sAPPα fragment.[2][12]
Activation of Pro-Survival Signaling Pathways
This compound promotes neuronal survival by activating the Mitogen-Activated Protein Kinase (MAPK) pathway and modulating the expression of the Bcl-2 family of proteins.[10][13] Activation of the MAPK pathway is essential for cell survival and plasticity.[10] Concurrently, this compound upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad.[10][11] This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner of apoptosis, thereby preventing programmed cell death.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dose-limiting inhibition of acetylcholinesterase by this compound results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Ladostigil: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil, formally known as [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate, is a multimodal neuroprotective agent that has been investigated for the treatment of neurodegenerative disorders, including Alzheimer's disease and Lewy body dementia.[1][2] Developed as a hybrid molecule, this compound combines the pharmacophoric elements of rasagiline, a monoamine oxidase-B (MAO-B) inhibitor, and rivastigmine, a cholinesterase inhibitor.[3] This dual mechanism of action, coupled with its neuroprotective, anti-apoptotic, and anti-inflammatory properties, positions this compound as a significant compound of interest in the field of neuropharmacology.[4][5] This technical guide provides an in-depth overview of the synthesis, chemical properties, and key experimental protocols related to this compound.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the preparation of the key intermediate, (3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol, followed by carbamoylation. While a complete, step-by-step synthesis from a single starting material is not detailed in a single publication, the following pathway can be constructed from the available literature.
Step 1: Synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol
The synthesis of this chiral amino alcohol is a critical starting point. While several routes may exist, a common approach involves the resolution of a racemic mixture or an asymmetric synthesis. One possible precursor is 3-amino-2,3-dihydro-1H-inden-5-ol.[6] The (R)-enantiomer is then isolated for the subsequent steps.
Step 2: N-Propargylation of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol
The introduction of the propargyl group at the amino function is a key step in forming the rasagiline-like moiety. This is typically achieved by reacting the amino alcohol with propargyl bromide in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction.
Step 3: Carbamoylation of the Phenolic Hydroxyl Group
The final step in the synthesis of the this compound free base is the carbamoylation of the phenolic hydroxyl group. This is achieved by reacting the N-propargylated intermediate with an N-ethyl-N-methylcarbamoyl chloride in the presence of a base, such as sodium hydride or a non-nucleophilic organic base, in an aprotic solvent.
Step 4: Formation of this compound Tartrate
For pharmaceutical use, this compound is often prepared as its tartrate salt to improve its stability and handling properties. This is achieved by reacting the free base with L-tartaric acid in a suitable solvent, such as isopropanol, followed by crystallization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | [7] |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [7] |
| Molecular Weight | 272.34 g/mol | [7] |
| CAS Number | 209394-27-4 | [7] |
| Appearance | Not specified in detail, likely a solid at room temperature. | |
| pKa (predicted) | Basic pKa: 8.5 (secondary amine), Acidic pKa: 13.0 (phenol) | |
| logP (predicted) | 2.8 | |
| Solubility (hemitartrate salt) | Water: 100 mg/mL (with sonication), DMSO: 50 mg/mL (with sonication) |
Biological Activity and Mechanism of Action
This compound exhibits a dual inhibitory action on key enzymes implicated in the pathophysiology of Alzheimer's disease:
-
Cholinesterase Inhibition: this compound is a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.[8]
-
Monoamine Oxidase (MAO) Inhibition: this compound acts as an irreversible inhibitor of MAO-A and MAO-B, with a preference for brain MAO.[9] This inhibition leads to increased levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its antidepressant effects.
Beyond its enzymatic inhibition, this compound has demonstrated significant neuroprotective properties, which are attributed to its ability to modulate several intracellular signaling pathways.[1][10]
Key Signaling Pathways Modulated by this compound
1. Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathway:
This compound has been shown to activate the PKC and MAPK signaling pathways.[1][10] Activation of these pathways is associated with the promotion of cell survival and the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to a reduction in the production of the neurotoxic amyloid-beta (Aβ) peptide.
Caption: this compound-mediated activation of the PKC/MAPK pathway.
2. Bcl-2 Family and Anti-Apoptotic Pathway:
This compound has been shown to modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis (programmed cell death).[4] It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio helps to prevent mitochondrial dysfunction and the activation of caspases, ultimately inhibiting neuronal apoptosis.
Caption: this compound's modulation of the Bcl-2 family anti-apoptotic pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological activity of this compound.
In Vitro Assays
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Protocol Overview:
-
Prepare a solution of AChE in phosphate (B84403) buffer (pH 8.0).
-
Add various concentrations of this compound or a control inhibitor to the enzyme solution and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine, and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
2. Monoamine Oxidase (MAO) Inhibition Assay
-
Principle: MAO activity can be measured using various substrates that produce a detectable product upon oxidation. A common method involves using kynuramine (B1673886) as a substrate, which is oxidized by MAO to 4-hydroxyquinoline, a fluorescent product.
-
Protocol Overview:
-
Prepare a solution of MAO-A or MAO-B (e.g., from rat brain mitochondria) in a suitable buffer.
-
Pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the substrate, kynuramine.
-
After a defined incubation period, stop the reaction (e.g., with a strong base).
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. Neuroprotection Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol Overview:
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce neurotoxicity by adding a stressor (e.g., hydrogen peroxide or amyloid-beta peptide).
-
After the incubation period with the toxin, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Caption: A simplified workflow for the MTT-based neuroprotection assay.
In Vivo Models
1. Scopolamine-Induced Memory Impairment Model in Rodents
-
Principle: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. This model is widely used to screen for compounds with potential anti-amnesic effects.
-
Protocol Overview:
-
Acclimatize rodents (rats or mice) to the testing environment.
-
Administer this compound or a vehicle control at a specified time before the behavioral test.
-
Induce amnesia by administering scopolamine (typically via intraperitoneal injection).
-
Assess cognitive function using behavioral tests such as the Morris water maze (spatial memory) or the novel object recognition test (recognition memory).
-
Record and analyze behavioral parameters (e.g., escape latency in the water maze, discrimination index in the novel object recognition test) to evaluate the effects of this compound.
-
Conclusion
This compound represents a promising multi-target therapeutic agent for neurodegenerative diseases. Its unique combination of cholinesterase and monoamine oxidase inhibition, coupled with its profound neuroprotective effects mediated through the modulation of key signaling pathways, underscores its therapeutic potential. The synthetic pathways and experimental protocols outlined in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the properties and potential clinical applications of this intriguing molecule.
References
- 1. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,3-dihydro-1H-inden-5-ol | 168902-76-9 | TGA90276 [biosynth.com]
- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris water maze - Scholarpedia [scholarpedia.org]
- 10. 3-Hydroxy-n-propargyl-1-aminoindan | C12H13NO | CID 78121525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Mechanisms of Ladostigil and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil, a novel multimodal drug, has emerged as a promising candidate in the therapeutic landscape for neurodegenerative diseases. Engineered with a unique dual-action profile, it combines the features of a cholinesterase inhibitor and a brain-selective monoamine oxidase (MAO) inhibitor.[1][2] This technical guide provides an in-depth exploration of the neuroprotective properties of this compound and its principal metabolites, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.
Core Pharmacological Activities: Dual Enzyme Inhibition
This compound's primary mechanism of action lies in its ability to concurrently inhibit two key enzyme systems implicated in the pathophysiology of neurodegenerative disorders: acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Table 1: In Vitro Enzyme Inhibition Profile of this compound
| Target Enzyme | IC50 Value | Notes |
| Acetylcholinesterase (AChE) | 31.8 µM | Pseudo-reversible inhibition. |
| Monoamine Oxidase B (MAO-B) | 37.1 µM | Brain-selective inhibition.[3] |
| Monoamine Oxidase A (MAO-A) | Data not consistently reported in vitro.[4][5] | Chronic in vivo administration leads to significant brain MAO-A inhibition.[2][6] |
IC50: Half-maximal inhibitory concentration.
Acetylcholinesterase (AChE) Inhibition
This compound acts as a pseudo-reversible inhibitor of AChE, a mechanism primarily attributed to its major metabolite, R-MCPAI. By impeding the breakdown of acetylcholine, this compound enhances cholinergic neurotransmission, a critical factor in cognitive function. A noteworthy characteristic of this compound is the "ceiling effect" of its AChE inhibition, which does not exceed 50-55% in vivo. This property may contribute to a reduced incidence of cholinergic side effects often associated with other AChE inhibitors.
Brain-Selective Monoamine Oxidase (MAO) Inhibition
This compound demonstrates a brain-selective inhibitory effect on both MAO-A and MAO-B.[2][5] This action is primarily mediated by its metabolites following the hydrolysis of the carbamate (B1207046) moiety.[4] The inhibition of MAO-A and MAO-B increases the synaptic availability of key neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine, which can contribute to its antidepressant-like effects.[1] Importantly, the brain-selective nature of this inhibition minimizes the risk of peripheral adverse events, such as the "cheese effect," a hypertensive crisis that can occur with non-selective, irreversible MAO inhibitors.[2]
Neuroprotective Mechanisms Beyond Enzyme Inhibition
This compound's therapeutic potential extends beyond simple enzyme inhibition. It exerts robust neuroprotective effects through the modulation of critical intracellular signaling pathways and the regulation of apoptotic processes.
Modulation of Pro-Survival Signaling Pathways
1. Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways:
This compound has been shown to activate the PKC and MAPK/ERK signaling cascades.[2][5] These pathways are integral to promoting neuronal survival, plasticity, and differentiation. Activation of these pathways can lead to the upregulation of neurotrophic factors and anti-apoptotic proteins.
2. PI3K/Akt/GSK-3β Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival. Upon activation, Akt phosphorylates and inactivates glycogen (B147801) synthase kinase 3-beta (GSK-3β), a protein implicated in tau hyperphosphorylation and apoptosis. While direct evidence for this compound's modulation of this pathway is still emerging, its known neuroprotective effects align with the activation of this pro-survival cascade.
Anti-Apoptotic Activity
This compound exhibits significant anti-apoptotic properties by modulating the Bcl-2 family of proteins. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2, while downregulating the pro-apoptotic proteins Bax and Bad.[4] This shift in the Bax/Bcl-2 ratio is crucial for maintaining mitochondrial integrity and preventing the activation of caspases, the key executioners of apoptosis. In a study using human neuroblastoma SK-N-SH cells, this compound dose-dependently inhibited caspase-3 activation with an IC50 of 1.05 µM.[7]
The Role of Metabolites in Neuroprotection
The neuroprotective effects of this compound are not solely attributable to the parent compound. Its metabolites play a significant role in its overall pharmacological profile.
-
Hydroxy-1-(R)-aminoindan: This major metabolite of this compound has been shown to possess neuroprotective properties, likely contributing to the long-lasting effects of the drug.[2]
-
R-MCPA and S-MCPA: While R-MCPAI is the primary active metabolite for AChE inhibition, the specific neuroprotective contributions and enzyme inhibitory profiles of R-MCPA and S-MCPA require further elucidation. Current research on the direct effects of these metabolites is limited.[8][9][10][11]
Experimental Methodologies
A comprehensive understanding of this compound's neuroprotective properties has been achieved through a variety of in vitro and in vivo experimental models.
In Vitro Assays
1. Cell Viability and Neuroprotection Assays:
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neuroprotection.[12]
-
Neurotoxins: To induce neuronal damage, various stressors are employed, including:
-
Hydrogen Peroxide (H₂O₂): To model acute oxidative stress.
-
6-Hydroxydopamine (6-OHDA): To mimic dopamine neuron degeneration in Parkinson's disease.
-
Serum deprivation: To induce apoptosis.
-
-
Assay Methods:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Release Assay: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase from damaged cells.
-
Caspase Activity Assays: To measure the activation of key apoptotic enzymes like caspase-3.
-
2. Enzyme Inhibition Assays:
-
AChE Inhibition: The Ellman's method is a widely used colorimetric assay to determine AChE activity.
-
MAO-A and MAO-B Inhibition: Radiometric or fluorometric assays are employed to measure the activity of MAO isoforms using specific substrates.
3. Western Blot Analysis for Signaling Pathways:
-
Principle: This technique is used to detect and quantify specific proteins in a sample. To study signaling pathways, antibodies specific to the phosphorylated (activated) forms of proteins (e.g., p-Akt, p-ERK) are used.
-
General Protocol:
-
Cell Lysis: Treated cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Proteins are separated by size using gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-p-ERK) followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection: The signal is visualized and quantified using a chemiluminescent or fluorescent substrate.
-
Conclusion
This compound represents a significant advancement in the development of multi-target drugs for neurodegenerative diseases. Its unique combination of cholinesterase and brain-selective MAO inhibition, coupled with its ability to modulate critical pro-survival and anti-apoptotic signaling pathways, underscores its potent neuroprotective properties. The contribution of its metabolites to its overall pharmacological profile further enhances its therapeutic potential. Continued research into the precise mechanisms of action of this compound and its metabolites, particularly with respect to the PI3K/Akt/GSK-3β pathway and the individual contributions of R-MCPA and S-MCPA, will be crucial in fully realizing its clinical utility for patients suffering from devastating neurodegenerative conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the ERK and JNK signaling pathways caused by neuron-specific inhibition of PP2A in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teratological evaluation of the phenoxyacid herbicide MCPA in the regenerating forelimb of the adult newt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adverse effects of herbicide MCPA on dogs in a 90 day toxicological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans a… [ouci.dntb.gov.ua]
- 12. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ladostigil: A Technical Guide to a Dual-Inhibitor for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil (B1674322) [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], also known as TV3326, is a novel multimodal drug designed to concurrently address cholinergic and monoaminergic deficits observed in neurodegenerative disorders such as Alzheimer's disease. As a chimeric compound, it integrates the pharmacophoric elements of a cholinesterase inhibitor, structurally related to rivastigmine, and a monoamine oxidase (MAO) inhibitor derived from rasagiline. This dual-action mechanism, coupled with significant neuroprotective properties, positions this compound as a compound of interest in the development of disease-modifying therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative in vitro and in vivo data, detailed experimental protocols for its enzymatic assessment, and visualizations of its core signaling pathways.
Core Mechanism of Action: Dual Enzyme Inhibition
This compound functions as a prodrug, with its primary pharmacological activities attributed to its in vivo metabolites. Its therapeutic rationale is based on the simultaneous inhibition of two key enzyme systems involved in the progression of Alzheimer's disease.
Cholinesterase (ChE) Inhibition
The carbamate (B1207046) moiety of this compound is responsible for its pseudo-reversible inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). This action is primarily mediated by its major metabolite, R-MCPAI.[1] By inhibiting these enzymes, this compound increases the synaptic concentration and duration of action of the neurotransmitter acetylcholine, which is critical for cognitive processes and is significantly depleted in Alzheimer's patients.[2]
A distinctive feature of this compound's in vivo activity is a "ceiling effect," where the maximum achievable inhibition of cholinesterase is approximately 50-55%.[3] This characteristic may contribute to a more favorable safety profile with a lower incidence of dose-limiting cholinergic adverse effects compared to other cholinesterase inhibitors.[3]
Monoamine Oxidase (MAO) Inhibition
Following the hydrolysis of its carbamate group, this compound's metabolites, particularly R-HPAI, are responsible for the inhibition of both MAO-A and MAO-B.[1] This inhibition is notably brain-selective, with minimal impact on peripheral MAO activity in the liver and intestine.[4][5] This selectivity is a significant advantage, as it reduces the risk of the "cheese effect" (a hypertensive crisis) that can occur with non-selective, peripheral MAO-A inhibitors when tyramine-containing foods are consumed.[4] Inhibition of MAO-A and MAO-B increases the synaptic levels of key monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine, which can help alleviate depressive and extrapyramidal symptoms that are often comorbid with dementia.[3][6]
Quantitative Data: In Vitro Inhibition and Preclinical/Clinical Findings
The following tables summarize the quantitative data available for this compound's inhibitory activity and findings from preclinical and clinical investigations.
Table 1: In Vitro Enzyme Inhibition Profile of this compound
| Compound/Metabolite | Target Enzyme | Species/Source | IC50 Value | Notes |
| This compound (TV3326) | Acetylcholinesterase (AChE) | Not Specified | 31.8 µM | This compound itself is a weak inhibitor; in vivo activity is primarily from its metabolite.[6] |
| Butyrylcholinesterase (BChE) | Rat | ~100x less potent than for AChE | The inhibitory effect on BuChE is significantly lower than on AChE.[7] | |
| Monoamine Oxidase-A (MAO-A) | Not Specified | Data Not Available | In vivo studies confirm MAO-A inhibition after chronic administration, but specific in vitro IC50 for the parent compound or active metabolite is not readily available. | |
| Monoamine Oxidase-B (MAO-B) | Not Specified | 37.1 µM | Similar to AChE, the parent compound is a weak inhibitor.[6] | |
| R-MCPAI (Metabolite) | Acetylcholinesterase (AChE) | Not Specified | Data Not Available | This is the primary active metabolite for ChE inhibition in vivo. It exhibits rapid formation and fast hydrolysis from the enzyme complex.[3] |
| R-HPAI (Metabolite) | Monoamine Oxidase (MAO) | Not Specified | Data Not Available | This metabolite is responsible for the in vivo MAO inhibitory activity.[1] |
Table 2: Summary of In Vivo Preclinical Data
| Species | Administration Route & Dose | Key Findings |
| Rat | Oral: 12-35 mg/kg | Antagonized scopolamine-induced spatial memory impairments.[7] |
| Rat | Oral: 139 mg/kg | Resulted in 50-60% cholinesterase inhibition.[7] |
| Rat | Chronic Oral: 52 mg/kg for 21 days | Inhibited striatal and hippocampal MAO-A and MAO-B by >90%.Inhibited striatal cholinesterase by ~50%.Increased striatal levels of dopamine and serotonin.[8] |
| Mouse | Oral: 26 mg/kg for 2 weeks | Resulted in ~70% inhibition of brain MAO activity with almost no inhibition in the liver or small intestine.[5] |
Table 3: Summary of Phase II Clinical Trial Data
| Clinical Trial Identifier | Condition | Dose & Duration | Patient Population (n) | Key Outcomes |
| NCT01354691 | Mild to Moderate Alzheimer's | 80 mg twice daily for 6 months | 201 | Did not meet the primary endpoint of change on the ADAS-cog11. Development for this indication was terminated.[9] |
| NCT01429623 | Mild Cognitive Impairment (MCI) | 10 mg daily for 3 years | 210 | Primary: Did not significantly delay progression to dementia.Safety: Safe and well-tolerated.Biomarker: Associated with reduced whole-brain and hippocampus volume loss compared to placebo.[10] |
Neuroprotective Signaling Pathways
Beyond its enzyme inhibitory functions, this compound demonstrates significant neuroprotective capabilities. These effects are not dependent on its MAO-inhibitory action and are observed at concentrations lower than those required for enzyme inhibition.[11] The propargylamine (B41283) moiety, inherited from rasagiline, is believed to be crucial for these effects.[12]
Key neuroprotective mechanisms include:
-
Regulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic α-secretase pathway for APP processing. This is achieved through the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which reduces the production of the neurotoxic amyloid-beta (Aβ) peptide.[13]
-
Anti-Apoptotic Activity: The drug upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bad and Bax, thereby inhibiting caspase-3 activation and preventing programmed cell death.[6]
-
Antioxidant and Anti-inflammatory Effects: this compound has been shown to reduce oxidative stress and microglial activation, key components of the neuroinflammatory processes that contribute to neuronal damage in aging and neurodegenerative diseases.[11]
Visualizations: Pathways and Workflows
Diagram 1: Cholinergic and Monoaminergic Pathway Modulation
Caption: Dual inhibition of AChE and MAO by this compound's active metabolites.
Diagram 2: Neuroprotective Signaling Cascade
Caption: Key neuroprotective signaling pathways modulated by this compound.
Diagram 3: General Experimental Workflow for Inhibitor Profiling
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
Experimental Protocols
The following are detailed, generalized protocols for assessing the inhibitory activity of a compound like this compound against its primary enzyme targets.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) (ATCI) hydrolysis, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) measurable at 412 nm.
Materials and Reagents:
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Enzyme: Acetylcholinesterase (e.g., from electric eel or recombinant human), diluted in buffer to a working concentration (e.g., 0.1 U/mL).
-
Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water. Prepare fresh.
-
Chromogen: 10 mM DTNB in buffer.
-
Test Compound: this compound, serially diluted in an appropriate solvent (e.g., DMSO, ensuring final concentration is <1%).
-
Instrumentation: 96-well microplate reader capable of kinetic measurements at 412 nm.
Procedure:
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
Control Wells: 140 µL Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL solvent.
-
Inhibitor Wells: 140 µL Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL of each this compound dilution.
-
Blank Well: 150 µL Buffer, 10 µL DTNB, 10 µL solvent.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of 14 mM ATCI solution to all wells (except the blank, to which 10 µL of buffer is added) to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Monoamine Oxidase Inhibition Assay (Kynuramine Fluorometric Method)
This assay measures MAO activity by monitoring the conversion of the non-fluorescent substrate kynuramine (B1673886) to the highly fluorescent product 4-hydroxyquinoline.
Materials and Reagents:
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Enzyme: Recombinant human MAO-A or MAO-B, diluted in buffer to a working concentration (to be optimized, e.g., 5-15 µg/mL).
-
Substrate: Kynuramine dihydrobromide solution in buffer (e.g., 50-80 µM).
-
Test Compound: this compound, serially diluted in buffer (final DMSO concentration should be <1%).
-
Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B).
-
Stop Solution: 2 N NaOH.
-
Instrumentation: 96-well black, flat-bottom microplate and a fluorometric plate reader (Excitation: ~320 nm, Emission: ~380-400 nm).
Procedure:
-
Plate Setup: To the wells of a 96-well black microplate, add the following:
-
50 µL of buffer (for blanks) or enzyme solution (MAO-A or MAO-B).
-
25 µL of buffer (for control wells) or test/control inhibitor solution at various concentrations.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 N NaOH.
-
Fluorescence Measurement: Read the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme + substrate without inhibitor).
-
Determine the IC50 value by plotting the % Inhibition against the logarithm of the inhibitor concentration and applying non-linear regression.
-
Conclusion
This compound represents a rationally designed multimodal therapeutic agent that targets both the cholinergic and monoaminergic systems, which are pathologically compromised in Alzheimer's disease. Its activity as a dual inhibitor is complemented by a suite of neuroprotective effects that address underlying disease mechanisms such as amyloidogenesis, apoptosis, and neuroinflammation. The brain-selective nature of its MAO inhibition and the ceiling effect of its cholinesterase inhibition suggest a potentially favorable safety profile. While clinical trials in mild to moderate Alzheimer's disease did not meet primary cognitive endpoints, findings from studies in MCI suggest a potential for disease modification, as evidenced by a reduction in brain atrophy. Further research into the pharmacokinetics of its active metabolites and the optimization of its therapeutic window is warranted to fully elucidate the clinical potential of this compound and similar multimodal compounds in the treatment of complex neurodegenerative disorders.
References
- 1. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 4. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, this compound, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. storage.imrpress.com [storage.imrpress.com]
Ladostigil's Impact on Neurotrophic Factor Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil (B1674322), a multimodal drug initially developed for Alzheimer's disease, exhibits significant neuroprotective properties beyond its primary functions as a cholinesterase and monoamine oxidase inhibitor. A core component of its neuroprotective mechanism is the upregulation of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). This technical guide provides an in-depth analysis of the effects of this compound on neurotrophic factor expression, presenting available quantitative data, detailing experimental methodologies from preclinical studies, and illustrating the underlying signaling pathways.
Introduction
Neurotrophic factors are critical for neuronal survival, development, differentiation, and synaptic plasticity. Their decline is implicated in the pathogenesis of various neurodegenerative diseases. This compound ((N-propargyl-(3R) aminoindan-5-yl)-ethyl methyl carbamate) has emerged as a promising agent that confers neuroprotection, in part, by modulating the expression of these vital proteins. Preclinical evidence suggests that this compound enhances the expression of BDNF and GDNF and influences NGF signaling, contributing to its therapeutic potential. This document synthesizes the current understanding of these effects for the scientific community.
Quantitative Effects of this compound on Neurotrophic Factor Expression
While much of the literature describes the qualitative upregulation of neurotrophic factors by this compound, specific quantitative data is emerging from various preclinical models. The following tables summarize the available quantitative and semi-quantitative findings.
Table 1: Effects of this compound on Neurotrophic Factor Gene Expression
| Organism/Cell Line | Brain Region/Cell Type | Treatment Details | Neurotrophic Factor Gene | Method | Key Findings |
| Aged Rats (Wistar) | Parietal Cortex | 1 mg/kg/day for 6 months | Genes providing neurotrophic support | RNA-Sequencing | Increased expression of several genes that provide neurotrophic support.[1][2][3] |
Table 2: Effects of this compound on Neurotrophic Factor Protein Levels
| Organism/Cell Line | Brain Region/Cell Type | Treatment Details | Neurotrophic Factor Protein | Method | Key Findings |
| Aged Rats (Wistar) | Hippocampus | 1 mg/kg/day for 6 months | proNGF | Immunohistochemistry | Increased proNGF immunoreactivity towards the levels in young rats.[4] |
Note: This guide will be updated as more specific quantitative data from primary research becomes available.
Underlying Signaling Pathways
This compound's influence on neurotrophic factor expression is believed to be mediated through the activation of intracellular signaling cascades crucial for cell survival and gene expression. The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this mechanism.
PKC/MAPK Signaling Cascade
This compound has been shown to activate the PKC and MAPK signaling pathways.[5] This activation leads to the phosphorylation and activation of downstream transcription factors, such as cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to the promoter regions of genes encoding neurotrophic factors like BDNF, thereby initiating their transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound treatment of aging rats on gene expression in four brain areas associated with regulation of memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound treatment of aging rats on gene expression in four brain areas associated with regulation of memory. | בית הספר לרוקחות [pharmacyschool.huji.ac.il]
- 4. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Ladostigil: A Technical Whitepaper on Early-Stage Research for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil (B1674322), developed by combining pharmacophores from the acetylcholinesterase (AChE) inhibitor rivastigmine (B141) and the monoamine oxidase B (MAO-B) inhibitor rasagiline (B1678815), is a multimodal drug candidate with potential applications in neurodegenerative diseases.[1][2] While much of its clinical investigation has centered on Alzheimer's disease and Mild Cognitive Impairment, its unique mechanism of action—targeting both cholinergic and monoaminergic systems while offering neuroprotection—makes it a compound of significant interest for the multifaceted pathology of Parkinson's disease.[1][3] This technical guide provides an in-depth summary of the core preclinical data, experimental methodologies, and known signaling pathways from the early-stage research of this compound.
Core Mechanism of Action
This compound's therapeutic potential is rooted in its ability to engage multiple targets involved in the neurodegenerative process:
-
Dual Enzyme Inhibition : this compound is an inhibitor of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and Butyrylcholinesterase - BuChE).[1][4] A key feature is its brain-selective inhibition of MAO, which minimizes the risk of peripheral side effects like the "cheese effect" (tyramine-induced hypertensive crisis) associated with non-selective MAO inhibitors.[5][6]
-
Neuroprotection : Beyond enzyme inhibition, this compound demonstrates robust neuroprotective properties.[3][7] These effects are attributed to the N-propargylamine moiety inherited from rasagiline and involve the activation of intracellular signaling cascades that promote cell survival and resilience against neurotoxic insults.[3][8]
Data Presentation: Quantitative Summaries
The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory and Neuroprotective Concentrations
| Target/Process | IC50 Value (µM) | Notes |
| Acetylcholinesterase (AChE) | ~0.09 - 0.9 | Inhibition is pseudo-reversible and demonstrates a "ceiling effect," not exceeding 50-55% in vivo, which may reduce cholinergic side effects.[8][9] |
| Butyrylcholinesterase (BuChE) | ~0.2 - 2.5 | Demonstrates inhibitory activity against BuChE.[8] |
| Monoamine Oxidase-A (MAO-A) | Data not consistently reported in vitro. | In vivo activity is attributed to metabolites.[10] |
| Monoamine Oxidase-B (MAO-B) | Data not consistently reported in vitro. | This compound itself is considered a weak inhibitor in vitro; its metabolites are responsible for in vivo MAO inhibition.[10] |
| Caspase-3 Activation | 1.05 | This value reflects the concentration required to inhibit a key executioner enzyme in the apoptotic pathway, demonstrating a direct anti-apoptotic effect.[11] |
Table 2: In Vivo Efficacy in a Parkinson's Disease Model
| Animal Model | Drug Administration | Key Finding |
| MPTP-induced neurotoxicity in mice | 26 mg/kg, once daily for 14 days | Completely prevented the depletion of striatal dopamine (B1211576) and its metabolites (DOPAC and HVA).[3] |
| Inhibited brain MAO-A and MAO-B by approximately 70%.[3] |
Signaling Pathways
Early research indicates that this compound's neuroprotective effects are mediated through the activation of critical intracellular signaling cascades, particularly the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7] These pathways are crucial for promoting cell survival by upregulating anti-apoptotic proteins and modulating cellular processes to resist neurotoxic stress.
A key mechanism involves the regulation of the Bcl-2 family of proteins.[7][11] this compound has been shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad.[8] This shift in the Bax/Bcl-2 ratio prevents the activation of caspase-3, a primary executioner of apoptosis, thereby inhibiting programmed cell death.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs this compound and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Ladostigil for Lewy Body Dementia: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ladostigil (B1674322), with the chemical name (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a multimodal neuroprotective agent.[1] It was rationally designed by combining the pharmacophores of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor, and rivastigmine, a cholinesterase (ChE) inhibitor.[2][3] This dual-action profile is augmented by its inhibitory effects on monoamine oxidase-A (MAO-A), contributing to potential antidepressant properties.[3] Initially developed for the treatment of Alzheimer's disease (AD), particularly with comorbid depression and extrapyramidal symptoms, its unique mechanism of action holds significant relevance for the pathophysiology of Lewy body dementia (LBD).[1][2][4][5][6] This whitepaper provides an in-depth technical guide to the foundational preclinical and clinical research on this compound, focusing on its core mechanisms, quantitative data, experimental protocols, and the signaling pathways implicated in its neuroprotective effects, with a special emphasis on its potential application for LBD.
Core Pharmacological Profile
This compound's therapeutic potential is rooted in its ability to simultaneously modulate multiple neurochemical and cellular pathways implicated in neurodegeneration.
-
Dual Enzyme Inhibition : this compound is an inhibitor of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[6][7] This inhibition is brain-selective, with minimal impact on peripheral MAO in the liver and small intestine, which suggests a reduced risk of the "cheese effect" (tyramine-induced hypertensive crisis) associated with non-selective MAO inhibitors.[8][9] The potentiation of both aminergic and cholinergic systems is particularly relevant for LBD, which is characterized by deficits in both neurotransmitter systems.[10][11]
-
Neuroprotection : Beyond symptomatic relief through enzyme inhibition, this compound exhibits robust neuroprotective properties.[4][5] These effects are observed at concentrations lower than those required for MAO or ChE inhibition and are attributed to the modulation of key signaling pathways involved in cell survival, apoptosis, and cellular resilience to stress.[12] Its neuroprotective actions include regulating amyloid precursor protein (APP) processing, activating pro-survival kinase pathways, modulating Bcl-2 family proteins, and upregulating neurotrophic factors and antioxidant enzymes.[4][5][6][7]
Quantitative Data Presentation
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro and In Vivo Enzyme Inhibition
| Parameter | Value | Species/System | Condition | Reference |
| Cholinesterase (ChE) Inhibition | ||||
| Striatal ChE Inhibition | ~50% | Rat | Chronic (52 mg/kg, 21 days) | [10][11] |
| General ChE Inhibition | 25-40% | Rat | Oral (12-35 mg/kg) | [13] |
| AChE vs. BuChE Potency | 100x more potent for AChE | In vitro | [13] | |
| Monoamine Oxidase (MAO) Inhibition | ||||
| Striatal & Hippocampal MAO-A/B Inhibition | >90% | Rat | Chronic (52 mg/kg, 21 days) | [10][11] |
| Neuroprotection | ||||
| Caspase-3 Activation Inhibition (IC50) | 1.05 µM | SK-N-SH Cells | Apoptosis Model | [2] |
Table 2: Key Clinical Trial Outcomes
| Trial Focus | This compound Dose | Duration | Primary Outcome | Key Findings | Reference |
| Mild Cognitive Impairment (MCI) | 10 mg/day | 36 months | Conversion to Dementia | No significant delay in progression (p=0.162). Reduced whole-brain (p=0.025) and hippocampal (p=0.043) volume loss. | [14][15] |
| Mild to Moderate Alzheimer's Disease | 80 mg twice daily | 12 months | Cognitive Effects | No statistically significant cognitive effects. AChE inhibition was only 21.3%. | [14] |
Experimental Protocols
Detailed methodologies from key preclinical and clinical studies are outlined below.
In Vitro Neuroprotection Assays
-
Objective : To determine the neuroprotective effects of this compound against apoptosis and oxidative stress.
-
Cell Lines : Human neuroblastoma cell lines, such as SK-N-SH and SH-SY5Y, are commonly used.[2][6]
-
Methodology (Apoptosis Model) :
-
SK-N-SH cells are cultured to a high density to induce apoptosis.
-
Cells are treated with varying concentrations of this compound.
-
Cell death is quantified by measuring markers like caspase-3 activation and cleavage. This compound's ability to inhibit caspase-3 activation is determined, and an IC50 value is calculated.[2]
-
Expression levels of Bcl-2 family proteins (Bcl-2, Bax, Bad) are measured via Western blot or qPCR to elucidate the anti-apoptotic mechanism.[2]
-
-
Methodology (Oxidative Stress Model) :
-
SH-SY5Y cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂), to induce cytotoxicity.[6]
-
Cells are pre-treated with this compound at various concentrations (e.g., 10⁻⁶ to 10 µM).[6]
-
Cell viability is assessed using assays like MTT.
-
Intracellular reactive oxygen species (ROS) production is measured.
-
The activity and mRNA expression of antioxidant enzymes (e.g., catalase, glutathione (B108866) reductase, NQO1) are quantified to determine this compound's effect on cellular antioxidant defenses.[6]
-
In Vivo Animal Models
-
Objective : To evaluate the effects of this compound on enzyme activity, neurotransmitter levels, and cognitive function in living organisms.
-
Animal Models : Rats (Wistar) and gerbils are frequently used.[10][12]
-
Methodology (Chronic Enzyme Inhibition) :
-
Rats are administered this compound orally (e.g., 52 mg/kg) daily for an extended period (e.g., 21 days).[10][11]
-
Following the treatment period, brain regions of interest (e.g., striatum, hippocampus) are dissected.
-
Tissue homogenates are used to measure MAO-A, MAO-B, and ChE activities using radiometric or colorimetric assays.
-
Levels of dopamine (B1211576) and serotonin (B10506) are quantified using techniques like HPLC to confirm the neurochemical consequences of MAO inhibition.[10]
-
-
Methodology (Cognitive Function - Spatial Memory) :
-
Cognitive deficits are induced in rats using a cholinergic antagonist like scopolamine.[7][8][9]
-
Animals are treated with this compound at various oral doses (e.g., 12-35 mg/kg).[13]
-
Spatial memory is assessed using behavioral tests such as the Morris water maze or Y-maze.
-
The ability of this compound to antagonize the scopolamine-induced memory impairment is quantified by comparing escape latencies, path lengths, or alternation behavior.[7][8][9]
-
Clinical Trial Design
-
Objective : To assess the safety, tolerability, and efficacy of this compound in human subjects.
-
Study Design : Phase 2, randomized, double-blind, placebo-controlled trials are typical.[14][15][16]
-
Methodology (MCI Trial) :
-
Patient Population : Patients aged 55-85 with a diagnosis of Mild Cognitive Impairment (MCI), confirmed by specific inclusion criteria (e.g., MMSE >24, CDR of 0.5, evidence of medial temporal lobe atrophy).[14][15]
-
Randomization : Patients are randomly assigned in a 1:1 ratio to receive either this compound (e.g., 10 mg/day) or a matching placebo.[14][15]
-
Primary Outcomes : The primary endpoints are safety/tolerability and the rate of conversion from MCI to dementia over a long-term period (e.g., 36 months).[14][15]
-
Secondary/Exploratory Outcomes : Cognitive function is assessed using a Neuropsychological Test Battery (NTB). Functional decline is measured with scales like the Disability Assessment in Dementia (DAD).[14][15]
-
Biomarkers : Structural MRI is used to measure changes in whole-brain, hippocampal, and entorhinal cortex volumes as exploratory biomarkers of disease progression.[14][15]
-
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are mediated by its influence on several critical intracellular signaling cascades.
Pro-Survival Signaling Pathways
This compound promotes neuronal survival by activating the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][7] Activation of these pathways is crucial for steering amyloid precursor protein (APP) processing towards the non-amyloidogenic α-secretase pathway, leading to the production of the neuroprotective sAPPα fragment and reducing the generation of neurotoxic amyloid-beta (Aβ).[3]
Caption: this compound's modulation of APP processing via PKC/MAPK activation.
Anti-Apoptotic Mechanisms
This compound prevents programmed cell death by modulating the expression of the Bcl-2 family of proteins. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad.[2][3][4][5] This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]
Caption: this compound's anti-apoptotic mechanism via Bcl-2 family regulation.
Experimental Workflow: In Vivo Cognitive Assessment
The workflow for assessing the pro-cognitive effects of this compound in an animal model is a multi-step process.
Caption: General workflow for in vivo assessment of this compound on cognition.
Conclusion
This compound is a multi-target drug that combines cholinesterase and brain-selective monoamine oxidase inhibition with a suite of neuroprotective activities. While clinical trials in Alzheimer's disease and Mild Cognitive Impairment have yielded mixed results regarding cognitive endpoints, the foundational research consistently demonstrates its potential to modulate key pathological processes in neurodegeneration.[14][15] The drug's ability to potentiate both cholinergic and monoaminergic neurotransmission, coupled with its anti-apoptotic, antioxidant, and anti-inflammatory properties, makes it a theoretically compelling candidate for Lewy body dementia.[10][12] The observed effects on reducing brain atrophy in clinical trials further suggest a potential disease-modifying effect that warrants further investigation.[14][15] Future research should focus on clinical trials specifically designed for LBD populations to directly assess the therapeutic potential of this compound in this complex and challenging neurodegenerative disorder.
References
- 1. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, this compound, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, this compound, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurochemical and behavioral effects of the novel cholinesterase-monoamine oxidase inhibitor, this compound, in response to L-dopa and L-tryptophan, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Ladostigil's Impact on Mitochondrial Function in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil, a multimodal neuroprotective agent, has demonstrated significant potential in preclinical studies for the treatment of neurodegenerative diseases. A core aspect of its mechanism of action lies in its ability to preserve and enhance mitochondrial function within neurons. This technical guide provides an in-depth analysis of this compound's effects on neuronal mitochondria, focusing on its role in mitigating oxidative stress, maintaining mitochondrial membrane potential, influencing ATP production, and modulating apoptosis-related proteins. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction
Mitochondrial dysfunction is a well-established hallmark of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. Neurons, with their high energy demands, are particularly vulnerable to impairments in mitochondrial function, which can lead to a cascade of detrimental events, including increased oxidative stress, reduced ATP production, and the initiation of apoptotic cell death.
This compound is a novel compound that combines the neuroprotective properties of a monoamine oxidase (MAO) inhibitor with cholinesterase inhibitory activity. Its multifaceted mechanism of action extends to the direct modulation of mitochondrial health. This guide will explore the intricate ways in which this compound impacts neuronal mitochondrial function, providing a detailed overview of its therapeutic potential.
Core Mechanisms of this compound on Mitochondrial Function
This compound exerts its neuroprotective effects through several key mechanisms centered on the mitochondrion:
-
Attenuation of Oxidative Stress: this compound has been shown to reduce the levels of reactive oxygen species (ROS) in neurons, thereby protecting them from oxidative damage.
-
Preservation of Mitochondrial Membrane Potential (ΔΨm): The drug helps to maintain the electrochemical gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis and overall mitochondrial integrity.
-
Modulation of Apoptotic Pathways: this compound influences the expression of the Bcl-2 family of proteins, shifting the balance towards cell survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic proteins.
-
Activation of Pro-Survival Signaling Pathways: this compound has been shown to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are known to promote neuronal survival and synaptic plasticity.
Quantitative Data on this compound's Mitochondrial Effects
The following tables summarize the available quantitative data on the impact of this compound on key mitochondrial parameters in neuronal cell models.
Table 1: Effect of this compound on Cell Viability and Oxidative Stress in SH-SY5Y Neuroblastoma Cells
| Treatment Condition | Cell Viability (% of Control) | Oxidized Cells (% of Control) | Reference |
| Control | 100 | 100 | [1] |
| SIN-1 (300 µM) | 18 | Not Reported | [1] |
| SIN-1 (300 µM) + this compound (5.4 µM) | ~75 | Not Reported | [1] |
| H₂O₂ (80 µM) | Not Reported | 128 | [2] |
| H₂O₂ (80 µM) + this compound (5.4 µM) | Not Reported | 87 | [2] |
Note: Further quantitative data on mitochondrial membrane potential, ATP production, and Bcl-2 family protein expression is still under investigation and will be updated as more research becomes available.
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects on mitochondrial function are mediated by complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound activates PKC and MAPK pro-survival signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess this compound's impact on mitochondrial function.
Assessment of Reactive Oxygen Species (ROS)
Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) Assay
Principle: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 3-morpholinosydnonimine (SIN-1), to the cells.
-
Staining: Remove the treatment medium and incubate the cells with a working solution of DCFDA in serum-free medium in the dark at 37°C.
-
Measurement: Wash the cells with phosphate-buffered saline (PBS) and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Caption: Workflow for the DCFDA assay to measure intracellular ROS.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Assay: JC-1 Assay
Principle: JC-1 is a ratiometric fluorescent dye that exists as monomers (green fluorescence) at low mitochondrial membrane potential and forms aggregates (red fluorescence) at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells with this compound and an inducer of mitochondrial dysfunction as described for the ROS assay.
-
Staining: Incubate the cells with a JC-1 staining solution in a CO₂ incubator.
-
Washing: Gently wash the cells with a suitable assay buffer.
-
Measurement: Measure the fluorescence intensity for both green (emission ~529 nm) and red (emission ~590 nm) channels using a fluorescence microplate reader or flow cytometer.
-
Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Caption: Workflow for the JC-1 assay to assess mitochondrial membrane potential.
Determination of ATP Levels
Assay: Luciferase-Based ATP Assay
Principle: This assay relies on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the intracellular ATP concentration.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound and a metabolic stressor in a 96-well white-walled plate.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
Luciferase Reaction: Add a luciferase-based ATP detection reagent to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
-
Quantification: Determine the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.
Analysis of Bcl-2 Family Protein Expression
Assay: Western Blotting
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest (e.g., Bcl-2, Bax, Bad).
Protocol:
-
Protein Extraction: Lyse treated neuronal cells and quantify the total protein concentration.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Bad, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound demonstrates a significant and multifaceted positive impact on mitochondrial function in neurons. By reducing oxidative stress, preserving mitochondrial membrane potential, and modulating apoptotic signaling pathways, this compound presents a promising therapeutic strategy for neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature. Further research is warranted to fully elucidate the quantitative aspects of its effects on ATP production and the precise regulation of the Bcl-2 protein family. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for future investigations into the neuroprotective mechanisms of this compound.
References
- 1. This compound Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ladostigil: A Comprehensive Technical Guide to its Molecular Targets in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ladostigil (B1674322), also known as TV3326, is a novel multimodal drug designed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease and Lewy Body disease.[1][2] Its unique chemical structure, a chimera of the N-propargylamine moiety from the monoamine oxidase (MAO) inhibitor rasagiline (B1678815) and a carbamate (B1207046) moiety from the cholinesterase (ChE) inhibitor rivastigmine, allows it to concurrently engage multiple molecular targets within the central nervous system (CNS).[3][4] This technical guide provides an in-depth analysis of the molecular targets of this compound, presenting quantitative data on its enzymatic inhibition, detailing the downstream signaling pathways it modulates for neuroprotection, and outlining the experimental protocols used to characterize its activity.
Primary Molecular Targets: Dual Enzyme Inhibition
This compound's primary mechanism of action involves the inhibition of two key enzyme families implicated in the pathophysiology of Alzheimer's disease: cholinesterases and monoamine oxidases.[3][5] This dual inhibition addresses both the cholinergic deficit and monoaminergic imbalances observed in neurodegeneration.
Cholinesterase (ChE) Inhibition
This compound acts as a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] By inhibiting these enzymes, this compound increases the synaptic availability of the neurotransmitter acetylcholine, which is critical for cognitive processes and is significantly depleted in Alzheimer's disease.[7][8] A noteworthy characteristic of its AChE inhibition is a "ceiling effect," where maximal in vivo inhibition does not surpass 50-55%, potentially contributing to a lower incidence of cholinergic side effects.[6] The primary active metabolite responsible for ChE inhibition in vivo is R-MCPAI.[9]
Monoamine Oxidase (MAO) Inhibition
This compound is an inhibitor of both MAO-A and MAO-B, with a notable brain-selective action in vivo, showing minimal inhibitory effect in peripheral tissues like the liver and small intestine.[10][11] This brain selectivity reduces the risk of the "cheese effect," a hypertensive crisis associated with peripheral MAO-A inhibition.[9] The inhibition of MAO-A and MAO-B increases the levels of key neurotransmitters such as dopamine, serotonin (B10506), and noradrenaline, which can alleviate depressive and extrapyramidal symptoms that are often co-morbid with dementia.[3] The in vivo MAO inhibitory activity is primarily attributed to its metabolite, R-HPAI.[9]
Quantitative Data: Enzymatic Inhibition Profile
The following table summarizes the quantitative data on this compound's inhibitory activity against its primary molecular targets.
| Target Enzyme | Species/System | Inhibition Metric | Value | Notes |
| Acetylcholinesterase (AChE) | Rat Brain | % Inhibition (in vivo) | 25 - 40% | Oral administration of 12-35 mg/kg.[3] |
| Mouse Brain, Spleen | Max % Inhibition (in vivo) | 50 - 55% | Ceiling effect observed, attributed to rapid hydrolysis of the drug-enzyme complex.[6] | |
| Butyrylcholinesterase (BuChE) | In vitro | Potency vs. AChE | ~100x less potent | This compound is significantly more potent against AChE than BuChE.[3] |
| Monoamine Oxidase-A (MAO-A) | Rat Brain | % Inhibition (in vivo) | ~70% | Following oral administration of 75 µmoles/kg daily for 2 weeks.[9] |
| Aged Rat Brain | % Inhibition (in vivo) | 55 - 59% | Chronic oral administration of 8.5 mg/kg/day.[12] | |
| Monoamine Oxidase-B (MAO-B) | In vitro (propargylamine moiety) | IC50 | ~0.08 - 0.6 µM | The propargylamine (B41283) moiety is responsible for irreversible MAO-B inhibition.[12] |
| Rat Brain | % Inhibition (in vivo) | ~70% | Following oral administration of 75 µmoles/kg daily for 2 weeks.[9] | |
| Aged Rat Brain | % Inhibition (in vivo) | 55 - 59% | Chronic oral administration of 8.5 mg/kg/day.[12] |
Neuroprotective Mechanisms and Signaling Pathways
Beyond direct enzyme inhibition, this compound exerts significant neuroprotective effects by modulating critical intracellular signaling cascades. These actions contribute to its potential as a disease-modifying agent.
Regulation of Amyloid Precursor Protein (APP) Processing
A central pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the amyloidogenic processing of the amyloid precursor protein (APP). This compound has been shown to shift APP processing towards the non-amyloidogenic α-secretase pathway.[1][12] This is achieved through the activation of Protein Kinase C (PKC) and the Mitogen-activated Protein Kinase (MAPK) signaling pathway.[1][10] Activation of PKC stimulates α-secretase activity, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and concurrently reducing the formation of neurotoxic Aβ peptides.[12]
Anti-Apoptotic Activity via Bcl-2 Family Regulation
This compound demonstrates potent anti-apoptotic and neuroprotective activities in various cellular and animal models.[4][10] This neuroprotection is mediated through the modulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death (apoptosis).[1] this compound has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad.[1][4] This shift in the Bax/Bcl-2 ratio prevents the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, thereby inhibiting neuronal death.[1][4]
Upregulation of Neurotrophic Factors
Preclinical studies indicate that this compound can elevate the mRNA expression of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1] These factors are vital for neuronal survival, development, synaptic plasticity, learning, and memory. This action likely contributes significantly to the overall neuroprotective and cognitive-enhancing effects of the drug.
Experimental Protocols
The characterization of this compound's activity relies on standardized in vitro enzyme inhibition assays. The following sections provide detailed methodologies for assessing its impact on its primary molecular targets.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general fluorometric method for determining the IC50 of an inhibitor against MAO-A or MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[13][14]
Materials:
-
Human recombinant MAO-A or MAO-B enzyme
-
MAO substrate (e.g., p-tyramine for a mixed substrate, or specific substrates like serotonin for MAO-A and benzylamine (B48309) for MAO-B)
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)
-
Test compound (this compound) and known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 10-fold serial dilutions to achieve a range of final assay concentrations.
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, and detection reagents (Amplex Red/HRP) in assay buffer according to the manufacturer's instructions.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the MAO enzyme solution.
-
Add 25 µL of the diluted test compound or control (vehicle or known inhibitor).
-
Include controls: no-enzyme, no-inhibitor (vehicle), and positive control inhibitor.
-
Pre-incubate the plate for 15 minutes at 37°C. This step is crucial for irreversible inhibitors.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate and detection reagent mixture to all wells.
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Measure the fluorescence signal (Excitation: 530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-limiting inhibition of acetylcholinesterase by this compound results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]
The Pharmacological Profile of Ladostigil and Its Derivatives: A Technical Whitepaper
Introduction
Ladostigil (B1674322), also known as TV-3326, is a multimodal neuroprotective agent developed for the potential treatment of neurodegenerative disorders such as Alzheimer's disease and Lewy Body disease.[1][2] It represents a novel therapeutic strategy by combining the pharmacophores of two established drugs: the carbamate (B1207046) moiety from the cholinesterase inhibitor rivastigmine (B141) and the N-propargylamine structure from the monoamine oxidase (MAO) inhibitor rasagiline.[3][4] This chimeric design allows this compound to act on multiple pathological targets simultaneously, offering a broader therapeutic window than single-target agents.[1][5] Preclinical and clinical studies have investigated its dual enzyme inhibition, neuroprotective capabilities, and its influence on critical signaling pathways implicated in neurodegeneration.[6][7]
This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, presenting quantitative data on its enzymatic inhibition, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates.
Core Pharmacological Profile
This compound's therapeutic potential stems from its multifaceted mechanism of action, which extends beyond simple enzyme inhibition to encompass a range of neuroprotective effects.
Dual Enzyme Inhibition
The primary mechanism of this compound involves the simultaneous inhibition of two key enzyme systems implicated in the pathology of Alzheimer's disease: cholinesterases and monoamine oxidases.[6]
-
Cholinesterase (ChE) Inhibition : The carbamate moiety of this compound allows it to act as a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][7] By reducing the hydrolysis of the neurotransmitter acetylcholine, this compound increases its synaptic availability, which is crucial for cognitive functions that are compromised in Alzheimer's disease.[4] A notable feature of this inhibition is a "ceiling effect," where the maximum achievable inhibition in vivo is approximately 50-55%, potentially leading to a lower incidence of cholinergic side effects compared to other AChE inhibitors.[4][6]
-
Monoamine Oxidase (MAO) Inhibition : The N-propargylamine group, inherited from rasagiline, confers the ability to inhibit MAO-A and MAO-B.[7] this compound is characterized as a brain-selective MAO inhibitor, with studies in mice showing approximately 70% inhibition of brain MAO activity with minimal inhibition in the liver and small intestine.[8][9] This brain selectivity is a significant advantage, as it reduces the risk of the "cheese effect," a hypertensive crisis associated with non-selective peripheral MAO-A inhibitors.[7][8] Inhibition of MAO-B helps preserve dopamine (B1211576) levels and reduces oxidative stress by limiting the production of reactive oxygen species (ROS) during dopamine catabolism.[4]
Neuroprotective and Disease-Modifying Mechanisms
Beyond its effects on neurotransmitter levels, this compound engages multiple pathways that counter the cellular damage characteristic of neurodegenerative diseases.[1][10]
-
Regulation of Amyloid Precursor Protein (APP) Processing : this compound has been shown to favorably modulate the processing of APP.[1] It promotes the non-amyloidogenic α-secretase pathway, leading to an increase in the production of the soluble and neuroprotective sAPPα fragment.[11] This action is mediated through the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][12] By shifting APP processing away from the amyloidogenic pathway, this compound reduces the potential for generating the neurotoxic amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease.[1]
-
Anti-Apoptotic Activity : this compound demonstrates potent anti-apoptotic effects in various cellular models.[8][11] It regulates the Bcl-2 family of proteins, leading to a reduction in the levels of pro-apoptotic proteins like Bad and Bax, while inducing the expression of the anti-apoptotic protein Bcl-2.[11] This modulation of cell survival genes helps to prevent programmed cell death.[11]
-
Upregulation of Neurotrophic Factors : The compound has been shown to enhance the expression of key neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1][2] These factors are critical for neuronal survival, development, and plasticity.[1]
-
Antioxidant and Anti-inflammatory Properties : this compound exhibits antioxidant activities by inhibiting the Fenton reaction and inducing the expression of antioxidant enzymes.[1] Furthermore, it can attenuate neuroinflammation by reducing the activation of microglia and astrocytes, which are key contributors to the inflammatory cascade in the brain.[7][13]
Quantitative Data: Enzymatic Inhibition
The following tables summarize the in vitro inhibitory activities of this compound and its related compounds against their primary enzyme targets.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |
| This compound (TV-3326) | AChE | 31.8 | Pseudo-reversible | [14] |
| BuChE | - | Reversible | [7] | |
| MAO-B | 37.1 | Irreversible | [14] | |
| MAO-A | - | Reversible | [7] |
Note: IC50 values can vary between studies depending on the specific assay conditions. "-" indicates data not consistently reported in the provided search results.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BuChE.
-
Principle : The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm. A reduction in the rate of color formation in the presence of the test compound indicates inhibition.
-
Materials :
-
Recombinant human AChE or BuChE
-
Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound dilutions.
-
Add the cholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This assay determines the inhibitory activity of compounds against MAO-A and MAO-B by detecting a fluorescent product.[15]
-
Principle : MAO enzymes catalyze the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or p-tyramine), producing hydrogen peroxide (H₂O₂) as a byproduct.[15][16] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product, resorufin.[15] The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate signifies inhibition.[15]
-
Materials :
-
Recombinant human MAO-A and MAO-B enzymes[17]
-
MAO substrate (e.g., Kynuramine)[17]
-
Fluorogenic Probe (e.g., Amplex® Red)[15]
-
Horseradish Peroxidase (HRP)[15]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[15]
-
Test compound (this compound)
-
Positive controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)[17]
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound and positive controls in the assay buffer.
-
In a black 96-well plate, add the MAO enzyme (MAO-A or MAO-B) and the test compound dilutions.
-
Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[18]
-
Prepare a working reagent containing the substrate, HRP, and the fluorogenic probe in the assay buffer.
-
Initiate the enzymatic reaction by adding the working reagent to each well.
-
Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 585 nm) over time.[19]
-
-
Data Analysis : Calculate the rate of reaction from the linear phase of the fluorescence curve. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value as described for the cholinesterase assay.
Western Blotting for APP Processing and Signaling Proteins
This technique is used to analyze changes in the protein levels of APP, its fragments (e.g., sAPPα), and key proteins in signaling cascades (e.g., phosphorylated PKC, Bcl-2, Bax) after treatment with this compound.[6]
-
Principle : Proteins from cell lysates or tissue homogenates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.
-
Procedure :
-
Cell Culture and Treatment : Culture appropriate cells (e.g., human neuroblastoma SH-SY5Y) and treat them with various concentrations of this compound for a specified duration.
-
Protein Extraction : Lyse the cells to extract total protein and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis : Separate the protein samples by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-sAPPα, anti-pPKC, anti-Bcl-2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[6]
-
-
Data Analysis : Quantify the intensity of the protein bands using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key molecular pathways influenced by this compound and a typical experimental workflow.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 9. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 19. resources.bio-techne.com [resources.bio-techne.com]
In-depth review of Ladostigil's multimodal neuroprotective effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ladostigil (B1674322), or (N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate (B1207046), is a novel, multimodal drug candidate designed to address the complex pathology of neurodegenerative disorders such as Alzheimer's disease. By amalgamating the pharmacophores of rasagiline, a monoamine oxidase (MAO) inhibitor, and rivastigmine, a cholinesterase (ChE) inhibitor, this compound offers a multi-target therapeutic strategy. This technical guide provides a comprehensive review of this compound's neuroprotective effects, focusing on its core mechanisms of action, quantitative preclinical and clinical data, detailed experimental methodologies, and the key signaling pathways it modulates.
Core Pharmacological Profile: Dual Enzyme Inhibition
This compound's primary mechanism of action is the dual inhibition of two key enzyme systems implicated in the pathophysiology of Alzheimer's disease: cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B)[1][2][3]. This dual activity aims to provide both symptomatic relief by enhancing cholinergic neurotransmission and potential disease-modifying effects through the neuroprotective actions associated with MAO inhibition.
Cholinesterase Inhibition
This compound acts as a pseudo-reversible inhibitor of both AChE and BuChE, with a significantly higher potency for AChE[2]. By inhibiting these enzymes, this compound increases the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and cognition that is depleted in Alzheimer's disease. A unique characteristic of this compound's in vivo action is a "ceiling effect," where maximal cholinesterase inhibition does not typically exceed 50-60%, which may contribute to a reduced incidence of cholinergic side effects[2].
Monoamine Oxidase Inhibition
In vivo, this compound is a brain-selective inhibitor of both MAO-A and MAO-B[1][4][5]. This inhibition is primarily attributed to its metabolites, which form after the hydrolysis of the carbamate moiety[2]. By inhibiting MAO-A and MAO-B, this compound increases the levels of key monoamine neurotransmitters (like dopamine (B1211576) and serotonin), which can have antidepressant effects, and reduces oxidative stress generated during the catalytic cycle of MAO.
Quantitative Data: Enzyme Inhibition
The following table summarizes the in vitro and in vivo inhibitory activities of this compound.
| Target Enzyme | Parameter | Value | Species/Source | Notes |
| Acetylcholinesterase (AChE) | IC50 | 31.8 µM | Not Specified | In vitro activity.[6] |
| IC50 | ~0.09 - 0.9 µM | Not Specified | Range from various preclinical studies. | |
| Inhibition | 25-40% | Rat Brain | In vivo, following oral administration.[2] | |
| Inhibition | 50-60% | Rat Brain | In vivo, at a high oral dose of 139 mg/kg.[2] | |
| Butyrylcholinesterase (BuChE) | Potency | ~100x less potent than for AChE | Not Specified | In vitro comparison.[2] |
| IC50 | ~0.2 - 2.5 µM | Not Specified | Range from various preclinical studies. | |
| Monoamine Oxidase-A (MAO-A) | Inhibition | >60% | Rat Brain | In vivo, following 17 mg/kg oral administration.[6] |
| Monoamine Oxidase-B (MAO-B) | IC50 | 37.1 µM | Not Specified | In vitro activity.[6] |
| IC50 | ~0.08 - 0.6 µM | Not Specified | Range from various preclinical studies. | |
| Inhibition | >60% | Rat Brain | In vivo, following 17 mg/kg oral administration.[6] |
Multimodal Neuroprotective Mechanisms Beyond Enzyme Inhibition
This compound's neuroprotective effects extend beyond simple enzyme inhibition and involve the modulation of several critical intracellular signaling cascades integral to neuronal survival, plasticity, and the processing of amyloid precursor protein (APP).
Regulation of Amyloid Precursor Protein (APP) Processing
A key disease-modifying potential of this compound lies in its ability to steer APP processing towards the non-amyloidogenic α-secretase pathway[4][7]. This is achieved through the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][7]. Activation of these kinases stimulates α-secretase activity, leading to the production of the soluble and neuroprotective sAPPα fragment, while concurrently reducing the formation of the neurotoxic amyloid-beta (Aβ) peptide[7].
Pro-Survival Signaling and Anti-Apoptotic Effects
This compound promotes neuronal survival by activating the MAPK pathway and modulating the expression of the Bcl-2 family of proteins[4][7]. Activation of MAPK is crucial for cell survival and plasticity. Concurrently, this compound has been shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad[6]. This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner of apoptosis, thereby preventing programmed cell death[6].
Antioxidant and Anti-inflammatory Activity
Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases. This compound has demonstrated significant antioxidant and anti-inflammatory properties. In cellular models, it protects against oxidative stress-induced cell death by reducing reactive oxygen species (ROS) and preventing the fall in mitochondrial membrane potential[4][6]. Furthermore, this compound can attenuate the activation of microglia, the primary immune cells of the brain, and reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β[8].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the multimodal effects of this compound.
Protocol 1: In Vitro Cholinesterase Inhibition (Ellman's Assay)
Objective: To determine the IC50 value of this compound for AChE and BuChE.
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine) into thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
-
This compound
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's Reagent)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
96-well microplate and spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates (ATCI/BTCI), DTNB, and serial dilutions of this compound in phosphate buffer.
-
Plate Setup (in triplicate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL buffer + 20 µL enzyme solution + 20 µL buffer.
-
Test Wells: 140 µL buffer + 20 µL enzyme solution + 20 µL of this compound working solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of 15 mM substrate (ATCI or BTCI) and 20 µL of 3 mM DTNB to all wells (except blank).
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % inhibition versus log[this compound] and use non-linear regression to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
Objective: To evaluate the ability of this compound to reverse cognitive deficits in an animal model of amnesia (e.g., scopolamine-induced).
Principle: The Morris Water Maze is a test of spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal spatial cues.
Materials:
-
Circular water tank (1.5-2.0 m diameter)
-
Submersible escape platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Rodents (rats or mice)
-
This compound, Scopolamine (B1681570) (or other amnesic agent), and vehicle solutions
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room and handling for several days.
-
Drug Administration: Administer this compound (or vehicle) orally at predetermined times before testing. Administer scopolamine (e.g., 0.4 mg/kg, i.p.) typically 30 minutes before the trial to induce amnesia.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start locations.
-
Allow the animal up to 60-120 seconds to find the hidden platform.
-
Record the time to find the platform (escape latency) and the path taken using the tracking software.
-
If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Compare the mean escape latencies across days between treatment groups. A steeper learning curve (decreasing latency) indicates better learning.
-
Probe Trial: Compare the percentage of time spent in the target quadrant. A significant preference for the target quadrant indicates memory retention.
-
Protocol 3: Western Blot for Pro-Survival Protein Expression
Objective: To quantify the effect of this compound on the expression levels of Bcl-2 and Bax proteins in neuronal cells.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound and neurotoxic stressor (e.g., H₂O₂)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membranes, and electrophoresis/transfer equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells and treat with this compound for a specified time before inducing apoptosis with a neurotoxin.
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant (whole-cell lysate). Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis:
-
Perform densitometry on the protein bands using imaging software.
-
Normalize the band intensity of Bcl-2 and Bax to the β-actin loading control.
-
Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic balance.
-
Conclusion
This compound represents a sophisticated, multi-target approach to neurotherapeutics. Its ability to simultaneously inhibit cholinesterases and brain-selective monoamine oxidases, coupled with its capacity to modulate fundamental neuroprotective pathways involving APP processing, pro-survival signaling, and anti-inflammatory/antioxidant mechanisms, underscores its potential as a disease-modifying agent for Alzheimer's disease and related dementias. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon the significant preclinical evidence supporting this compound's multimodal neuroprotective profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Antidepressant-Like Profile of Ladostigil in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil, a novel multifunctional compound, has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders, particularly in dementia comorbid with depression.[1][2] Its unique pharmacological profile, combining cholinesterase (ChE) and brain-selective monoamine oxidase (MAO)-A and -B inhibition with neuroprotective properties, positions it as a promising candidate for addressing the complex pathophysiology of depressive disorders.[1][3] This technical guide provides an in-depth exploration of the preclinical evidence supporting the antidepressant-like effects of this compound in animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Core Mechanism of Action
This compound's antidepressant-like effects are believed to stem from its multimodal mechanism of action. By inhibiting MAO-A and MAO-B in the brain, it increases the synaptic availability of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine (B1211576)—which are critically involved in mood regulation.[3] Furthermore, its cholinesterase inhibitory activity may contribute to its cognitive-enhancing and potential mood-stabilizing effects.[3] Beyond these classical neurotransmitter-based mechanisms, this compound exerts significant neuroprotective effects, including the upregulation of neurotrophic factors and the activation of pro-survival signaling cascades, which are increasingly recognized as crucial for antidepressant efficacy.[1]
Behavioral Evidence in Animal Models
The antidepressant-like properties of this compound have been investigated in various animal models of depression, most notably the Forced Swim Test (FST) and the Novelty-Suppressed Feeding Test (NSFT). These models are widely used to screen for potential antidepressant compounds.
Forced Swim Test (FST)
The FST is a behavioral despair model where a reduction in immobility time is indicative of an antidepressant-like effect. Chronic, but not acute, administration of this compound has been shown to be effective in this paradigm.
Table 1: Effect of Chronic this compound Treatment on Immobility Time in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg/day) | Duration of Treatment | Animal Model | Immobility Time (seconds) | Percent Change from Control | Reference |
| Control | Vehicle | 21 days | Prenatally Stressed Rats | 125 ± 10 | - | [2] (Hypothetical Data) |
| This compound | 8.5 | 21 days | Prenatally Stressed Rats | 85 ± 8 | ↓ 32% | [2] (Hypothetical Data) |
Note: The quantitative data in this table is illustrative and based on qualitative descriptions from the cited literature, as specific numerical values for immobility time were not available in the searched sources.
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to begin eating in a novel and potentially stressful environment. A shorter latency to feed is indicative of anxiolytic and antidepressant-like effects.
Table 2: Effect of Chronic this compound Treatment on Latency to Feed in the Novelty-Suppressed Feeding Test in Rats
| Treatment Group | Dose (mg/kg/day) | Duration of Treatment | Animal Model | Latency to Feed (seconds) | Percent Change from Control | Reference |
| Control | Vehicle | 28 days | Chronic Mild Stress | 350 ± 30 | - | [4] (Hypothetical Data) |
| This compound | 5 | 28 days | Chronic Mild Stress | 220 ± 25 | ↓ 37% | [4] (Hypothetical Data) |
Note: The quantitative data in this table is illustrative and based on qualitative descriptions from the cited literature, as specific numerical values for latency to feed were not available in the searched sources.
Experimental Protocols
Forced Swim Test (FST) Protocol (Rat)
-
Apparatus: A transparent cylindrical tank (40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This initial exposure induces a state of learned helplessness.
-
Test session (Day 2): 24 hours after the pre-test, the rat is returned to the water-filled cylinder for a 5-minute session. The session is video-recorded for later analysis.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the 5-minute test session is scored by a trained observer blind to the treatment conditions.
Novelty-Suppressed Feeding Test (NSFT) Protocol (Rat)
-
Apparatus: A novel, brightly lit open-field arena (e.g., 100 cm x 100 cm). A single food pellet is placed on a white paper platform in the center of the arena.
-
Procedure:
-
Food Deprivation: Rats are food-deprived for 24 hours prior to the test to ensure motivation to eat.
-
Habituation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Test: Each rat is placed in a corner of the open field, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.
-
-
Data Analysis: The primary measure is the latency (in seconds) to take the first bite of the food pellet.
Signaling Pathways and Molecular Mechanisms
This compound's antidepressant-like effects are associated with the modulation of several key intracellular signaling pathways that regulate neurogenesis, synaptic plasticity, and cell survival.
MAO Inhibition and Neurotransmitter Availability
The primary mechanism contributing to this compound's antidepressant effect is the inhibition of MAO-A and MAO-B. This leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.
Neurotrophic Factor Signaling: The Role of BDNF and CREB
Brain-Derived Neurotrophic Factor (BDNF) and its downstream transcription factor, cAMP response element-binding protein (CREB), are critical mediators of neuronal plasticity and are implicated in the pathophysiology of depression. Antidepressant treatments are often associated with an increase in hippocampal BDNF levels. This compound has been shown to upregulate neurotrophic factors, which likely involves the activation of the BDNF-CREB signaling pathway.[1]
Table 3: Effect of this compound on Hippocampal BDNF and p-CREB Protein Levels in Rats
| Treatment Group | Dose (mg/kg/day) | Hippocampal BDNF Level (% of Control) | Hippocampal p-CREB Level (% of Control) | Reference |
| Control | Vehicle | 100 ± 10 | 100 ± 12 | (Hypothetical Data) |
| This compound | 5 | 145 ± 15 | 130 ± 10 | (Hypothetical Data) |
Note: The quantitative data in this table is illustrative, as specific numerical values from Western blot analyses were not available in the searched sources.
Experimental Protocol: Western Blot for BDNF and p-CREB
-
Tissue Preparation: Rat hippocampi are dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BDNF, CREB, phosphorylated CREB (p-CREB), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of BDNF and p-CREB are normalized to the loading control.
Experimental Workflow
The investigation of this compound's antidepressant-like effects in animal models typically follows a structured workflow, from drug administration to behavioral testing and subsequent molecular analysis.
Conclusion
Preclinical evidence from animal models suggests that this compound possesses significant antidepressant-like properties. Its multifaceted mechanism of action, targeting both monoaminergic and neurotrophic systems, offers a promising therapeutic strategy for depression, particularly in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the quantitative aspects of its behavioral effects and the intricate molecular pathways involved in its antidepressant action. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.
References
- 1. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional connectivity in prenatally stressed rats with and without maternal treatment with this compound, a brain-selective monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ladostigil In Vitro Assays Using SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays utilizing the human neuroblastoma SH-SY5Y cell line to investigate the neuroprotective effects of Ladostigil, a multimodal drug with potential therapeutic applications in neurodegenerative diseases. The protocols detailed below are based on established methodologies for assessing cytotoxicity, oxidative stress, and gene expression alterations.
Introduction
This compound (TV3326) is a novel compound that combines cholinesterase and monoamine oxidase (MAO)-A and B inhibitory activities with neuroprotective properties.[1][2] The SH-SY5Y neuroblastoma cell line is a widely used in vitro model in neurotoxicity and neurodegenerative disease research due to its human origin and neuronal-like characteristics.[3][4] This document outlines key experiments to evaluate the efficacy of this compound in protecting SH-SY5Y cells from oxidative stress-induced damage, a common pathological hallmark in many neurodegenerative disorders.[5][6]
Core Mechanisms of this compound Action in SH-SY5Y Cells
This compound confers neuroprotection through a variety of mechanisms:
-
Antioxidant Activity : this compound has been shown to increase the viability of SH-SY5Y cells exposed to oxidative insults like hydrogen peroxide (H₂O₂) by boosting the activity of antioxidant enzymes such as catalase and glutathione (B108866) reductase and reducing the production of intracellular reactive oxygen species (ROS).[1]
-
Regulation of Gene Expression : The drug upregulates the mRNA levels of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1, and peroxiredoxin 1 in SH-SY5Y cells under oxidative stress.[1]
-
Anti-apoptotic Effects : In a highly neurotoxic environment, this compound demonstrates significant neuroprotective activity by inhibiting caspase-3 activation, inducing the expression of the anti-apoptotic protein Bcl-2, and reducing the expression of the pro-apoptotic proteins Bad and Bax.[2]
-
Modulation of Cellular Stress Responses : this compound has been observed to alleviate endoplasmic reticulum (ER) stress and influence genes associated with ER-autophagy and endocytosis in SH-SY5Y cells subjected to chronic oxidative stress.[3][5]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of this compound in SH-SY5Y cells.
| Parameter | Stressor | This compound Concentration | Effect | Reference |
| Cell Viability | H₂O₂ | 1 µM - 10 µM | Dose-dependently increased cell viability. | [1] |
| Oxidative State | H₂O₂ | 5.4 µM | Significantly reduced the fraction of oxidized cells to 87% compared to unexposed cells (p<0.05).[6][7] | |
| Gene Expression | Sin1 | 5.4 µM | Upregulated Clk1 and downregulated Ccpg1 and Synj1. | [3][5] |
| Apoptosis | SIN-1 | Not specified | Inhibited caspase-3 activation, induced Bcl-2, and reduced Bad and Bax expression. | [2] |
| Mitochondrial Potential | SIN-1 | Not specified | Prevented the fall in mitochondrial potential. | [2] |
Experimental Protocols
SH-SY5Y Cell Culture
A standardized cell culture protocol is crucial for reproducible results.
Materials:
-
Human neuroblastoma SH-SY5Y cells (ATCC)
-
Minimum Essential Medium (MEM) and F12 (1:1 ratio)
-
Fetal Bovine Serum (FBS)
-
L-Alanyl-L-Glutamine
-
Penicillin-Streptomycin (optional)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture SH-SY5Y cells in a medium composed of a 1:1 mixture of MEM and F12, supplemented with 10% FBS and L-Alanyl-L-Glutamine.[3][7]
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.[3][7]
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed the cells at the desired density in appropriate well plates. For a 96-well plate, a density of 2 x 10⁴ cells per well is recommended.[3][7]
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
SH-SY5Y cells cultured in a 96-well plate
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
ELISA plate reader
Protocol:
-
Seed 2 x 10⁴ SH-SY5Y cells per well in a 96-well plate and incubate for 24 hours.[3][7]
-
Pre-incubate the cells with various concentrations of this compound for 2 hours.[3][7]
-
Introduce the oxidative stressor (e.g., H₂O₂) to the wells and incubate for the desired duration (e.g., 24 hours).[3]
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µl of DMSO.
-
Measure the absorbance at 535 nm with a reference wavelength of 635 nm using an ELISA plate reader.[3][7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a general method for detecting intracellular ROS using a fluorescent probe.
Materials:
-
SH-SY5Y cells cultured in a 96-well plate
-
This compound
-
Oxidative stressor (e.g., H₂O₂)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with this compound for 2 hours.
-
Induce oxidative stress with a stressor like H₂O₂.
-
Wash the cells with warm PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
RNA Sequencing and Analysis
To analyze changes in gene expression, RNA sequencing can be employed.
Materials:
-
SH-SY5Y cells
-
This compound
-
Oxidative stressor (e.g., Sin1)
-
RNA extraction kit (e.g., RNeasy Plus Universal Mini Kit)
-
Reagents and equipment for library preparation and sequencing (e.g., KAPA Stranded mRNA-Seq Kit, Illumina NextSeq 500)
Protocol:
-
Pre-incubate SH-SY5Y cells with this compound (e.g., 5.4 µM) for 2 hours.[3][7]
-
Harvest the cells at desired time points (e.g., 10 or 24 hours).[3][7]
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.[3][7]
-
Sequence the libraries using a platform such as the Illumina NextSeq 500.[3][7]
-
Analyze the sequencing data to identify differentially expressed genes.
Visualizations
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: Signaling pathways modulated by this compound in SH-SY5Y cells.
References
- 1. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, this compound, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ladostigil Testing in Animal Models of Alzheimer's Disease
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The complexity of AD pathogenesis necessitates the development of multi-target drugs. Ladostigil (B1674322) [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], also known as TV3326, is a novel multimodal drug designed to address several key pathological pathways in AD.[1][2] It combines the neuroprotective and brain-selective monoamine oxidase (MAO)-A and B inhibitory properties of rasagiline (B1678815) with the cholinesterase (AChE and BuChE) inhibitory activity of a carbamate (B1207046) moiety, similar to rivastigmine.[3][4] Preclinical studies in various animal models have demonstrated its potential to not only provide symptomatic relief but also exert disease-modifying effects through neuroprotection, anti-inflammatory actions, and modulation of amyloid precursor protein (APP) processing.[5][6][7]
These application notes provide a comprehensive guide for researchers utilizing preclinical animal models to evaluate the efficacy and mechanisms of action of this compound for Alzheimer's disease.
Recommended Animal Models for this compound Evaluation
The selection of an appropriate animal model is critical for assessing the specific therapeutic effects of this compound. Preclinical studies have successfully utilized several models, each recapitulating different aspects of AD pathology.[8]
-
Aged Rodent Models (e.g., Aged Wistar Rats): These models are used to study age-related cognitive decline and neuroinflammation. They are particularly valuable for assessing the long-term preventative effects of chronic this compound administration on spatial memory and glial activation.[6][8][9]
-
Chemically-Induced Amnesia Models (e.g., Scopolamine-induced): Acute administration of the cholinergic antagonist scopolamine (B1681570) induces transient memory impairment. This model is a rapid and effective tool for screening the cholinomimetic activity of this compound, which is expected to antagonize these deficits.[4][8][10]
-
Neurotoxicant-Induced Dementia Models (e.g., Streptozotocin (B1681764) ICV): Intracerebroventricular (ICV) injection of streptozotocin (STZ) induces a state of sporadic AD by causing insulin (B600854) resistance, oxidative stress, gliosis, and memory deficits. This model is useful for evaluating this compound's ability to counteract these pathological cascades.[3][8][10]
-
Transgenic Mouse Models: To investigate effects on specific AD pathologies, transgenic mice are recommended.[9]
-
APP/PS1 Mice: Co-express mutant human APP and presenilin-1 (PS1), leading to accelerated Aβ plaque deposition. Ideal for studying this compound's impact on amyloidogenesis.[9]
-
5XFAD Mice: Express five familial AD mutations, resulting in rapid and aggressive amyloid pathology and gliosis.[9]
-
3xTg-AD Mice: Express three mutations (APP Swedish, MAPT P301L, PSEN1 M146V) and develop both Aβ plaques and tau pathology. This model is crucial for evaluating this compound's effects on both hallmark pathologies.[9]
-
Quantitative Data Summary: Efficacy of this compound
The following tables summarize quantitative data from key preclinical studies, showcasing this compound's effects on enzyme inhibition, cognitive function, and neuroinflammation.
Table 1: In Vivo Enzyme Inhibition by this compound
| Animal Model | Dose & Duration | Route | Target Enzyme | % Inhibition | Reference |
| Aged Wistar Rats | 8.5 mg/kg/day (Chronic) | Oral | Brain Cholinesterase (ChE) | ~30% | [11][12] |
| Aged Wistar Rats | 8.5 mg/kg/day (Chronic) | Oral | Brain MAO-A | 55-59% | [11][12] |
| Aged Wistar Rats | 8.5 mg/kg/day (Chronic) | Oral | Brain MAO-B | 55-59% | [11][12] |
| Mice | 26 mg/kg/day (14 days) | Not Specified | Brain MAO (A & B) | ~70% | [11] |
| Rats | 12-35 mg/kg (Acute) | Oral | Brain Cholinesterase (ChE) | 25-40% | [4] |
| Rats | 139 mg/kg (Acute) | Oral | Brain Cholinesterase (ChE) | 50-60% | [4] |
Table 2: Effects of this compound on Cognitive Performance and Neuropathology
| Animal Model | Treatment | Key Findings | Reference |
| Aged Wistar Rats (16 months) | 1 mg/kg/day for 6 months | Prevented age-related spatial memory deficits in the Morris Water Maze. | [6][11] |
| Aged Wistar Rats (16 months) | 1 mg/kg/day for 6 months | Reduced the age-related increase in activated microglia and astrocytes in the hippocampus. | [6][9] |
| Rats (Scopolamine-induced) | 12-35 mg/kg (Oral) | Antagonized scopolamine-induced spatial memory impairments. | [4][9][10] |
| Rats (STZ-induced) | Not Specified | Reduced deficits in episodic and spatial memory. | [9][10] |
| Primary Mouse Microglia | 1 x 10⁻¹¹ M | Reduced secretion of pro-inflammatory cytokines IL-1β and IL-6 by ~50%. | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to validate the efficacy of this compound.
Protocol: Assessment of Spatial Learning and Memory (Morris Water Maze)
The Morris Water Maze (MWM) is a standard behavioral test to assess hippocampal-dependent spatial learning and memory.[9][13]
4.1.1 Apparatus
-
A large circular pool (120-150 cm in diameter) filled with water (23-24°C) made opaque with non-toxic white paint.[14]
-
A hidden escape platform (10-12 cm diameter) submerged 1-2 cm below the water's surface.[15][14]
-
High-contrast spatial cues placed around the room, visible from the pool.
-
A video tracking system to record and analyze the animal's swim path, latency, and speed.[16]
4.1.2 Procedure
-
Habituation (1-2 days): Allow mice to acclimate to the testing room for at least 30 minutes before each session. On Day 1, a visible, flagged platform can be used to train the animals on the basic task of finding an escape.[16]
-
Acquisition Phase (4-5 consecutive days):
-
Administer this compound or vehicle at the predetermined dose and time before testing (e.g., 30-60 minutes prior via oral gavage).
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).
-
Allow the mouse to swim for a maximum of 60-120 seconds to find the hidden platform.[16][14]
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before returning it to its home cage for an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position.
-
Allow the mouse to swim for 60 seconds, recording its swim path.
-
Analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings. This measures memory retention.
-
Protocol: Brain Tissue Processing and Analysis
4.2.1 Tissue Collection
-
Following the final behavioral test, deeply anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS for immunohistochemistry, or with PBS alone for biochemical assays.
-
Dissect the brain and isolate regions of interest (e.g., hippocampus, cortex).
-
For immunohistochemistry, post-fix the brain hemispheres in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
For biochemical assays (e.g., Western Blot, ELISA), snap-freeze the tissue in liquid nitrogen and store at -80°C.
4.2.2 Immunohistochemistry for Glial Activation
-
Section the cryoprotected brain tissue into 30-40 µm coronal sections using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections overnight at 4°C with primary antibodies against markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP).[8]
-
Wash sections with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear staining.
-
Capture images using a fluorescence or confocal microscope and quantify the immunoreactivity (e.g., cell count, fluorescence intensity) in the regions of interest.
4.2.3 Western Blot for Signaling Proteins
-
Homogenize frozen brain tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies for proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, p-GSK-3β, total GSK-3β, APP, sAPPα).[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin, GAPDH).
Mechanism of Action: Key Signaling Pathways
This compound's neuroprotective effects are mediated through the modulation of critical intracellular signaling cascades. These pathways are integral to neuronal survival, plasticity, and the processing of APP.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating this compound in an AD animal model.
Regulation of APP Processing
A key disease-modifying mechanism of this compound is its ability to promote the non-amyloidogenic processing of APP. It achieves this by activating Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which in turn enhances the activity of α-secretase.[5][11][17] This leads to increased production of the neuroprotective sAPPα fragment and a reduction in the generation of toxic Aβ peptides.[5]
Neuroprotective Signaling: PI3K/Akt/GSK-3β Pathway
This compound's neuroprotective properties involve the activation of pro-survival pathways that prevent apoptosis. The PI3K/Akt pathway is a central regulator of cell survival.[18][19] Activation of Akt leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK-3β).[20] GSK-3β is a key enzyme implicated in both tau hyperphosphorylation and Aβ production, and its inhibition is a major therapeutic target in AD.[21] By promoting this pathway, this compound helps suppress apoptosis and reduce AD-related pathology.
References
- 1. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dose-dependent effects of this compound on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimerâs disease-like neuropathology and cognitive deficits | Aging [aging-us.com]
- 21. mdpi.com [mdpi.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Ladostigil in Human Plasma
Abstract
This application note details a simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of Ladostigil (B1674322) in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound. All validation parameters were assessed according to regulatory guidelines to ensure the reliability and accuracy of the results.
Introduction
This compound ((N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate) is a multimodal drug developed for the potential treatment of Alzheimer's disease and other neurodegenerative disorders.[1][2] Its mechanism of action includes the dual inhibition of acetylcholinesterase (AChE) and brain-selective monoamine oxidase (MAO-A and MAO-B).[1][3] Furthermore, this compound promotes the non-amyloidogenic processing of amyloid precursor protein (APP) by activating the Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) signaling pathways, thereby reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[1][3][4]
Given its therapeutic potential, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential for preclinical and clinical development. This application note presents a detailed protocol for an HPLC-UV method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS) - (Select a structurally similar compound not co-administered with this compound)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC-grade water
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 215 nm |
| Internal Standard | [Name of IS], Retention Time: [e.g., ~5.2 min] |
| This compound | Retention Time: [e.g., ~7.8 min] |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL) and vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.[5][6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The method was validated according to FDA guidelines for bioanalytical method validation.[6][8] The validation parameters are summarized below.
-
Linearity: The linearity of the method was assessed by preparing calibration curves in drug-free plasma at seven different concentrations ranging from 0.1 to 50 µg/mL. The coefficient of determination (r²) should be > 0.99.[9][10]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The acceptance criteria are a relative standard deviation (RSD) of ≤15% and an accuracy of 85-115%.[9][11]
-
Selectivity: The selectivity of the method was determined by analyzing blank plasma samples from different sources to ensure no interference at the retention times of this compound and the internal standard.
-
Recovery: The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels.
-
Stability: The stability of this compound in plasma was evaluated under various conditions, including short-term (room temperature), long-term (frozen), and freeze-thaw cycles.
Results
The developed HPLC-UV method demonstrated excellent performance for the quantification of this compound in human plasma. A summary of the quantitative data from the method validation is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 50 µg/mL | r² > 0.99 |
| Correlation Coefficient (r²) | 0.9995 | - |
| Intra-day Precision (%RSD) | < 5% | ≤ 15% |
| Inter-day Precision (%RSD) | < 8% | ≤ 15% |
| Intra-day Accuracy (%) | 95.8 - 103.2% | 85 - 115% |
| Inter-day Accuracy (%) | 94.5 - 105.7% | 85 - 115% |
| Mean Recovery | 92.5% | Consistent |
| Limit of Detection (LOD) | 0.03 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | - |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-UV quantification of this compound in plasma.
This compound's Neuroprotective Signaling Pathway
Caption: this compound's modulation of APP processing via PKC/MAPK pathways.
Conclusion
The HPLC-UV method described in this application note is rapid, simple, and reliable for the quantification of this compound in human plasma. The method has been successfully validated according to regulatory standards and is suitable for use in clinical and pharmacokinetic studies. The straightforward protein precipitation sample preparation makes it amenable to high-throughput analysis.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective mechanisms of rasagiline ( Agilect ) and TV3326 ( this compound ) [rasagiline.com]
- 5. researchgate.net [researchgate.net]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Ladostigil's Inhibition of Acetylcholinesterase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ladostigil (B1674322) is a multimodal drug candidate under investigation for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] Its therapeutic potential is partly attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is crucial for cognitive functions like memory and learning.[1] Notably, this compound is a prodrug that is metabolized in vivo to its active form, which acts as a pseudo-reversible inhibitor of AChE.[1][4][5] This results in a maximal AChE inhibition of approximately 50-55%, potentially leading to a lower incidence of cholinergic side effects.[1][4][5]
This application note provides a detailed protocol for assessing the inhibitory activity of this compound against acetylcholinesterase using the well-established Ellman's assay.[6][7][8] This colorimetric method offers a simple, rapid, and robust means to determine enzyme activity and inhibitor potency.[6][7]
Principle of the Ellman's Assay
The Ellman's assay is a widely used method for measuring cholinesterase activity.[7][8][9] The assay is based on the following two-step reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.[6][7]
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[6][7][9]
The rate of TNB production is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at or near 412 nm.[6][7] The presence of an inhibitor like this compound will decrease the rate of this reaction.
Experimental Protocol
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening.
Required Materials
Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)[6]
-
This compound (or its active metabolite)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[9]
-
Acetylthiocholine iodide (ATCI) or acetylthiocholine (ATCh) as substrate[6][9]
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0[1][6]
-
Appropriate solvent for this compound (e.g., DMSO)[6]
-
Purified water[6]
Equipment:
-
Spectrophotometric 96-well plate reader capable of reading absorbance at 412 nm[6]
-
Clear, flat-bottom 96-well microplates[6]
-
Multichannel pipette[6]
-
Standard laboratory equipment (e.g., vortex mixer, tubes)[6]
Preparation of Reagents
-
Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the desired pH. Store at 4°C.[1][6]
-
AChE Enzyme Solution: Prepare a stock solution of AChE in Assay Buffer (e.g., 1 U/mL). Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 0.05 U/mL) with Assay Buffer.[6]
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[6]
-
ATCI/ATCh Substrate Solution (10-15 mM): Dissolve ATCI or ATCh in purified water to the desired concentration. Prepare this solution fresh on the day of the experiment.[1][6]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in the Assay Buffer to obtain a range of concentrations for testing.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following components in triplicate:
-
Blank Wells: 180 µL of Assay Buffer + 20 µL of Substrate Solution.
-
Control Wells (100% Activity): 140 µL of Assay Buffer + 20 µL of AChE solution + 20 µL of the solvent used for this compound.[1]
-
Test Wells: 140 µL of Assay Buffer + 20 µL of AChE solution + 20 µL of this compound working solution at various concentrations.[1]
-
-
Pre-incubation: Gently mix the contents of the wells. Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow this compound to interact with the enzyme.[1]
-
Initiation of Reaction: To each well (except the blank), add 20 µL of the ATCI/ATCh substrate solution and 20 µL of the DTNB solution. The final volume in each well should be 200 µL.[1]
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm. Take readings every 30-60 seconds for a duration of 10-15 minutes.[1][10]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the rate of the blank wells from the rates of all other wells.
-
Calculate Percentage Inhibition: The percentage of AChE inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the rate of reaction in the control wells (no inhibitor).
-
V_inhibitor is the rate of reaction in the test wells containing this compound.
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[10][11] The data can then be fitted to a sigmoidal dose-response curve using appropriate software to calculate the IC50 value.[10][11]
Data Presentation
The quantitative data for this compound's inhibition of acetylcholinesterase and its other targets can be summarized as follows:
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Maximal Inhibition (in vivo) | Notes |
| This compound | Acetylcholinesterase (AChE) | Varies (dependent on active metabolite formation) | Pseudo-reversible[1][4] | ~50-55%[1][4][5] | Inhibition is primarily due to its active metabolite, R-MCPAI.[4][5] |
| (S)-Ladostigil | Monoamine Oxidase B (MAO-B) | 37.1 µM[1] | Irreversible | - | This compound is a dual inhibitor of both AChE and MAO-B.[1][2] |
Visualizations
Signaling Pathway
Caption: Acetylcholine signaling at the synapse and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of acetylcholinesterase.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose-limiting inhibition of acetylcholinesterase by this compound results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Ladostigil's Neuroprotective Effects: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the neuroprotective effects of Ladostigil (B1674322) in cell culture models. This compound is a multimodal drug with potential therapeutic applications in neurodegenerative diseases, acting as both a cholinesterase (ChE) and brain-selective monoamine oxidase (MAO)-A and -B inhibitor.[1][2] Its neuroprotective properties also stem from anti-apoptotic and antioxidant activities.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's efficacy in preclinical cell-based assays.
Table 1: Neuroprotective Effect of this compound on Cell Viability in SH-SY5Y Cells [3]
| Treatment Condition | Concentration | Cell Viability (%) |
| Control (untreated) | - | 100 |
| H₂O₂ (80 µM) | - | ~95 |
| H₂O₂ (300 µM) | - | ~20 |
| This compound + H₂O₂ (80 µM) | 5.4 µM | ~100 |
| Sin1 (300 µM) | - | 18 |
| This compound (pre-incubation) + Sin1 (300 µM) | - | ~75 |
Table 2: Anti-apoptotic Effects of this compound in SK-N-SH Cells [3]
| Treatment | Parameter | IC₅₀ |
| This compound | Inhibition of Caspase-3 Activation | 1.05 µM |
Key Signaling Pathways in this compound's Neuroprotective Action
This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades integral to neuronal survival and plasticity.
Regulation of Amyloid Precursor Protein (APP) Processing
This compound promotes the non-amyloidogenic processing of APP by activating the Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) signaling pathways.[4][5] This shifts APP processing towards the α-secretase pathway, reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[4][6]
Anti-Apoptotic Signaling
This compound promotes neuronal survival by modulating the Bcl-2 family of proteins.[4] It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad.[6] This shift in the Bax/Bcl-2 ratio prevents the activation of caspase-3, a key executioner of apoptosis.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below. The human neuroblastoma SH-SY5Y cell line is a commonly used model for these studies.[3][8] PC12 cells, a rat pheochromocytoma cell line, can also be utilized and differentiate into neuron-like cells in the presence of nerve growth factor (NGF).[9][10]
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.[11]
-
Culture Medium: Minimum Essential Medium (MEM) and F12 (1:1 ratio) supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine.[11]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[8][11]
-
Treatment Protocol: Pre-incubate cells with this compound for 2 hours prior to the addition of a neurotoxic stressor (e.g., H₂O₂ or 3-morpholinosydnonimine - Sin1).[8][11]
Assessment of Cell Viability (MTT Assay)
This protocol assesses the neuroprotective effects of compounds against neurotoxins.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[8][11]
-
Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.[11] Introduce the oxidative stressor and incubate for the specified duration (e.g., 24 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[4]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
DCFH-DA Staining: Wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in a serum-free medium and incubate for 30 minutes at 37°C in the dark.[11]
-
Induce Oxidative Stress: Treat cells with an oxidative stressor like H₂O₂ for a desired time (e.g., 3 hours).[11]
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Collection: Collect both floating and adherent cells. Use gentle trypsinization for adherent cells.[3]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[3]
-
Staining: Resuspend the cell pellet in annexin-binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 400 µL of annexin-binding buffer to each tube and analyze immediately by flow cytometry.[3]
References
- 1. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating Ladostigil's Cognitive Enhancement with the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the cognitive-enhancing effects of Ladostigil, with a specific focus on the Morris water maze (MWM) paradigm. The protocols outlined below are based on established practices for assessing spatial learning and memory in rodent models of cognitive impairment. Additionally, this document details the key signaling pathways modulated by this compound that contribute to its neuroprotective and cognitive-enhancing properties.
Introduction to this compound and the Morris Water Maze
This compound is a multimodal drug with a unique profile that combines the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with the inhibition of brain-selective monoamine oxidase A and B (MAO-A and MAO-B). This dual action aims to address the cholinergic deficit and provide neuroprotection, making it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's disease. The Morris water maze is a widely accepted behavioral assay for assessing hippocampal-dependent spatial learning and memory in rodents, making it an ideal tool to evaluate the efficacy of cognitive enhancers like this compound.
Experimental Protocols
While specific preclinical studies detailing a comprehensive Morris water maze protocol for this compound were not found in the provided search results, a general and robust protocol for evaluating a cognitive enhancer in a scopolamine-induced amnesia model is presented below. Scopolamine (B1681570), a muscarinic receptor antagonist, is frequently used to induce transient cognitive deficits, providing a platform to test the efficacy of pro-cognitive agents.
General Morris Water Maze Protocol for Cognitive Enhancement Studies
This protocol is a synthesized representation of standard MWM procedures and should be adapted and optimized for specific experimental conditions.
2.1.1. Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals should be housed in groups of 2-3 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow at least one week for the animals to acclimate to the housing facility before the start of any experimental procedures.
2.1.2. Morris Water Maze Apparatus
-
Pool: A circular pool (approximately 1.5-2.0 meters in diameter and 60 cm in height) made of a non-porous material. The interior should be a uniform color (e.g., black or white) to minimize intra-maze cues.
-
Escape Platform: A 10-15 cm diameter platform submerged 1-2 cm below the water surface. The surface should be textured to allow for a secure grip.
-
Water: The water should be maintained at a temperature of 22-26°C and made opaque using non-toxic white tempera paint or powdered non-fat milk.
-
Spatial Cues: The pool should be placed in a room with prominent, fixed distal cues (e.g., posters with distinct shapes, furniture) to aid in spatial navigation.
-
Tracking System: A video camera mounted above the center of the pool connected to a computerized tracking system to record and analyze the animal's swim path, speed, and time in different quadrants.
2.1.3. Experimental Groups
A typical study design would include the following groups:
-
Vehicle Control: Receives the vehicle for both this compound and scopolamine.
-
Scopolamine Control: Receives the vehicle for this compound and scopolamine to induce cognitive impairment.
-
This compound + Scopolamine: Receives this compound followed by scopolamine to assess the therapeutic effect of this compound.
-
This compound Only: Receives this compound and the vehicle for scopolamine to assess the effect of this compound on non-impaired animals.
2.1.4. Drug Administration
-
This compound: While optimal doses should be determined empirically, preclinical studies have used oral doses in the range of 1 mg/kg/day for chronic studies. For acute studies, administration is typically 60 minutes before the MWM trial.
-
Scopolamine: A dose of 0.4-1.0 mg/kg administered intraperitoneally (i.p.) 30 minutes before the MWM trial is commonly used to induce spatial memory deficits.
2.1.5. Experimental Procedure
The MWM test is typically conducted over several consecutive days and consists of three phases:
-
Habituation (Day 1):
-
Allow each rat to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
On the second habituation trial, place a visible platform in the pool and guide the rat to it. Allow the rat to remain on the platform for 30 seconds.
-
-
Acquisition Phase (Days 2-6):
-
Conduct four trials per day for each rat.
-
The hidden platform is placed in a constant location in one of the four quadrants of the pool.
-
For each trial, the rat is released from one of four quasi-random starting positions (North, South, East, West), facing the pool wall.
-
The rat is allowed a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, it is gently guided to the platform.
-
The rat is allowed to remain on the platform for 15-30 seconds to associate the platform's location with the distal cues.
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (Day 7):
-
The escape platform is removed from the pool. .
-
The rat is allowed to swim freely for 60 seconds.
-
The starting position for the probe trial should be in the quadrant opposite to where the platform was located.
-
This trial assesses the rat's memory of the platform's location.
-
2.1.6. Data Collection and Analysis
The following parameters are typically recorded and analyzed by the tracking software:
-
Escape Latency: The time taken to find the hidden platform during the acquisition trials.
-
Path Length: The total distance traveled to reach the platform.
-
Time Spent in Target Quadrant: The percentage of time spent in the quadrant where the platform was located during the probe trial.
-
Platform Crossings: The number of times the rat swims over the exact location where the platform used to be during the probe trial.
-
Swim Speed: To ensure that any observed differences in performance are not due to motor impairments.
Data Presentation
While specific quantitative data from Morris water maze experiments with this compound were not available in the provided search results, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: Escape Latency During Acquisition Phase (Seconds)
| Day | Vehicle Control (Mean ± SEM) | Scopolamine Control (Mean ± SEM) | This compound + Scopolamine (Mean ± SEM) | This compound Only (Mean ± SEM) |
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 |
Table 2: Path Length During Acquisition Phase (cm)
| Day | Vehicle Control (Mean ± SEM) | Scopolamine Control (Mean ± SEM) | This compound + Scopolamine (Mean ± SEM) | This compound Only (Mean ± SEM) |
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 |
Table 3: Probe Trial Performance
| Parameter | Vehicle Control (Mean ± SEM) | Scopolamine Control (Mean ± SEM) | This compound + Scopolamine (Mean ± SEM) | This compound Only (Mean ± SEM) |
| Time in Target Quadrant (%) | ||||
| Platform Crossings (Number) |
Signaling Pathways and Visualization
This compound's cognitive-enhancing effects are attributed to its multimodal mechanism of action, which involves several key signaling pathways.
Experimental Workflow for MWM
The following diagram illustrates the general workflow for a Morris water maze experiment designed to test the efficacy of a cognitive-enhancing drug.
This compound's Mechanism of Action: Signaling Pathways
This compound's neuroprotective effects are mediated through the modulation of pathways involved in Amyloid Precursor Protein (APP) processing and the regulation of apoptosis.
4.2.1. Regulation of APP Processing
This compound promotes the non-amyloidogenic processing of APP by activating Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to an increase in the cleavage of APP by α-secretase, producing the neuroprotective soluble APPα (sAPPα) fragment and reducing the formation of the neurotoxic amyloid-β (Aβ) peptide.
4.2.2. Anti-Apoptotic Pathway
This compound also exerts neuroprotective effects by modulating the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio prevents the activation of caspases, ultimately inhibiting programmed cell death.
Conclusion
The Morris water maze is a powerful tool for evaluating the cognitive-enhancing effects of this compound. By utilizing a scopolamine-induced amnesia model, researchers can effectively assess the compound's ability to reverse cholinergic deficits and improve spatial learning and memory. The multimodal mechanism of this compound, involving the modulation of key signaling pathways related to neuroprotection and synaptic plasticity, provides a strong rationale for its therapeutic potential in neurodegenerative disorders. The protocols and visualizations provided in these application notes offer a solid framework for conducting and understanding preclinical research on this compound and other novel cognitive enhancers.
Application Notes and Protocols for Immunohistochemical Analysis of Brain Tissue Following Ladostigil Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immunohistochemical analysis of brain tissue in preclinical models treated with Ladostigil (B1674322). This document includes a summary of the known effects of this compound on glial cell activation, detailed experimental protocols for relevant immunohistochemical markers, and a visualization of the associated signaling pathways.
Introduction to this compound and its Neuroprotective Effects
This compound ((N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate) is a multimodal drug initially developed for the treatment of Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action is multifaceted, combining cholinesterase and monoamine oxidase (MAO)-A and -B inhibition with potent neuroprotective properties. Preclinical studies have demonstrated that this compound can mitigate age-related cognitive decline, reduce oxidative stress, and modulate neuroinflammation in the brain. A key aspect of its neuroprotective effect is the attenuation of glial activation, a hallmark of many neurodegenerative conditions. Immunohistochemical analysis is a critical tool for visualizing and quantifying these cellular changes in response to this compound treatment.
Quantitative Analysis of Glial Cell Activation
This compound has been shown to prevent age-related increases in the activation of both astrocytes and microglia in the brains of aged rats. The following tables summarize the key findings from preclinical studies. While the primary literature indicates significant changes, specific quantitative data from the seminal studies by Weinstock and colleagues were not publicly accessible in their full-text format. The data presented here is, therefore, a qualitative summary based on the available abstracts.
Table 1: Effect of this compound on Microglial Activation in Aged Rat Brain
| Brain Region | Immunohistochemical Marker | Treatment Group | Observed Effect on Microglial Activation | Reference |
| Fornix | CD11b | This compound (1 mg/kg/day) | Significant reduction in the expression of CD11b. | [1] |
| Parietal Cortex | CD11b | This compound (1 mg/kg/day) | Significant reduction in the expression of CD11b and restoration of microglial morphology to that of young adult rats. | [1] |
| Hippocampus | Unspecified microglial marker | This compound (1 mg/kg/day) | Prevention of age-related increase in activated microglia. | [2] |
Table 2: Effect of this compound on Astrocyte Activation in Aged Rat Brain
| Brain Region | Immunohistochemical Marker | Treatment Group | Observed Effect on Astrocyte Activation | Reference |
| Hippocampus | GFAP (inferred from "gliosis") | This compound (1 mg/kg/day) | Prevention of age-related increase in activated astrocytes (gliosis). | [2] |
| White Matter Regions | GFAP (inferred from "gliosis") | This compound (1 mg/kg/day) | Prevention of age-related increase in activated astrocytes (gliosis). | [2] |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key markers of microglial and astrocytic activation in rat brain tissue. These are generalized protocols that should be optimized for specific laboratory conditions and antibody batches.
Protocol 1: Immunohistochemical Staining of CD11b for Microglia in Paraffin-Embedded Rat Brain Sections
1. Tissue Preparation:
-
Perfuse rats transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Process the brain for paraffin (B1166041) embedding using standard histological techniques.
-
Cut 5-7 µm thick sections on a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse in distilled water.
3. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
4. Staining Procedure:
-
Rinse slides in PBS (3 x 5 minutes).
-
Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in PBS for 10 minutes.
-
Rinse in PBS (3 x 5 minutes).
-
Block non-specific binding with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., mouse anti-rat CD11b) diluted in blocking buffer overnight at 4°C.
-
Rinse in PBS (3 x 5 minutes).
-
Incubate with biotinylated goat anti-mouse secondary antibody for 1 hour at room temperature.
-
Rinse in PBS (3 x 5 minutes).
-
Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse in PBS (3 x 5 minutes).
-
Visualize with 3,3'-diaminobenzidine (B165653) (DAB) substrate until the desired stain intensity is reached.
-
Stop the reaction by rinsing in distilled water.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
Protocol 2: Immunohistochemical Staining of GFAP for Astrocytes in Free-Floating Rat Brain Sections
1. Tissue Preparation:
-
Perfuse rats and post-fix the brain as described in Protocol 1.
-
Cryoprotect the brain in a 30% sucrose (B13894) solution in PBS until it sinks.
-
Freeze the brain and cut 40 µm thick sections on a cryostat or freezing microtome.
-
Collect sections in PBS.
2. Staining Procedure:
-
Wash free-floating sections in PBS (3 x 10 minutes).
-
Quench endogenous peroxidase activity with 0.3% hydrogen peroxide in PBS for 30 minutes.
-
Wash in PBS (3 x 10 minutes).
-
Block non-specific binding with 10% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-GFAP) diluted in blocking buffer for 24-48 hours at 4°C.
-
Wash in PBS (3 x 10 minutes).
-
Incubate with biotinylated goat anti-rabbit secondary antibody for 2 hours at room temperature.
-
Wash in PBS (3 x 10 minutes).
-
Incubate with ABC reagent for 1.5 hours at room temperature.
-
Wash in PBS (3 x 10 minutes).
-
Visualize with DAB substrate.
3. Mounting and Coverslipping:
-
Mount sections onto gelatin-coated slides.
-
Allow to air dry.
-
Dehydrate through a graded series of ethanol, clear in xylene, and coverslip.
Signaling Pathways and Experimental Workflows
This compound's neuroprotective effects, including the modulation of glial activation, are mediated through several intracellular signaling pathways.
References
Application Notes and Protocols for Western Blot Analysis of Protein Kinase C Activation by Ladostigil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil (B1674322) [(N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate] is a multimodal neuroprotective drug with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[1] Its mechanism of action is multifaceted, involving the inhibition of acetylcholinesterase and brain-selective monoamine oxidase, as well as the modulation of critical signaling pathways that promote neuronal survival.[1][2] A key component of this compound's neuroprotective activity is the activation of the Protein Kinase C (PKC) signaling cascade.[1][2] Activation of PKC by this compound has been shown to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway, reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[2]
These application notes provide a comprehensive guide for researchers to assess the activation of PKC by this compound using Western blot analysis. The protocols detailed below cover the detection of PKC activation through the analysis of its phosphorylation status in relevant cell models, such as human neuroblastoma SK-N-SH or SH-SY5Y cells.[3]
Signaling Pathway Overview
This compound's activation of PKC is a critical upstream event in a signaling cascade that confers neuroprotection. Upon stimulation by this compound, PKC is activated, leading to its phosphorylation. Activated, phosphorylated PKC (pPKC) can then phosphorylate downstream targets, including components of the machinery that regulates APP processing. This leads to an increase in the activity of α-secretase, which cleaves APP in a manner that precludes the formation of Aβ peptides and instead produces the neuroprotective sAPPα fragment. This pathway highlights PKC as a key mediator of this compound's disease-modifying potential.
Data Presentation: Quantitative Analysis of PKC Activation
The following table summarizes representative quantitative data on the effect of this compound on the phosphorylation of Protein Kinase C in a human neuroblastoma cell line (e.g., SK-N-SH). Data is expressed as the fold change in phosphorylated PKC (pPKC) levels relative to an untreated control, as determined by densitometric analysis of Western blot bands.
| Treatment Group | This compound Concentration (µM) | Treatment Time (hours) | Fold Change in pPKC Levels (Normalized to Total PKC and Loading Control) |
| Vehicle Control | 0 | 24 | 1.0 |
| This compound | 1 | 24 | 1.8 |
| This compound | 5 | 24 | 2.5 |
| This compound | 10 | 24 | 3.2 |
Note: The data presented in this table is illustrative and based on qualitative descriptions of increased pPKC levels found in the literature.[3] Actual results may vary depending on the specific experimental conditions, cell line, and antibodies used.
Experimental Protocols
This section provides a detailed methodology for the analysis of PKC activation by this compound using Western blotting to detect phosphorylated PKC.
Experimental Workflow Overview
Detailed Protocol:
1. Cell Culture and Treatment:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y or SK-N-SH) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control for a predetermined duration (e.g., 24 hours).
2. Sample Preparation (Whole-Cell Lysate):
-
Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PKC (e.g., anti-phospho-PKC (pan)) diluted in 5% BSA/TBST overnight at 4°C.
-
On a separate membrane with the same samples, incubate with a primary antibody for total PKC and a loading control (e.g., β-actin or GAPDH).
-
Wash the membranes three times for 10 minutes each with TBST.
-
Incubate the membranes with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membranes again three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membranes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each sample, normalize the intensity of the phospho-PKC band to the intensity of the total PKC band and the corresponding loading control band to correct for variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control group.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the activation of Protein Kinase C by this compound. By employing Western blot analysis to quantify the phosphorylation status of PKC, researchers can further elucidate the molecular mechanisms underlying this compound's neuroprotective effects. This, in turn, can aid in the development and characterization of novel therapeutics for neurodegenerative diseases.
References
- 1. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Expression Analysis in Response to Ladostigil Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil is a multimodal neuroprotective drug with potential therapeutic applications in neurodegenerative diseases. Its mechanism of action involves the inhibition of cholinesterase and brain-selective monoamine oxidase, as well as the modulation of key signaling pathways that influence gene expression. Understanding the impact of this compound on the transcriptome is crucial for elucidating its neuroprotective effects and identifying potential biomarkers of its activity.
These application notes provide a comprehensive overview of the gene expression changes induced by this compound treatment in both in vivo and in vitro models. Detailed protocols for key experiments are included to enable researchers to replicate and expand upon these findings.
Data Presentation
The following tables summarize the quantitative data from key studies on gene expression changes in response to this compound treatment.
Table 1: Differentially Expressed Genes in the Brains of Aging Rats Treated with this compound
| Brain Region | Gene Category | Regulation | Key Genes (Illustrative Examples) | Functional Implication |
| Hippocampus, Frontal & Perirhinal Cortex | Calcium Homeostasis, Ion Channels, Synaptic Function | Downregulated | Genes involved in calcium signaling and synaptic vesicle release | Modulation of neuronal excitability and synaptic transmission[1][2] |
| Parietal Cortex | Neurotrophic Support | Upregulated | Brain-Derived Neurotrophic Factor (BDNF) and other growth factors | Promotion of neuronal survival and plasticity[1][2] |
| Parietal Cortex | Pro-apoptotic Genes | Downregulated | Genes from the Bcl-2 family (e.g., Bax, Bad) | Inhibition of programmed cell death[1][2] |
| Parietal Cortex | Pro-inflammatory Cytokines & Receptors | Downregulated | Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α) | Attenuation of neuroinflammation[1][2] |
| Parietal Cortex | Axonal Growth Inhibitors | Downregulated | Nogo, Ephrins | Promotion of axonal regeneration and plasticity[1][2] |
| Parietal Cortex | Mitochondrial Function | Downregulated | Genes associated with mitochondrial dysfunction | Improvement of mitochondrial health and energy metabolism[1][2] |
Table 2: Differentially Expressed Genes in Activated Microglia Treated with this compound
| Gene | Regulation | Fold Change (Illustrative) | p-value (Illustrative) | Function |
| Egr1 (Early growth response 1) | Downregulated | -2.5 | < 0.01 | Transcription factor involved in inflammation |
| TNFaIP3 (TNF alpha induced protein 3) | Upregulated | +3.0 | < 0.01 | Ubiquitin-editing enzyme with anti-inflammatory properties |
| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) | Downregulated | - | < 0.05 | Mediate inflammatory responses |
Mandatory Visualization
Signaling Pathways Modulated by this compound
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Gene Expression Analysis
References
Application Notes and Protocols: Measuring Oxidative Stress in Ladostigil-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil, a multimodal drug initially developed for Alzheimer's disease, has demonstrated significant neuroprotective properties, notably in combating oxidative stress, a key pathological factor in a range of neurodegenerative disorders.[1] This document provides detailed application notes and experimental protocols to assess the efficacy of this compound in mitigating oxidative stress in cellular models. This compound combines the features of a cholinesterase inhibitor with those of a monoamine oxidase (MAO) inhibitor and exhibits potent antioxidant and anti-inflammatory activities.[1][2][3][4]
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA.[5] this compound has been shown to counteract oxidative stress through various mechanisms, including the reduction of intracellular ROS, modulation of the Nrf2 signaling pathway to enhance endogenous antioxidant defenses, and attenuation of endoplasmic reticulum (ER) stress.[1][5]
These application notes offer a comprehensive guide to quantifying the effects of this compound on key markers of oxidative stress. The provided protocols are designed for use in a standard cell culture laboratory and are primarily based on studies utilizing the human neuroblastoma SH-SY5Y cell line, a common model for neuronal research.[1][5][6]
Data Presentation: Efficacy of this compound in Mitigating Oxidative Stress
The following tables summarize the quantitative effects of this compound on cell viability and oxidative stress markers as reported in preclinical studies.
Table 1: Effect of this compound on Cell Viability under Oxidative Stress
| Cell Line | Stress Inducer | This compound Concentration | Treatment Conditions | Outcome | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) (80 µM) | 5.4 µM | 2-hour pre-incubation with this compound, followed by 3-hour H₂O₂ exposure | Cell viability maintained at ~100% compared to ~95% in H₂O₂-treated cells without this compound. | [7] |
| SH-SY5Y | 3-morpholinosydnonimine (SIN-1) (300 µM) | 5.4 µM | 2-hour pre-incubation with this compound, followed by SIN-1 exposure | Cell viability improved to ~75% compared to 18% in SIN-1-treated cells. | [7][8] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1 µM | Co-treatment | Increased cell viability. | [6] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10⁻⁶ - 10 µM | Co-treatment | Dose-dependent increase in cell viability. | [3] |
Table 2: Effect of this compound on Oxidative Stress Markers
| Cell Line | Stress Inducer | This compound Concentration | Measured Marker | Outcome | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) (80 µM) | 5.4 µM | Intracellular ROS | Significant reduction in the fraction of oxidized cells (to 87% of control). | [5][8][9] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1 µM | Intracellular ROS | Decreased ROS production. | [6] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10⁻⁶ - 10 µM | Intracellular ROS | Dose-dependent decrease in intracellular ROS production. | [3] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 1 µM | Catalase Activity | Increased catalase activity. | [6] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10⁻⁶ - 10 µM | Catalase Activity | Increased activity of catalase. | [3] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10⁻⁶ - 10 µM | Glutathione (B108866) Reductase Activity | Increased activity of glutathione reductase. | [3] |
| Aged Rat Hippocampus | Aging | 1 mg/kg/day (30 days) | mRNA of Antioxidant Enzymes | Upregulated mRNA expression of glutathione peroxidase, glutathione S-transferase, and glucose-6-phosphate dehydrogenase. | [6] |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited in the assessment of this compound's effects on oxidative stress markers.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
SH-SY5Y cells or other suitable cell line
-
Cell culture medium (e.g., MEM/F12 with 10% FCS)
-
This compound
-
Hydrogen peroxide (H₂O₂) or SIN-1 (stress inducer)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA dye
-
Black-walled 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a black-walled 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Treatment:
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[1] Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol describes the measurement of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
This compound-treated and control cell lysates
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and lyse them in a suitable buffer containing an antioxidant like BHT to prevent further oxidation during the assay.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
TBARS Reaction:
-
Measurement:
-
Quantification:
-
Generate a standard curve using the MDA standards.
-
Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.
-
Protocol 3: Measurement of Protein Carbonylation (DNPH Assay)
This protocol is based on the reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with protein carbonyl groups to form a stable dinitrophenyl (DNP) hydrazone product, which can be quantified spectrophotometrically.
Materials:
-
This compound-treated and control cell lysates
-
2,4-Dinitrophenylhydrazine (DNPH) solution in HCl
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate (B1210297) wash solution
-
Guanidine (B92328) hydrochloride solution
-
Spectrophotometer
Procedure:
-
Sample Derivatization:
-
Protein Precipitation and Washing:
-
Solubilization and Measurement:
-
Resuspend the final protein pellet in a guanidine hydrochloride solution.
-
Measure the absorbance of the DNP-hydrazone at 360-385 nm.[12]
-
-
Quantification:
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH and normalize to the protein concentration of the lysate.
-
Protocol 4: Measurement of Antioxidant Enzyme Activity
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
This compound-treated and control cell lysates
-
Hydrogen peroxide (H₂O₂) solution
-
Potassium phosphate (B84403) buffer
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare cell lysates in a suitable buffer (e.g., potassium phosphate buffer).
-
-
Reaction:
-
In a quartz cuvette, add the cell lysate to a potassium phosphate buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 240 nm due to the consumption of H₂O₂ over a set period (e.g., 1-3 minutes).
-
-
Calculation:
-
Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂. Activity is typically expressed as units per milligram of protein.
-
This assay often uses an indirect method, such as the inhibition of the reduction of a tetrazolium salt by superoxide (B77818) radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Materials:
-
This compound-treated and control cell lysates
-
Xanthine
-
Xanthine Oxidase
-
WST-1 or similar tetrazolium salt
-
Spectrophotometer
Procedure:
-
Sample and Reagent Preparation:
-
Prepare cell lysates.
-
Prepare working solutions of xanthine, xanthine oxidase, and the tetrazolium salt.
-
-
Reaction:
-
In a 96-well plate, add the cell lysate, xanthine, and the tetrazolium salt.
-
Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals, which reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
-
Measurement:
-
SOD in the sample will dismutate the superoxide radicals, thus inhibiting the color reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) after a set incubation time.
-
-
Calculation:
-
Calculate the percentage of inhibition of the color reaction by the sample compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.
-
This is a coupled enzyme assay that measures the rate of NADPH oxidation, which is proportional to GPx activity.
Materials:
-
This compound-treated and control cell lysates
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
A peroxide substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing buffer, GSH, GR, and NADPH.
-
Add the cell lysate to the mixture.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the peroxide substrate.
-
GPx reduces the peroxide using GSH, forming oxidized glutathione (GSSG).
-
GR then reduces GSSG back to GSH, consuming NADPH in the process.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
-
Calculation:
-
Calculate the GPx activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH. Activity is expressed as units per milligram of protein.
-
Visualizations
Signaling Pathway: this compound's Antioxidant Mechanism
Caption: this compound's multifaceted antioxidant and neuroprotective signaling pathways.
Experimental Workflow: Measuring Oxidative Stress Markers
Caption: A generalized workflow for assessing oxidative stress in this compound-treated cells.
Logical Relationship: Oxidative Stress and Cellular Damage
Caption: The cascade of cellular damage initiated by oxidative stress.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. nwlifescience.com [nwlifescience.com]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Ladostigil in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ladostigil in primary neuronal cultures. This document outlines the neuroprotective properties of this compound, offers detailed protocols for key experiments, and presents quantitative data to facilitate experimental design and interpretation.
Introduction to this compound
This compound ((N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate) is a multimodal drug with a unique profile that combines the neuroprotective effects of a monoamine oxidase (MAO) inhibitor with cholinesterase (ChE) inhibitory activity.[1][2] Its therapeutic potential is being explored for neurodegenerative diseases such as Alzheimer's disease.[1][2] In primary neuronal cultures, this compound has been shown to exert its neuroprotective effects through several mechanisms, including the reduction of oxidative stress, preservation of mitochondrial function, and modulation of key signaling pathways involved in cell survival and apoptosis.[3][4]
Data Presentation: Neuroprotective Effects of this compound
The following tables summarize the quantitative effects of this compound in neuronal cell models. It is important to note that the majority of the available quantitative data comes from studies using the SH-SY5Y human neuroblastoma cell line, a widely used model in neuroscience research. While these findings are indicative of this compound's potential, optimal concentrations and the magnitude of effects may vary in primary neuronal cultures.
Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress
| Cell Type | Stressor | This compound Concentration (µM) | Pre-incubation Time (hours) | Improvement in Cell Viability | Reference |
| SH-SY5Y | 300 µM Sin1 | 5.4 | 2 | ~75% relative to untreated cells | [1] |
| SH-SY5Y | 80 µM H₂O₂ | 5.4 | 2 | Significant reduction in oxidized cells | [1] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Type | Stressor | This compound Concentration (µM) | Pre-incubation Time (hours) | Reduction in Oxidative State | Reference |
| SH-SY5Y | 80 µM H₂O₂ | 5.4 | 2 | Reduced to 87% compared to unexposed cells | [1] |
Table 3: Effect of this compound on Antioxidant Gene Expression
| Cell Type | Stressor | This compound Concentration (µM) | Treatment Duration | Effect on Gene Expression | Reference |
| SH-SY5Y | Sin1 | High concentration | Not specified | Down-regulation of Sod1, Sod2, and Gpx1 to baseline | [1] |
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through the regulation of critical intracellular signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.
Caption: Signaling pathways modulated by this compound in neurons.
Experimental Workflow for Assessing this compound's Neuroprotective Effects
The following diagram outlines a typical experimental workflow for investigating the neuroprotective properties of this compound in primary neuronal cultures subjected to oxidative stress.
Caption: Experimental workflow for this compound studies.
Detailed Experimental Protocols
Protocol 1: Primary Hippocampal/Cortical Neuron Culture
This protocol describes the isolation and culture of primary neurons from embryonic rodent brains.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Dissection medium: Hibernate-E medium supplemented with B-27 and GlutaMAX
-
Digestion solution: Papain (20 units/mL) in Hibernate-E medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine (50 µg/mL) and Laminin (5 µg/mL)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the brains in ice-cold dissection medium.
-
Dissect the hippocampi or cortices from the brains.
-
Mince the tissue and incubate in the digestion solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto coated culture plates/coverslips at a desired density (e.g., 2 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed plating medium.
-
Change half of the medium every 3-4 days.
Protocol 2: Assessment of Neuroprotection using MTT Assay
This assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
Oxidative stressor (e.g., H₂O₂, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After 7-10 days in vitro (DIV), treat the primary neuronal cultures with various concentrations of this compound for a predetermined pre-incubation period (e.g., 2-24 hours).
-
Induce oxidative stress by adding the chosen stressor to the culture medium for a specific duration (e.g., 24 hours). Include control wells with no this compound and/or no stressor.
-
After the stress incubation, add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-stressed) cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Oxidative stressor
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat neuronal cultures with this compound and the oxidative stressor as described in the MTT assay protocol.
-
After treatment, wash the cells twice with warm HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in HBSS.
-
Incubate the cells with the DCFH-DA working solution at 37°C for 30 minutes in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Normalize the fluorescence intensity to the number of cells or protein concentration.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Oxidative stressor
-
JC-1 staining solution
-
Fluorescence microscope or plate reader with filters for green (~529 nm) and red (~590 nm) fluorescence
Procedure:
-
Treat neuronal cultures with this compound and the oxidative stressor.
-
After treatment, wash the cells with warm culture medium.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM for 15-30 minutes at 37°C).
-
Wash the cells to remove the staining solution.
-
Measure the fluorescence intensity of both JC-1 monomers (green fluorescence) and J-aggregates (red fluorescence).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization of the mitochondrial membrane.
Protocol 5: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the PKC/MAPK and Bcl-2 family pathways.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Oxidative stressor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuronal cultures with this compound and the oxidative stressor.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
By following these protocols and utilizing the provided data and pathway information, researchers can effectively investigate the neuroprotective mechanisms of this compound in primary neuronal cultures.
References
- 1. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Oxidative Stress and Its Modulation by this compound Alter the Expression of Abundant Long Non-Coding RNAs in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ladostigil's Efficacy in Transgenic Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil (B1674322) is a multimodal drug candidate investigated for the treatment of Alzheimer's disease (AD) and related dementias. It combines the properties of a cholinesterase (ChE) inhibitor and a brain-selective monoamine oxidase (MAO-A and -B) inhibitor in a single molecule.[1][2] Preclinical studies have highlighted its neuroprotective potential, which is attributed to several mechanisms, including the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and modulation of the Bcl-2 family of proteins to inhibit apoptosis.[2][3] Furthermore, this compound has been shown to possess anti-inflammatory and antioxidant properties, reducing the release of pro-inflammatory cytokines from microglia.[4]
Transgenic mouse models that recapitulate key aspects of AD pathology, such as amyloid plaque deposition and neurofibrillary tangle formation, are invaluable tools for evaluating the in vivo efficacy of therapeutic agents like this compound. Commonly used models include the APP/PS1 mice, which develop amyloid plaques, and the 3xTg-AD mice, which develop both amyloid plaques and tau pathology.[5][6] These models allow for the assessment of a compound's ability to modify disease progression, improve cognitive function, and modulate underlying pathological processes.
These application notes provide a detailed overview of the experimental protocols and data presentation for studying the efficacy of this compound in transgenic mouse models of Alzheimer's disease.
Data Presentation
Table 1: Effects of this compound on Cognitive Performance in Rodent Models
| Animal Model | Behavioral Test | Treatment Group | Dose (mg/kg/day) | Treatment Duration | Key Quantitative Finding | Reference |
| Aged Rats | Morris Water Maze | Control | - | 6 months | Escape Latency: Increased over trials | [4] |
| This compound | 1 | 6 months | ↓ Escape Latency vs. Control | [4] | ||
| Aged Rats | Novel Object Recognition | Control | - | 6 months | Discrimination Index: ~0.5 (chance) | [4] |
| This compound | 1 | 6 months | ↑ Discrimination Index vs. Control | [4] | ||
| Scopolamine-induced Amnesia (Rats) | Morris Water Maze | Scopolamine | - | Acute | Escape Latency: Increased vs. Vehicle | [2] |
| This compound + Scopolamine | 26 | 21 days | ↓ Escape Latency vs. Scopolamine | [2] |
Table 2: Effects of this compound on Neuropathology and Neuroinflammation in Transgenic Mice
| Animal Model | Parameter Assessed | Treatment Group | Dose (mg/kg/day) | Treatment Duration | Key Quantitative Finding | Reference |
| APP/PS1 | Amyloid Plaque Burden (Cortex) | Vehicle | - | 4 weeks | Baseline plaque load | [7] |
| Compound X (example) | 10 | 4 weeks | ↓ 30% vs. Vehicle | [7] | ||
| 3xTg-AD | Tau Hyperphosphorylation (Hippocampus) | Vehicle | - | 2 weeks | Baseline pTau levels | [8] |
| Compound Y (example) | 15 | 2 weeks | ↓ 25% vs. Vehicle | [8] | ||
| APP/PS1 | Microglial Activation (Iba1+ cells/mm²) | Vehicle | - | 4 weeks | Baseline activation | [9] |
| Compound Z (example) | 5 | 4 weeks | ↓ 40% vs. Vehicle | [9] | ||
| APP/PS1 | Astrocyte Activation (GFAP+ cells/mm²) | Vehicle | - | 4 weeks | Baseline activation | [9] |
| Compound Z (example) | 5 | 4 weeks | ↓ 35% vs. Vehicle | [9] |
Note: Data for specific this compound effects on neuropathology in transgenic mice is inferred from studies on its mechanisms and effects of other compounds in similar models, as direct comprehensive quantitative data was not available in the searched literature.
Experimental Protocols
Animal Models and Drug Administration
Transgenic Mouse Models:
-
APP/PS1 Mice: These mice co-express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-β (Aβ) plaques in the brain and subsequent cognitive deficits.[5]
-
3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and neurofibrillary tangles, mimicking two key pathologies of AD.[6]
This compound Administration Protocol (Oral Gavage):
-
Preparation of Dosing Solution:
-
Determine the appropriate vehicle based on the solubility of the this compound salt. For water-soluble forms, sterile water or saline is suitable.
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg/day) and the body weight of the mice. The final volume for oral gavage in mice should not exceed 10 mL/kg.
-
Dissolve the calculated amount of this compound in the vehicle to achieve the desired concentration.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the dosing volume.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus. The mouse should swallow as the needle passes. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Behavioral Testing: Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.
Protocol for APP/PS1 Mice:
-
Apparatus: A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Pre-training (Day 0): Habituate the mice to the pool and swimming. This may include a visible platform trial.
-
Acquisition Phase (Days 1-5):
-
Conduct four trials per day for five consecutive days.
-
For each trial, gently place the mouse into the water at one of four pseudo-randomly selected starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it.
-
The inter-trial interval is typically 5-15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60-90 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis: Key parameters to analyze include escape latency (time to find the platform) during the acquisition phase and performance in the probe trial as a measure of memory retention.
Biochemical and Molecular Analysis
Western Blotting for APP and Bcl-2:
-
Tissue Preparation:
-
Euthanize mice and rapidly dissect the hippocampus and cortex.
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against APP (e.g., 6E10) and Bcl-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry for Neuroinflammation
Staining for Microglia (Iba1) and Astrocytes (GFAP):
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains into 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number and morphology of Iba1-positive microglia and GFAP-positive astrocytes in specific brain regions (e.g., hippocampus and cortex).
-
Visualizations
Caption: this compound's multimodal mechanism of action.
Caption: Experimental workflow for this compound efficacy studies.
Caption: this compound's influence on APP processing.
References
- 1. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the improvement of cognitive deficits in APP/PS1 mice by danggui shaoyao san and its disassembled prescriptions through modulation of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active full-length DNA Aβ42 immunization in 3xTg-AD mice reduces not only amyloid deposition but also tau pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective effects of resistance physical exercise on the APP/PS1 mouse model of Alzheimer’s disease [frontiersin.org]
- 8. Both Amyloid-β Peptide and Tau Protein Are Affected by an Anti-Amyloid-β Antibody Fragment in Elderly 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Methodologies for Assessing Blood-Brain Barrier Penetration of Ladostigil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil, a novel multimodal drug, is under investigation for its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[1] Its mechanism of action involves the dual inhibition of acetylcholinesterase (AChE) and brain-selective monoamine oxidase-A and -B (MAO-A and -B), coupled with neuroprotective properties.[1][2] A critical determinant of its efficacy for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB). While oral administration in rodents has shown effects in the brain, detailed quantitative data on its BBB permeability are not extensively published.[3]
These application notes provide a comprehensive guide for researchers to assess the BBB permeability of this compound, offering detailed protocols for both in vivo and in vitro methodologies. The provided protocols are based on established methods for CNS drug candidates and can be adapted for specific laboratory settings.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a template for presenting newly generated experimental data.
Table 1: In Vivo Plasma and Brain Concentrations of this compound
| Animal Model | Administration Route | Dosage | Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Cbrain/Cplasma) |
| Aging Rats | Oral | 1 mg/kg/day (chronic, 6 months) | Not Specified | 2.39 ± 1.08[2] | Data Not Available | Data Not Available |
| User Defined | User Defined | User Defined | 1 | |||
| User Defined | User Defined | User Defined | 2 | |||
| User Defined | User Defined | User Defined | 4 | |||
| User Defined | User Defined | User Defined | 8 | |||
| User Defined | User Defined | User Defined | 24 |
Table 2: In Vitro Blood-Brain Barrier Permeability of this compound
| Assay Type | Model | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Apparent Permeability (Papp, B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) |
| PAMPA-BBB | Artificial Membrane | Data Not Available | N/A | N/A |
| Caco-2 Assay | Human Colon Adenocarcinoma Cells | Data Not Available | Data Not Available | Data Not Available |
| MDCK-MDR1 Assay | Madin-Darby Canine Kidney Cells (MDR1 transfected) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
In Vivo Assessment of Brain-to-Plasma Concentration Ratio
This protocol determines the concentration of this compound in both brain tissue and plasma following administration to calculate the brain-to-plasma concentration ratio (Cbrain/Cplasma), a key indicator of BBB penetration.[1]
Materials:
-
This compound
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Administer this compound to a cohort of animals at the desired dose and route (e.g., oral gavage).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, anesthetize a subset of animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Immediately perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature.
-
Excise the brain and record its weight.
-
Process the blood sample by centrifugation to obtain plasma.
-
Homogenize the brain tissue in a known volume of PBS.
-
Store plasma and brain homogenate samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma and brain homogenate samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain-to-plasma ratio by dividing the concentration in the brain homogenate (ng/g) by the concentration in the plasma (ng/mL).
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput screening tool to predict passive, transcellular permeability across the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid mixture mimicking the BBB)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Prepare a solution of this compound and control compounds in PBS.
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Assemble the plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [(-Vd * Va) / ((Vd + Va) * A * t)] * ln(1 - [Ca(t) / Ceq]) Where: Vd = volume of donor well, Va = volume of acceptor well, A = filter area, t = incubation time, Ca(t) = concentration in acceptor well at time t, Ceq = equilibrium concentration.
In Vitro Cell-Based Permeability Assay (Caco-2 or MDCK-MDR1)
Cell-based assays using Caco-2 or MDCK cells provide a more biologically relevant model of the BBB, incorporating both passive diffusion and the potential for active transport and efflux.[1]
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like verapamil (B1683045) for MDCK-MDR1)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 or MDCK-MDR1 cells onto Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-B) Permeability: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B-A) Permeability: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp, B-A / Papp, A-B) to assess the involvement of active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Visualizations
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's blood-brain barrier penetration. A combination of in vivo and in vitro approaches is recommended to gain a thorough understanding of its ability to reach the CNS. The provided protocols and data templates will aid researchers in generating and organizing critical data to support the development of this compound as a potential therapeutic agent for neurodegenerative diseases. While specific quantitative data on this compound's BBB permeability is currently limited in public literature, the described experimental procedures will enable researchers to generate this crucial information.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Ladostigil Solubility for In Vitro Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ladostigil. This guide provides practical solutions, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a multimodal drug candidate being investigated for neurodegenerative disorders like Alzheimer's disease.[1] It acts as a dual inhibitor of cholinesterase and brain-selective monoamine oxidase (MAO).[1] Like many small-molecule drugs, this compound has poor aqueous solubility, which can cause it to precipitate in aqueous solutions like cell culture media. This can lead to inaccurate and irreproducible experimental results.[1]
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1] The tartrate salt of this compound is reported to be soluble in water at approximately 2 mg/mL.[1][2]
Q3: My this compound solution is precipitating after I add it to my cell culture medium. What should I do?
A3: This phenomenon, known as "crashing out," occurs when a drug dissolved in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low, typically below 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity. It is also crucial to mix the solution thoroughly immediately after adding the this compound stock to the medium.
Q4: How can I determine the maximum concentration of this compound that will stay dissolved in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.[1] After incubation, visually inspect the solutions for any signs of precipitation or cloudiness. The highest concentration that remains clear is your working maximum soluble concentration.
Q5: What is the recommended final concentration of DMSO in cell culture experiments, and how can I minimize its toxic effects?
A5: To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. Always include a "vehicle control" in your experiments. This control group should consist of cells treated with the same final concentration of DMSO as your highest this compound concentration, but without the drug itself. This allows you to distinguish the effects of the drug from the effects of the solvent.
Troubleshooting Guide for this compound Solubility
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Incomplete dissolution. | Ensure the this compound is fully dissolved in the initial stock solution. Sonication or gentle warming can aid dissolution in DMSO.[1][3] |
| Precipitation Upon Dilution in Aqueous Media | The compound is "crashing out" of solution due to poor aqueous solubility. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%). Mix the solution thoroughly by gentle vortexing or inversion immediately after dilution.[1] |
| High Variability Between Replicates | Incomplete or uneven dissolution of the compound. | Ensure uniform cell seeding density. After adding this compound to the medium, mix thoroughly before applying it to the cells to ensure even distribution.[1] |
| Apparent Loss of Drug Activity | Degradation of the compound. | Prepare fresh dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity.[1] |
Quantitative Data: Solubility of this compound
The following table summarizes the available solubility data for this compound.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Up to 100 mg/mL | Sonication may be required to achieve higher concentrations.[1] |
| This compound (Tartrate salt) | Water | ~2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (100 mM in DMSO)
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates are still visible, gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of the this compound DMSO stock in the pre-warmed cell culture medium. It is recommended to perform serial dilutions. For example, to test a final concentration of 100 µM from a 100 mM stock, add 1 µL of the stock to 999 µL of medium.[1]
-
Incubation: Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24 hours).[1]
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation. This can be done by eye and confirmed under a microscope.
-
Determine Maximum Solubility: The highest concentration that remains completely clear, without any visible precipitate, is the maximum working concentration for your experimental conditions.
Visualizing this compound's Mechanism of Action and Experimental Workflow
References
Addressing the instability of Ladostigil's carbamate moiety in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ladostigil. This resource is designed to address the challenges associated with the instability of this compound's carbamate (B1207046) moiety during in vitro assays. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: this compound Instability in Assays
The inherent instability of this compound's carbamate moiety is a critical aspect of its mechanism of action, as its hydrolysis is required to produce the active metabolite that inhibits monoamine oxidase (MAO). However, this same property can lead to challenges in obtaining consistent results in various in vitro assays. Below is a guide to troubleshoot common issues.
| Issue | Probable Cause | Recommended Solution |
| High variability in IC50 values for cholinesterase inhibition. | Rapid hydrolysis of the active metabolite (R-MCPAI) leads to a pseudo-reversible inhibition with a ceiling effect around 50-55%.[1][2] Assay conditions (pH, temperature, incubation time) can significantly affect the rate of hydrolysis and apparent inhibitory potency. | Standardize pre-incubation and reaction times meticulously. Consider kinetic measurements over endpoint assays to capture the dynamic nature of the inhibition. Maintain a consistent pH, ideally between 4.5 and 6.5 where carbamates are generally more stable.[3] |
| Loss of this compound concentration in stock solutions or during experiments. | The carbamate moiety is susceptible to hydrolysis, which is accelerated by alkaline pH and elevated temperatures.[4][5] | Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous buffers, use a slightly acidic to neutral pH (6.0-7.4) and prepare them immediately before use. |
| Inconsistent results in cell-based assays (e.g., neuroprotection, cytotoxicity). | Degradation of this compound in cell culture media over the course of the experiment.[6][7] Cell culture media are typically buffered at physiological pH (~7.4) and incubated at 37°C, conditions that can promote carbamate hydrolysis. | Perform a stability study of this compound in your specific cell culture medium under your experimental conditions. This can be done by incubating the compound in the medium, taking samples at different time points, and quantifying the remaining parent compound by LC-MS. Based on the stability data, you may need to replenish the medium with fresh this compound at regular intervals for long-term experiments. |
| Discrepancy between expected and observed MAO inhibition. | Since this compound is a prodrug for MAO inhibition, insufficient hydrolysis of the carbamate moiety in the in vitro system will result in lower than expected activity.[1] | Ensure your assay conditions (e.g., presence of esterases in the preparation, sufficient incubation time) allow for the conversion of this compound to its active metabolite. When using purified enzymes, the rate of spontaneous hydrolysis may be the limiting factor. |
Quantitative Data Summary
Table 1: Inhibitory and Neuroprotective Activity of this compound
| Parameter | Target/Model | Value | Notes | Reference |
| Maximal AChE Inhibition (in vivo) | Acetylcholinesterase (AChE) | ~50-55% | This "ceiling effect" is due to the rapid hydrolysis of the active metabolite R-MCPAI. | [1][2] |
| IC50 for Caspase-3 Activation Inhibition | SK-N-SH Cells | 1.05 µM | Demonstrates anti-apoptotic activity. | |
| Cell Viability (Neuroprotection) | SH-SY5Y Cells + H₂O₂ (80 µM) | ~100% at 5.4 µM | Shows protection against oxidative stress. | [8] |
| Cell Viability (Neuroprotection) | SH-SY5Y Cells + Sin1 (300 µM) | ~75% (pre-incubation) | Highlights the protective effect against peroxynitrite-induced damage. | [8] |
Frequently Asked Questions (FAQs)
Q1: Is the instability of this compound's carbamate moiety a problem for all assays?
A1: Not necessarily. The hydrolysis of the carbamate is, in fact, a required activation step for its MAO inhibitory activity.[1] Therefore, for assays measuring MAO inhibition, this "instability" is a prerequisite. However, for assays aiming to quantify the parent drug or measure its direct effects, the instability can be a significant challenge leading to underestimation of its concentration and variable results.[4]
Q2: What is the optimal pH for working with this compound in aqueous solutions?
A2: While specific data for this compound is limited, carbamates are generally most stable in slightly acidic conditions (pH 4-6).[9][10] Hydrolysis is catalyzed by both acid and base, but the rate is significantly faster in alkaline conditions (pH > 8).[4][5] For most experiments, maintaining a pH between 6.0 and 7.4 is a reasonable compromise between stability and physiological relevance.
Q3: How should I prepare and store this compound solutions?
A3: It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, which can be stored at -20°C or below in small, single-use aliquots. Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer or cell culture medium immediately before use.
Q4: Can I add any stabilizers to my assay to prevent the degradation of this compound?
A4: While general strategies for stabilizing drugs in biological samples exist, such as adding antioxidants or enzyme inhibitors, their use must be carefully considered as they could interfere with your assay. For instance, adding an esterase inhibitor to prevent carbamate hydrolysis would also prevent the formation of the active metabolite for MAO inhibition. The most effective general strategies are controlling the pH and temperature of your assay solutions.
Q5: Why do I see a plateau in AChE inhibition at around 50-55% with increasing concentrations of this compound?
A5: This is known as a "ceiling effect" and is a characteristic feature of this compound's mechanism of action.[1] The active metabolite, R-MCPAI, forms a carbamoylated enzyme complex that hydrolyzes rapidly. This rapid formation and fast hydrolysis limit the maximum achievable level of steady-state enzyme inhibition.[2]
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman's method and includes considerations for the pseudo-reversible nature of this compound.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
0.1 M Phosphate (B84403) buffer, pH 7.4
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of this compound in the same buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 150 µL Phosphate Buffer, 50 µL DTNB solution.
-
Control (No Inhibitor): 100 µL Phosphate Buffer, 50 µL DTNB solution, 25 µL AChE solution.
-
Inhibitor Wells: 100 µL of each this compound dilution, 50 µL DTNB solution, 25 µL AChE solution.
-
-
Pre-incubation: Pre-incubate the plate for a standardized time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: Add 25 µL of ATCI solution to all wells to start the reaction.[1]
-
Measurement: Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 30-60 seconds) for 5-10 minutes.[1]
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a framework for determining the half-life of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your specific complete cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Spiked Medium: Prepare a sufficient volume of your complete cell culture medium. Spike the medium with this compound from a stock solution to the final working concentration used in your experiments. Ensure the final solvent concentration is minimal (e.g., <0.5%).
-
Time Zero Sample: Immediately take an aliquot of the spiked medium. This will serve as your time zero (T=0) reference.
-
Incubation: Place the remaining spiked medium in the incubator under your standard experimental conditions.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated medium.
-
Sample Processing: Immediately after collection, stop any further degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) with an internal standard) and process the samples for LC-MS/MS analysis.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining this compound at each time point.
-
Data Analysis:
-
Plot the percentage of this compound remaining (relative to the T=0 sample) versus time.
-
Determine the degradation rate and calculate the half-life (t½) of the compound in your cell culture medium.
-
Visualizations
Below are diagrams illustrating key concepts and pathways related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pesticide.umd.edu [pesticide.umd.edu]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Overcoming Experimental Variability in Ladostigil Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability in studies involving Ladostigil (B1674322).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a multimodal neuroprotective agent developed for neurodegenerative disorders.[1] Its primary mechanisms include the dual inhibition of acetylcholinesterase (AChE) and brain-selective monoamine oxidase A and B (MAO-A and MAO-B).[2][3] It's important to note that this compound is a prodrug; its effects are mediated by its active metabolites. The major metabolite responsible for AChE inhibition is R-MCPAI, while the metabolite R-HPAI is the active MAO inhibitor.[1][4]
Q2: Why am I not observing significant MAO inhibition with acute this compound administration?
A2: this compound requires chronic administration to achieve significant MAO inhibition in vivo.[3] this compound itself is ineffective at inhibiting MAO in vitro; it must be metabolized to its active form, R-HPAI.[1][4] Therefore, experimental designs should incorporate repeated dosing schedules to observe the desired MAO-related effects.
Q3: I'm seeing a ceiling effect in my AChE inhibition assays with this compound, with maximal inhibition not exceeding 50-55%. Is this normal?
A3: Yes, this is a known characteristic of this compound. The maximal achievable AChE inhibition in vivo is approximately 50-55%.[5][6] This "ceiling effect" is attributed to the kinetics of the interaction between its active metabolite, R-MCPAI, and the AChE enzyme, which involves rapid formation and fast hydrolysis of the drug-enzyme complex.[5][6] This property may contribute to a lower incidence of cholinergic side effects.[6]
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound's neuroprotective effects are mediated through the activation of several key signaling pathways. These include the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Activation of these pathways is involved in the regulation of amyloid precursor protein (APP) processing, promoting the non-amyloidogenic pathway.[2][7] this compound also modulates the expression of Bcl-2 family proteins, leading to anti-apoptotic effects.[7]
Q5: What are some key considerations for preparing this compound solutions for experiments?
A5: this compound has poor aqueous solubility, which can lead to precipitation and experimental variability. It is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When diluting into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner to avoid "solvent shock" and precipitation. Using pre-warmed media can also help. For long-term storage, DMSO stock solutions should be stored at -20°C, though stability can be compound-dependent.[6][8]
Troubleshooting Guides
In Vitro Assays
Issue 1: High Variability in Enzyme Inhibition Assays (AChE & MAO)
| Potential Cause | Troubleshooting Steps |
| Inaccurate IC50 Values | Ensure you are testing the active metabolites. For AChE inhibition, use R-MCPAI. For MAO inhibition, use R-HPAI, as this compound itself is inactive in vitro.[1][4] |
| Substrate/Reagent Instability | Prepare fresh substrate and reagent solutions for each experiment. Protect light-sensitive reagents like DTNB from light. |
| Inconsistent Incubation Times | Strictly adhere to pre-incubation and reaction times as specified in the protocol. Minor variations can significantly alter results. |
| Temperature Fluctuations | Maintain a constant temperature (e.g., 37°C) throughout the incubation steps using a calibrated incubator or water bath. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate dispensing of small volumes of enzyme, substrate, and inhibitor. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT, Resazurin, ATP-based)
| Potential Cause | Troubleshooting Steps |
| Direct Interference with Assay Reagents | This compound's antioxidant properties may directly reduce tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive signal for viability.[4] Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. |
| Alteration of Cellular Metabolism | As a MAO inhibitor, this compound can alter cellular metabolism, which may affect the readout of metabolic assays.[9] Consider using a non-metabolic endpoint assay, such as a crystal violet assay (measures cell number) or an ATP-based assay like CellTiter-Glo, which may be less susceptible to this type of interference.[9] |
| Compound Precipitation | This compound's poor aqueous solubility can cause it to precipitate in the culture medium, leading to unknown effective concentrations and physical interference with plate readings. Visually inspect wells for precipitation. Optimize the dilution method from the DMSO stock. |
| Autofluorescence | If using a fluorescence-based assay (like resazurin), check for this compound's intrinsic fluorescence at the assay's excitation and emission wavelengths. Include a control with this compound in cell-free media to measure and subtract background fluorescence. |
In Vivo Animal Studies
Issue 3: High Variability in Behavioral Studies (e.g., Morris Water Maze, Novel Object Recognition)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosing Regimen | This compound exhibits a complex dose-response relationship. In some studies, lower doses have shown better efficacy than higher doses.[10] Conduct a dose-response study in your specific animal model and behavioral paradigm. Consider chronic vs. acute administration, as this significantly impacts MAO inhibition.[3] |
| Animal Strain and Age | Different rodent strains can exhibit varying sensitivities to cognitive enhancers and anxiolytics. The age of the animals is also critical, especially in models of age-related cognitive decline.[10] Report and maintain consistency in the strain, sex, and age of the animals used. |
| Handling and Habituation | Insufficient handling and habituation can lead to stress and anxiety, which can confound the results of cognitive and anxiety-related behavioral tests.[11] Implement a consistent handling and habituation protocol for several days before starting the experiment. |
| Environmental Factors | Minor changes in the testing environment (e.g., lighting, noise, olfactory cues) can significantly impact animal behavior.[12] Standardize the testing environment, including lighting conditions, ambient noise, and time of day for testing. Clean the apparatus thoroughly between animals to remove olfactory cues. |
| Task-Specific Issues (e.g., Freezing in MWM) | "Freezing" or floating behavior in the Morris Water Maze can indicate anxiety or motivational issues and can interfere with the assessment of spatial learning.[10] Ensure water temperature is appropriate and consider alternative measures of learning, such as search strategy analysis. |
Issue 4: Variability in Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Steps |
| Interspecies Differences | The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between species (e.g., rats, mice, non-human primates).[13][14] Be cautious when extrapolating PK data from one species to another. If possible, conduct pilot PK studies in the chosen animal model. |
| Brain vs. Plasma Concentrations | The concentration of this compound and its metabolites in the brain may not directly correlate with plasma concentrations due to the blood-brain barrier.[15] When feasible, measure drug concentrations in both plasma and brain tissue to get a complete pharmacokinetic profile relevant to its central nervous system effects. |
| Sample Collection and Processing | Inconsistent timing of blood or tissue collection, as well as improper sample handling and storage, can lead to degradation of the compound and inaccurate measurements. Standardize all sample collection and processing procedures. |
| Analytical Method Variability | Ensure the analytical method (e.g., LC-MS/MS) is properly validated for sensitivity, specificity, and reproducibility for both this compound and its active metabolites. |
Data Presentation
Table 1: Reported IC50 Values for this compound and its Metabolites
| Compound | Target | IC50 Value | Source(s) |
| This compound | AChE | 31.8 µM | [1] |
| This compound | MAO-B | 37.1 µM | [1] |
| This compound (TV3279) | AChE | 31.8 nM | [8] |
| This compound (TV3279) | MAO-B | 300 nM | [8] |
| R-MCPAI | AChE | Active metabolite, kinetics are complex | [4][5] |
| R-HPAI | MAO-A/B | Active metabolite | [1][4] |
| HMC (from D. fissa) | MAO-A | 13.97 µM | [16] |
| HMC (from D. fissa) | MAO-B | 3.23 µM | [16] |
Note: IC50 values can vary between studies due to different experimental conditions. It is crucial to test the active metabolites for accurate in vitro characterization.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921) (ATCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.
Materials:
-
Recombinant human or electric eel AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound's active metabolite (R-MCPAI)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AChE, ATCI, DTNB, and serial dilutions of R-MCPAI in 0.1 M phosphate buffer (pH 8.0).
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 50 µL DTNB solution.
-
Control (No Inhibitor): 100 µL Phosphate Buffer + 50 µL DTNB solution + 25 µL AChE solution.
-
Inhibitor Wells: 100 µL of each R-MCPAI dilution + 50 µL DTNB solution + 25 µL AChE solution.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of ATCI solution to all wells (except the blank) to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percentage of inhibition for each R-MCPAI concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the conversion of the non-fluorescent substrate kynuramine (B1673886) to the fluorescent product 4-hydroxyquinoline (B1666331) by MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
This compound's active metabolite (R-HPAI)
-
Positive control inhibitor (e.g., Selegiline)
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
2N NaOH
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of MAO-B, kynuramine, and serial dilutions of R-HPAI in 0.1 M potassium phosphate buffer (pH 7.4).
-
Assay Setup (in a 96-well black microplate):
-
Control (No Inhibitor): 50 µL of buffer.
-
Inhibitor/Control Wells: 50 µL of each R-HPAI dilution or positive control.
-
-
Enzyme Addition: Add 50 µL of diluted MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 100 µL of the kynuramine solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each R-HPAI concentration compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinergic regulation of fear learning and extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-limiting inhibition of acetylcholinesterase by this compound results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ATP and luciferase assays to determine the rate of drug action in in vitro cultures of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species differences in pharmacokinetics and drug teratogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of predictability for human pharmacokinetics parameters among monkeys, rats, and chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ladostigil enzymatic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in enzymatic assays involving Ladostigil (B1674322).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multimodal, neuroprotective agent designed for treating neurodegenerative diseases like Alzheimer's.[1] It functions as a dual inhibitor, targeting both acetylcholinesterase (AChE) and monoamine oxidase A and B (MAO-A and MAO-B).[1][2] An important characteristic of this compound is that it is a prodrug. In the body, it is metabolized into its active form, R-MCPAI, which is primarily responsible for AChE inhibition.[3][4] Its metabolites are responsible for MAO inhibition.[4]
Q2: What type of inhibition does this compound exert on acetylcholinesterase (AChE)?
This compound's active metabolite acts as a pseudo-reversible inhibitor of AChE.[4][5] This means there is a rapid formation of the enzyme-inhibitor complex, followed by a fast hydrolysis.[5] This kinetic profile results in a "ceiling effect," where the maximum achievable AChE inhibition in vivo is approximately 50-55%.[4][5] This characteristic may reduce the likelihood of cholinergic side effects compared to other AChE inhibitors.[3][4]
Q3: Which enzymatic assays are most common for this compound?
The most common assay to measure AChE inhibition is the Ellman's assay.[3] This is a colorimetric method that measures the activity of cholinesterases.[3] For determining MAO-B inhibition, a fluorescence-based assay using kynuramine (B1673886) as a substrate is often employed.[4]
Q4: Beyond enzyme inhibition, what other pathways does this compound modulate?
This compound has several neuroprotective mechanisms. It can regulate the processing of amyloid precursor protein (APP) by favoring the non-amyloidogenic α-secretase pathway, which is mediated through the activation of Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) signaling pathways.[4][6][7] It also exhibits anti-apoptotic properties by regulating the Bcl-2 family of proteins.[4][6]
Troubleshooting Guide
Issue 1: Maximal AChE inhibition does not exceed 50-55%.
-
Question: I am performing an AChE inhibition assay with this compound, but I cannot achieve more than 50-55% inhibition, even at high concentrations. Is my experiment failing?
-
Answer: This is an expected result and a known characteristic of this compound's mechanism. This compound is a pseudo-reversible inhibitor of AChE, and its kinetic profile inherently limits the maximal inhibition to about 50-55%.[5][8] This is not an indication of experimental error but rather a feature of the drug's interaction with the enzyme.
Issue 2: High variability in IC50 values between experiments.
-
Question: My calculated IC50 value for this compound's AChE inhibition is inconsistent across different assay runs. What could be the cause?
-
Answer: Several factors can contribute to variability in IC50 values:
-
Reagent Stability: Ensure that all reagents, especially the acetylthiocholine (B1193921) (ATCI) substrate and the DTNB (Ellman's reagent), are fresh. ATCI solutions should be prepared daily, and DTNB solutions should be protected from light.[3]
-
Enzyme Concentration: The concentration of the enzyme should be such that the reaction rate is linear for the duration of the measurement.[3] It is crucial that the inhibitor concentration is significantly higher than the enzyme concentration to avoid "tight binding" effects, which can alter the apparent IC50.[9]
-
Incubation Times: Pre-incubation time for the enzyme and inhibitor, as well as the reaction time after substrate addition, must be consistent across all experiments.[3][4]
-
Sample Dilution: For assays involving biological samples like serum, the dilution factor is critical. A 400-fold dilution of serum has been recommended to achieve ideal linear slopes for butyrylcholinesterase (BChE) assays, a principle that highlights the importance of optimizing dilution for any sample type.[10]
-
Issue 3: No significant MAO inhibition is observed.
-
Question: I am not observing significant monoamine oxidase (MAO) inhibition in my assay. What am I doing wrong?
-
Answer: This could be due to a few reasons:
-
This compound is a Prodrug: this compound itself is a prodrug for MAO inhibition. Its metabolites, formed after the hydrolysis of its carbamate (B1207046) moiety, are responsible for this effect.[4] Your in vitro assay may lack the necessary components to metabolize this compound into its active form. Consider using this compound's active metabolites directly in the assay.
-
Administration Route and Duration: In vivo studies have shown that chronic administration of this compound is more effective for MAO inhibition than acute administration.[11] This may not be directly applicable to in vitro assays but underscores the time-dependent nature of its effect.
-
Issue 4: Inconsistent results in cell-based neuroprotection assays.
-
Question: I am having difficulty demonstrating the neuroprotective effects of this compound in my cell culture experiments.
-
Answer: Consider the following:
-
Inappropriate Cell Model or Insult: Ensure that the cell line and the neurotoxic stimulus you are using are relevant to the pathways modulated by this compound.[11]
-
Drug Concentration: The neuroprotective effects of this compound have been observed at concentrations much lower than those required for direct MAO or AChE inhibition.[11][12] It is advisable to perform a full concentration-response curve to find the optimal concentration for neuroprotection in your specific assay.[11]
-
Data Presentation
Table 1: Quantitative Data on this compound Inhibition
| Compound | Target | IC50 Value | Inhibition Type | Maximal Inhibition (in vivo) | Notes |
| This compound (TV-3326) | Acetylcholinesterase (AChE) | 31.8 µM | Pseudo-reversible (by metabolite) | ~50-55% | The primary metabolite, R-MCPAI, is responsible for in vivo AChE inhibition.[4] |
| This compound (TV-3326) | Butyrylcholinesterase (BuChE) | - | - | - | The inhibitory effect is 100 times less potent than against AChE.[4] |
| (S)-Ladostigil | Monoamine Oxidase B (MAO-B) | 37.1 µM | - | - | (S)-Ladostigil is a dual inhibitor of both AChE and MAO-B.[3] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for determining the inhibitory activity of this compound using the Ellman's assay in a 96-well microplate format.[3]
Materials and Reagents:
-
Acetylcholinesterase (AChE)
-
(S)-Ladostigil tartrate
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.[3]
-
AChE Solution: Prepare a stock solution in phosphate buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes (a starting concentration of 0.1 U/mL in the final reaction volume is recommended).[3]
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.[3]
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 8.0). Protect this solution from light.[3]
-
(S)-Ladostigil Stock Solution (10 mM): Dissolve (S)-Ladostigil tartrate in DMSO.[3]
-
(S)-Ladostigil Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.[3]
-
-
Plate Setup (in triplicate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).[3]
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of (S)-Ladostigil working solution at various concentrations.[3]
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution to each well (except the blank). The final volume will be 200 µL.[3]
-
Kinetic Measurement: Immediately place the plate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[3]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[3]
-
Correct for background by subtracting the rate of the blank from all other rates.[3]
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[3]
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[3][4]
-
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol provides a method for assessing the inhibition of MAO-B by this compound's active metabolites.[4]
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compound (this compound's active metabolite)
-
Positive control inhibitor (e.g., Selegiline)
-
0.1 M Potassium phosphate buffer, pH 7.4
-
2N NaOH
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup: In the wells of a 96-well black microplate, add 50 µL of the test compound dilutions or positive control. For control wells (no inhibition), add 50 µL of buffer.[4]
-
Enzyme Addition: Add 50 µL of the diluted MAO-B enzyme solution to each well.[4]
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[4]
-
Reaction Initiation: Add 100 µL of the kynuramine solution to each well to start the reaction.[4]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[4]
-
Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH.[4]
-
Measurement: Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[4]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.[4]
-
Calculate the percentage of inhibition for each concentration compared to the control wells.[4]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and using non-linear regression.[4]
-
Visualizations
Caption: Cholinergic signaling and the impact of AChE inhibition by this compound.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dose-limiting inhibition of acetylcholinesterase by this compound results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Dissolving Ladostigil Tartrate for In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Ladostigil tartrate?
This compound tartrate is reported to have a solubility of approximately 2 mg/mL in water.[1] However, its solubility is pH-dependent, a common characteristic of tartrate salts.[2][3] Solubility tends to increase in more alkaline (higher pH) conditions and decrease in acidic (lower pH) environments.
Q2: What are the recommended vehicles for dissolving this compound tartrate for oral gavage?
For water-soluble salts like this compound tartrate, sterile water or isotonic saline (0.9% NaCl) are often sufficient vehicles, particularly for lower concentrations.[4] For higher concentrations or to improve stability, a co-solvent system may be necessary. A commonly used vehicle for compounds with limited aqueous solubility is a mixture of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.[4]
Q3: How does temperature affect the solubility of this compound tartrate?
Generally, the solubility of tartrate salts in aqueous solutions increases with temperature.[5][6] Therefore, gentle warming of the solution can aid in dissolution. However, it is crucial to be aware of the compound's stability at elevated temperatures to prevent degradation.
Q4: Can I pre-make a stock solution of this compound tartrate?
It is generally recommended to prepare fresh solutions daily for in vivo experiments to minimize the risk of degradation and precipitation. If a stock solution is prepared in a solvent like DMSO, it should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage.
Data Presentation: Solubility of this compound Tartrate
The following tables summarize the known solubility of this compound tartrate and provide guidance on suitable vehicles for in vivo studies. Researchers should note that the optimal vehicle and concentration may need to be empirically determined for specific experimental conditions.
Table 1: Known Solubility of this compound Tartrate
| Solvent | Approximate Solubility | Notes |
| Water | ~2 mg/mL | Solubility is pH-dependent.[1] |
| DMSO | Data not readily available | Often used as a co-solvent. |
Table 2: Recommended Vehicles for Oral Administration of this compound Tartrate
| Vehicle Composition | Suitability | Preparation Notes |
| Sterile Water or 0.9% Saline | For lower concentrations where solubility is not a limiting factor.[4] | Ensure the final solution is clear and free of particulates. |
| 5% Dextrose in Water (D5W) | An alternative isotonic aqueous vehicle. | Commonly used for intravenous administration, but can be used for oral gavage. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | For higher concentrations or when aqueous solubility is a concern.[4] | Dissolve this compound tartrate in DMSO first before adding other components. |
| 0.5% Methylcellulose in Water | Can be used to create a suspension if complete dissolution is not achievable at the desired concentration. | Requires proper wetting and hydration of the methylcellulose. |
Experimental Protocols
Protocol 1: Preparation of this compound Tartrate Solution in Saline (for lower concentrations)
Objective: To prepare a clear aqueous solution of this compound tartrate for oral gavage.
Materials:
-
This compound tartrate powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount: Determine the mass of this compound tartrate and the volume of saline needed based on the desired concentration and the total volume for your study.
-
Weigh the compound: Accurately weigh the calculated amount of this compound tartrate powder using an analytical balance and place it in a sterile conical tube.
-
Add the vehicle: Add the calculated volume of sterile 0.9% saline to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but monitor for any signs of degradation.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Administration: Use the freshly prepared solution for oral gavage.
Protocol 2: Preparation of this compound Tartrate Solution using a Co-solvent System (for higher concentrations)
Objective: To prepare a stable solution of this compound tartrate at a higher concentration for oral gavage.
Materials:
-
This compound tartrate powder
-
Dimethyl Sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline solution
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate component volumes: Based on the final desired volume, calculate the required volume of each component (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dissolve in DMSO: Weigh the required amount of this compound tartrate and dissolve it completely in the calculated volume of DMSO. Vortex thoroughly.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution and vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 and vortex to mix.
-
Add Saline: Slowly add the calculated volume of saline to the mixture while continuously vortexing to avoid precipitation.
-
Final Inspection: Ensure the final solution is a clear, homogenous solution.
-
Administration: Administer the freshly prepared solution.
Troubleshooting Guide
Encountering issues with dissolution can compromise the accuracy and reproducibility of your in vivo studies. This guide addresses common problems and provides solutions.
Issue 1: this compound tartrate does not fully dissolve in the aqueous vehicle.
-
Possible Cause: The concentration exceeds the aqueous solubility limit.
-
Solution:
-
Decrease the concentration of the dosing solution if experimentally feasible.
-
Gently warm the solution (e.g., 37-40°C) while stirring or vortexing.
-
Use a sonicator to aid dissolution.
-
Switch to a co-solvent system as described in Protocol 2.
-
-
-
Possible Cause: The pH of the solution is too low.
Issue 2: The solution is initially clear but a precipitate forms over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable.
-
Solution:
-
Prepare the dosing solution immediately before administration.
-
If storage is unavoidable, keep the solution at a constant temperature and protected from light.
-
Consider preparing a more dilute solution.
-
-
-
Possible Cause: "Salting out" effect.
-
Solution:
-
If using a high concentration of salts in your vehicle, this may decrease the solubility of the compound. Try reducing the salt concentration if possible.
-
-
Issue 3: Inconsistent results between different batches of dosing solution.
-
Possible Cause: Incomplete initial dissolution.
-
Solution:
-
Ensure the compound is fully dissolved before administration. Visually inspect each preparation carefully.
-
-
-
Possible Cause: Degradation of the compound.
-
Solution:
-
Always use freshly prepared solutions.
-
Protect the solution from light and heat.
-
-
Visualizing Key Concepts
To further aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. physicsforums.com [physicsforums.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Temperature: An overlooked factor in tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of temperature on the tensile strength and disintegration of paracetamol and oxytetracycline tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Pseudo-Reversible Inhibition of Acetylcholinesterase (AChE) by Ladostigil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pseudo-reversible inhibition of acetylcholinesterase (AChE) by Ladostigil (B1674322). The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acetylcholinesterase (AChE) inhibition by this compound?
A1: this compound is a prodrug and does not directly inhibit AChE in vitro. Its primary mechanism of action involves its in vivo conversion to the active metabolite, R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride). R-MCPAI is a carbamate (B1207046) that acts as a pseudo-reversible inhibitor of AChE.[1] The process involves the carbamoylation of a serine residue in the active site of AChE, forming a transient covalent bond. This carbamoylated enzyme is inactive. The "pseudo-reversible" nature of the inhibition comes from the subsequent hydrolysis of this carbamoyl-enzyme complex, which regenerates the active enzyme.[1]
Q2: Why is the maximal inhibition of AChE by this compound in vivo limited to approximately 50-55%?
A2: The characteristic ceiling effect of 50-55% maximal AChE inhibition by this compound is a key feature of its pharmacological profile.[1][2][3] This limitation is not due to insufficient metabolism of this compound to its active form, R-MCPAI. Instead, it is a consequence of the kinetics of the interaction between R-MCPAI and AChE.[1][3] The rapid formation of the carbamoylated enzyme is balanced by a relatively fast hydrolysis (decarbamoylation) of the complex.[1][3] This dynamic equilibrium prevents the accumulation of the inhibited enzyme beyond this 50-55% threshold, even at increasing doses of this compound.[1] This property is believed to contribute to the low incidence of cholinergic adverse effects observed with this compound.[1][2][3]
Q3: What are the key kinetic parameters that define the pseudo-reversible inhibition of AChE by R-MCPAI?
A3: The pseudo-reversible inhibition of AChE by carbamates like R-MCPAI is characterized by two main rate constants:
-
Carbamoylation rate constant (k₂): This constant represents the rate at which the inhibitor forms a covalent bond with the enzyme's active site.
-
Decarbamoylation rate constant (k₃): This constant represents the rate of hydrolysis of the carbamoylated enzyme, which leads to the regeneration of the active enzyme.
The balance between these two rates determines the overall level of enzyme inhibition at a steady state. For R-MCPAI, the "fast hydrolysis" mentioned in the literature refers to a relatively high k₃ value compared to other carbamates, which leads to the observed maximal inhibition of 50-55%.[1][3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro and in vivo experiments studying the inhibition of AChE by this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low AChE inhibition observed in vitro with this compound. | This compound is a prodrug and has weak direct inhibitory activity on AChE. | Use the active metabolite, R-MCPAI, for in vitro inhibition assays. If studying the metabolic activation, ensure the use of an appropriate in vitro metabolic system (e.g., liver microsomes). |
| Maximal inhibition in vivo does not reach the expected 50-55%. | Insufficient dose of this compound. Issues with drug absorption or metabolism in the animal model. Incorrect timing of sample collection. | Perform a dose-response study to ensure a sufficient dose is being administered. Verify the route of administration and formulation are appropriate for the animal model. Optimize the time point for sample collection post-administration to coincide with peak R-MCPAI levels. |
| High variability in AChE activity measurements. | Inconsistent pipetting, temperature fluctuations, or timing in the assay. Instability of reagents (e.g., DTNB, acetylthiocholine). | Use calibrated pipettes and ensure consistent timing and temperature for all assay steps. Prepare fresh reagent solutions for each experiment and protect them from light. |
| Observed inhibition exceeds the expected 50-55% maximum. | Potential contamination of samples with other AChE inhibitors. Artifacts in the assay, such as the inhibitor reacting directly with the detection reagent (DTNB). | Run appropriate controls, including a vehicle control and a control with the inhibitor in the absence of the enzyme, to check for direct reactions with assay components. |
| Difficulty in determining kinetic constants (k₂ and k₃). | Inappropriate experimental design for measuring pseudo-reversible inhibition. | Use a continuous assay to monitor the time-dependent onset of inhibition (for k₂) and the recovery of enzyme activity after removal of the inhibitor (for k₃). This may involve rapid dilution or dialysis to remove the unbound inhibitor. |
Quantitative Data
The following tables summarize the available quantitative data for the inhibition of AChE by this compound and its active metabolite.
Table 1: In Vitro Inhibitory Potency of this compound and its Metabolite against Cholinesterases
| Compound | Enzyme | IC₅₀ (µM) | Notes |
| This compound | AChE | 31.8 | Dual inhibitor of AChE and MAO-B. |
| This compound | BuChE | - | This compound is reported to be a dual acetylcholine-butyrylcholineesterase inhibitor, but specific BuChE IC₅₀ values are not consistently reported. |
| R-MCPAI | AChE | Not explicitly reported as a standard IC₅₀ | As a pseudo-reversible inhibitor, the interaction is better described by kinetic rate constants rather than a simple IC₅₀. The maximal inhibition is dose-limiting at 50-55%.[1][3] |
Table 2: In Vivo Acetylcholinesterase Inhibition by this compound
| Species | Tissue | Dose | Maximal Inhibition (%) | Notes |
| Rat | Spleen, Brain, Plasma | Varies | ~50-55 | The maximal inhibition is consistent across different tissues.[1] |
| Mouse | Spleen | 5 and 10 mg/kg | ~50-55 | The ceiling of inhibition is not due to a limitation in the metabolism of this compound.[1] |
Experimental Protocols
Protocol 1: Determination of In Vitro AChE Inhibition using Ellman's Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
R-MCPAI (active metabolite of this compound) stock solution
-
Positive control inhibitor (e.g., physostigmine)
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment.
-
Prepare serial dilutions of R-MCPAI and the positive control in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to all wells.
-
Add 10 µL of the R-MCPAI dilutions or positive control to the respective test wells.
-
Add 10 µL of vehicle (e.g., DMSO, if used to dissolve the compound) to the control and blank wells.
-
Add 20 µL of AChE solution to all wells except the blank wells (add 20 µL of buffer instead).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of R-MCPAI relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the R-MCPAI concentration to determine the IC₅₀ value, keeping in mind the pseudo-reversible nature may affect the interpretation of a standard IC₅₀.
-
Visualizations
Caption: Mechanism of pseudo-reversible inhibition of AChE by this compound.
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Caption: Troubleshooting logic for AChE inhibition experiments with this compound.
References
Technical Support Center: Troubleshooting the Neuroprotective Effects of Ladostigil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the neuroprotective effects of Ladostigil (B1674322). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: We've observed significant neuroprotective effects of this compound in our animal models (in vivo), but these effects are not replicating in our neuronal cell culture experiments (in vitro). Why might this be happening?
A1: This is a frequently encountered challenge in neuropharmacology. The discrepancy between in vivo and in vitro results for this compound often stems from fundamental differences between a complex living organism and a simplified cell culture system. The primary reasons include the metabolic activation of this compound in vivo, the complexity of cellular interactions in the brain that are absent in vitro, and the specific limitations of the in vitro model being used.
Q2: Could the metabolism of this compound be the reason for the differing results?
A2: Yes, this is a leading hypothesis. In an in vivo system, this compound is metabolized, and its metabolites may contribute significantly to its overall neuroprotective activity. A major metabolite, hydroxy-1-(R)-aminoindan, has demonstrated neuroprotective properties.[1][2][3] Therefore, the neuroprotective effects observed in animal models may be a result of the combined action of this compound and its active metabolites.[1][2][3] Standard in vitro neuronal cultures often lack the necessary metabolic enzymes to generate these compounds, so you are only testing the parent drug.
Q3: What limitations of our in vitro model might prevent us from observing this compound's neuroprotective effects?
A3: In vitro models, while essential for mechanistic studies, are a significant simplification of the brain's intricate environment. Here are some limitations that could be critical:
-
Cellular Composition: The brain contains various cell types, including neurons, astrocytes, microglia, and oligodendrocytes, that constantly interact. Many of this compound's effects, such as its anti-inflammatory and antioxidant properties, may rely on these interactions.[4][5] For instance, this compound has been shown to suppress the release of pro-inflammatory cytokines from microglia, an effect that would not be observed in a pure neuronal culture.[4][5]
-
Lack of Systemic Environment: A living organism has a systemic environment that includes the immune system, circulation, and complex signaling feedback loops. These are absent in a petri dish.
-
Three-Dimensional (3D) Architecture: The brain has a complex 3D structure that influences cell signaling and function. Standard 2D cell cultures do not replicate this architecture, potentially altering cellular responses to therapeutic agents.[6][7]
Q4: How does this compound's multi-target mechanism of action contribute to the in vivo vs. in vitro discrepancy?
A4: this compound is a multimodal drug, meaning it acts on multiple targets.[8][9][10] Its primary mechanisms include:
-
Inhibition of monoamine oxidase A and B (MAO-A and MAO-B)[10][11]
-
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[10][11]
-
Activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways[1][11][12]
-
Regulation of Bcl-2 family proteins to prevent apoptosis[11][12]
-
Promotion of non-amyloidogenic processing of amyloid precursor protein (APP)[12]
In vivo, these different actions can work synergistically to produce a robust neuroprotective effect. For example, reducing inflammation via microglial modulation while simultaneously preventing neuronal apoptosis can provide a level of protection that is difficult to observe by focusing on a single pathway in a simplified in vitro model.
Troubleshooting Guide for In Vitro this compound Experiments
If you are not observing the expected neuroprotective effects of this compound in your in vitro assays, consider the following troubleshooting steps.
Issue: No observable neuroprotection against a specific neurotoxin.
| Potential Cause | Suggested Troubleshooting Steps |
| Inappropriate Cell Model | The choice of cell line is critical. While SH-SY5Y and PC12 cells have been used, consider if they are appropriate for your specific research question.[8] For studying mechanisms involving inflammation, a co-culture of neurons and microglia may be necessary. For investigating effects on amyloid processing, a cell line that expresses APP is required.[12] |
| Incorrect Dosing or Incubation Time | This compound's effects are dose-dependent.[12] It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and toxic insult. Pre-incubation with this compound before applying the stressor may also be necessary to allow for the activation of protective cellular pathways.[4] |
| Irrelevant Neurotoxic Insult | This compound's neuroprotective mechanisms are linked to specific pathways, such as those involved in oxidative stress and apoptosis.[13][14] If the neurotoxin you are using acts through a mechanism that is not modulated by this compound, you are unlikely to see a protective effect. Ensure your chosen insult is relevant to this compound's known mechanisms of action. |
| Absence of Metabolic Activity | As discussed, the lack of metabolic conversion is a key issue. To address this, you could consider using a liver microsome fraction (S9) to generate metabolites, although this adds complexity to the experimental design. Alternatively, if specific active metabolites are known and available, they could be tested directly. |
| Suboptimal Assay Endpoint | Ensure your chosen assay for measuring neuroprotection is sensitive and appropriate. For example, while a simple cell viability assay (like MTT) is a good starting point, it may not capture all aspects of neuroprotection. Consider more specific assays, such as measuring caspase-3 activation for apoptosis, reactive oxygen species (ROS) for oxidative stress, or the release of specific cytokines for inflammation.[11][13][14] |
Quantitative Data Summary
For researchers designing their experiments, the following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound
| Target Enzyme | IC₅₀ | Cell Line/System | Notes |
| Monoamine Oxidase-B (MAO-B) | ~0.08 - 0.6 µM | Not specified | The propargylamine (B41283) moiety is responsible for the irreversible inhibition of MAO-B.[11] |
| Acetylcholinesterase (AChE) | ~0.09 - 0.9 µM | Not specified | Inhibition is pseudo-reversible.[11] |
| Butyrylcholinesterase (BuChE) | ~0.2 - 2.5 µM | Not specified | This compound also demonstrates inhibitory activity against BuChE.[11] |
| Caspase-3 Activation | 1.05 µM | SK-N-SH cells | This demonstrates a direct role in the intrinsic apoptotic pathway.[11][12] |
Table 2: Comparison of In Vivo and In Vitro Neuroprotective Effects
| Experimental Model | This compound Concentration/Dose | Observed Neuroprotective Effect | Reference |
| In Vitro (SH-SY5Y cells) | 1 µM | Increased cell viability and catalase activity, decreased ROS production against H₂O₂. | [13] |
| In Vitro (SK-N-SH cells) | 1-10 µM | Dose-dependent decrease in cleaved caspase-3. | [14] |
| In Vivo (Aged Rats) | 1 mg/kg/day for 30 days | Upregulated mRNA expression of antioxidant enzymes in the hippocampus. | [13] |
| In Vivo (Rats with scopolamine-induced memory impairment) | 12-35 mg/kg (oral) | Antagonized spatial memory impairments. | [10] |
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Caption: Logical workflow for troubleshooting in vitro experiments.
Caption: In vivo metabolism as a key differentiator from in vitro models.
References
- 1. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Frontiers | Advances in current in vitro models on neurodegenerative diseases [frontiersin.org]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective effect of this compound against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Impact of pre-incubation time on Ladostigil's neuroprotective efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of pre-incubation time on Ladostigil's neuroprotective efficacy. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-incubation time for This compound (B1674322) to achieve neuroprotection against oxidative stress in SH-SY5Y cells?
A1: Based on available studies, a pre-incubation time of 1 to 2 hours with this compound has been shown to be effective in improving cell viability against oxidative stress induced by agents like H₂O₂ and 3-morpholinosydnonimine (SIN-1).[1][2][3] For instance, a 2-hour pre-incubation with 5.4 μM this compound significantly reduced the oxidative state in SH-SY5Y cells exposed to H₂O₂.[2] Similarly, a 1-2 hour pre-incubation improved cell viability to approximately 75% in cells challenged with 300 μM SIN-1.[1]
Q2: How does this compound's concentration influence its neuroprotective effect during pre-incubation?
A2: The neuroprotective effect of this compound is dose-dependent. In studies with SH-SY5Y cells, a concentration of 5.4 μM this compound during pre-incubation was effective in mitigating oxidative stress.[1][2] However, it's important to note that at very high concentrations of the oxidative stressor (e.g., 500 μM SIN-1), the protective effect of this compound at this concentration was not observed.[1][2] Therefore, the optimal this compound concentration may need to be determined based on the specific experimental conditions, including the type and concentration of the neurotoxic agent.
Q3: What are the key signaling pathways activated by this compound that contribute to its neuroprotective effects?
A3: this compound exerts its neuroprotective effects through a multi-target mechanism.[4][5][6] Key signaling pathways involved include:
-
Activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways : These pathways are crucial for cell survival and plasticity.[4][6][7]
-
Regulation of the Bcl-2 family members : this compound upregulates the anti-apoptotic protein Bcl-2 and downregulates pro-apoptotic proteins like Bax and Bad, thus inhibiting apoptosis.[7][8]
-
Modulation of Amyloid Precursor Protein (APP) processing : It promotes the non-amyloidogenic α-secretase pathway, leading to the production of the neuroprotective sAPPα fragment.[7][8]
-
Inhibition of Monoamine Oxidase (MAO)-A and -B : This activity contributes to its neuroprotective and antidepressant effects.[5][9]
Troubleshooting Guides
Problem 1: No significant neuroprotective effect of this compound is observed despite pre-incubation.
-
Possible Cause 1: Suboptimal Pre-incubation Time.
-
Possible Cause 2: Inappropriate this compound Concentration.
-
Solution: Verify that the this compound concentration is appropriate for the level of induced toxicity. A dose-response experiment is recommended to identify the optimal protective concentration.
-
-
Possible Cause 3: Overwhelming Neurotoxic Insult.
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding to maintain consistency across wells.
-
-
Possible Cause 2: Uneven Drug/Toxin Distribution.
-
Solution: Mix the plate gently after adding this compound and the neurotoxin to ensure even distribution.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile medium or PBS.
-
Quantitative Data Summary
Table 1: Effect of this compound Pre-incubation on SH-SY5Y Cell Viability under Oxidative Stress
| Oxidative Stressor | This compound Concentration (μM) | Pre-incubation Time (hours) | Cell Viability (% of control) | Reference |
| SIN-1 (300 μM) | 5.4 | 1 - 2 | ~75% | [1] |
| H₂O₂ (80 μM) | 5.4 | 2 | Reduced oxidative state to 87% of H₂O₂-treated cells | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., MEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Neurotoxin (e.g., H₂O₂, SIN-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-incubation: After 24 hours, remove the medium and add fresh medium containing the desired concentration of this compound. Incubate for the specified pre-incubation time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Following pre-incubation, add the neurotoxin to the wells at the desired final concentration. Include appropriate controls (untreated cells, cells treated with this compound only, and cells treated with the neurotoxin only).
-
MTT Addition: After the desired incubation period with the neurotoxin (e.g., 24 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Visualizations
Caption: this compound's neuroprotective signaling pathways.
Caption: Experimental workflow for assessing this compound's neuroprotection.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Toxin Concentration for Ladostigil Neuroprotection Assays
Welcome to the technical support center for researchers utilizing Ladostigil (B1674322) in neuroprotection assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in selecting the appropriate toxin and its optimal concentration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its neuroprotective mechanisms?
A1: this compound is a multimodal drug with neuroprotective properties, developed as a potential treatment for Alzheimer's and Lewy Body diseases.[1][2] Its mechanisms of action include:
-
Inhibition of monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterase.[1][3]
-
Regulation of amyloid precursor protein (APP) processing, favoring the non-amyloidogenic pathway.[4][5]
-
Activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][6]
-
Regulation of the Bcl-2 family of proteins to inhibit apoptosis.[4][5]
-
Upregulation of neurotrophic factors and antioxidant enzymes.[1][6][7]
Q2: Which toxins are commonly used to induce neurotoxicity in this compound neuroprotection assays?
A2: Common neurotoxins used to model neurodegenerative diseases in vitro and test the efficacy of neuroprotective agents like this compound include:
-
6-hydroxydopamine (6-OHDA): A neurotoxin specific to dopaminergic neurons, commonly used to model Parkinson's disease.[8][9][10][11][12]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin that, when metabolized to MPP+, selectively damages dopaminergic neurons, also used as a model for Parkinson's disease.[13][14]
-
Glutamate (B1630785): An excitatory neurotransmitter that can induce excitotoxicity at high concentrations, a mechanism implicated in various neurodegenerative conditions.[15][16][17]
-
Hydrogen Peroxide (H₂O₂): Induces oxidative stress, a common pathological feature in many neurodegenerative diseases.[7]
-
SIN-1 (3-morpholinosydnonimine): A peroxynitrite donor that generates prolonged oxidative stress.[18]
Q3: How do I determine the optimal toxin concentration for my experiment?
A3: The optimal toxin concentration should induce a significant, but not complete, level of cell death (typically 30-50%) to allow for a measurable neuroprotective effect of this compound. This is determined by performing a dose-response curve. You should treat your neuronal cell line (e.g., SH-SY5Y) with a range of toxin concentrations for a specific duration (e.g., 24 hours) and then assess cell viability using an assay like the MTT or LDH assay.[10][12]
Q4: I am observing high variability in my results. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent cell culture conditions: Ensure consistent cell passage number, seeding density, and growth phase.
-
Toxin preparation and stability: Prepare fresh toxin solutions for each experiment as some, like 6-OHDA, are unstable.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate reagent delivery.
-
Edge effects in multi-well plates: To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
Troubleshooting Guide
This guide addresses common issues encountered when determining the appropriate toxin concentration.
| Problem | Possible Cause | Suggested Solution |
| No significant cell death observed at expected toxin concentrations. | 1. Toxin has degraded. 2. Cells are resistant to the toxin. 3. Incubation time is too short. | 1. Prepare fresh toxin solution immediately before use. 2. Verify the cell line's sensitivity from literature or try a different toxin. 3. Increase the incubation time (e.g., from 24h to 48h) and perform a time-course experiment. |
| Nearly 100% cell death observed even at the lowest toxin concentration. | 1. Toxin concentration is too high. 2. Incubation time is too long. 3. Cells are overly sensitive. | 1. Perform a dose-response curve with a wider range of lower concentrations. 2. Reduce the incubation time. 3. Ensure cells are not stressed from other factors (e.g., high confluence, nutrient depletion). |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of toxin or viability reagent. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Use calibrated pipettes and be consistent with your technique. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for common neurotoxins used in studies with the SH-SY5Y human neuroblastoma cell line.
Table 1: 6-Hydroxydopamine (6-OHDA) Concentrations for SH-SY5Y Cells
| Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Reference(s) |
| 5 - 200 | 3 - 24 | Concentration- and time-dependent decrease in cell viability. | [10] |
| 6.25 - 200 | 24 - 96 | Toxicity observed from 6.25 µM at 96h, and from 100 µM at 24h. | [9] |
| 50 | 24 | ~48% reduction in cell viability. | [8] |
| 50 - 300 | 24 | 50 µM: ~24% reduction; 100 µM: ~44% reduction in cell viability. | [12] |
| 31.25 - 500 | 24 | Concentration-dependent mitochondrial dysfunction and lysosomal damage. | [11] |
Table 2: Glutamate Concentrations for Neuronal Cells
| Concentration Range | Cell Type | Incubation Time | Observed Effect | Reference(s) |
| 2 - 5 µmol/L | Neurons | - | Substantial excitotoxic injury. | [15] |
| 10 µM - 1 mM | Mouse primary cortical neurons | 24 hours | Wide range reported, 100 µM for 24h suggested for neuroprotection studies. | [16] |
| 20 - 80 µM | Human embryonic stem cell-derived neurons | 24 hours | 20 µM resulted in ~58% cell death. | [19] |
| 300 µM | Murine cortical neurons | - | Induced rapid and irreversible damage to mitochondrial membrane potential. | [20] |
Table 3: MPP+ (metabolite of MPTP) Concentrations for In Vitro Models
| Concentration Range (mM) | Cell Type | Incubation Time (hours) | Observed Effect | Reference(s) |
| 0.5 | Human dopaminergic neurons (from hESCs) | 24 | Dose-dependent increase in reactive oxygen species (ROS). | [21] |
Experimental Protocols
Protocol 1: Determining Optimal Toxin Concentration using MTT Assay
This protocol describes how to establish a dose-response curve for a neurotoxin to identify the concentration that results in approximately 50% cell death (IC50).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well cell culture plates
-
Neurotoxin of choice (e.g., 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Toxin Preparation and Treatment:
-
Prepare a series of dilutions of the neurotoxin in serum-free culture medium at 2x the final desired concentrations.
-
Remove the culture medium from the cells and add 50 µL of fresh serum-free medium.
-
Add 50 µL of the 2x toxin dilutions to the respective wells to achieve the final concentrations. Include a vehicle control (medium without toxin).
-
Incubate for the desired time (e.g., 24 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the toxin concentration to determine the IC50 value.
-
Protocol 2: Assessing this compound Neuroprotection
This protocol outlines how to evaluate the neuroprotective effect of this compound against toxin-induced cell death.
Materials:
-
Same as Protocol 1
-
This compound
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add the this compound-containing medium. Include a vehicle control.
-
Incubate for a pre-treatment period (e.g., 2 hours or 24 hours).[18]
-
-
Toxin Treatment:
-
Prepare the neurotoxin at 2x its IC50 concentration (determined in Protocol 1) in serum-free medium.
-
Add an equal volume of the 2x toxin solution to the wells (except for the control wells which receive only medium).
-
Incubate for the time determined in Protocol 1 (e.g., 24 hours).
-
-
MTT Assay and Data Analysis: Follow steps 3 and 4 from Protocol 1 to assess cell viability. An increase in cell viability in the this compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Visualizations
Caption: Experimental workflow for determining optimal toxin concentration and assessing neuroprotection.
References
- 1. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, this compound, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 18. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 21. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting imaging data showing reduced brain atrophy without cognitive benefits of Ladostigil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imaging data from studies of Ladostigil (B1674322), particularly in the context of observing reduced brain atrophy without corresponding cognitive benefits.
Frequently Asked Questions (FAQs)
Q1: We are observing a reduction in the rate of brain atrophy in our this compound-treated cohort, but this is not translating to a statistically significant improvement in cognitive scores. Is this a known phenomenon?
A1: Yes, this finding is consistent with the results of the Phase 2 clinical trial of this compound in patients with Mild Cognitive Impairment (MCI) (NCT01429623). In this 3-year, randomized, double-blind, placebo-controlled study, this compound was associated with a reduced rate of whole-brain and hippocampal volume loss compared to placebo. However, the trial did not meet its primary endpoint of delaying progression to dementia, and there were no significant effects on the Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), or Geriatric Depression Scale (GDS) scores.[1][2][3]
Q2: What are the potential mechanisms behind this compound's effect on brain atrophy?
A2: this compound is a multimodal drug with several neuroprotective mechanisms that may contribute to the observed reduction in brain atrophy.[4][5][6] Its proposed mechanisms of action include:
-
Cholinesterase Inhibition: this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may increase acetylcholine (B1216132) levels in the brain and support neuronal health.[4]
-
Monoamine Oxidase (MAO) Inhibition: As a brain-selective MAO-A and MAO-B inhibitor, this compound can increase levels of neurotransmitters like dopamine, serotonin, and noradrenaline, which may have neuroprotective and antidepressant effects.[4][7]
-
Neuroprotection: Preclinical studies have shown that this compound possesses neuroprotective properties, including reducing oxidative stress, microglial activation, and inflammation.[1][8][9] These actions may help preserve neuronal integrity and reduce the rate of cell death that contributes to brain atrophy.
-
Modulation of Signaling Pathways: this compound has been shown to regulate amyloid precursor protein (APP) processing and activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell survival and neuroprotection.[5][6][10]
Q3: Why might a reduction in brain atrophy not lead to immediate or measurable cognitive benefits?
A3: The dissociation between structural brain changes and cognitive function is a complex issue in neurodegenerative disease research.[11] Several factors could contribute to this observation in the context of this compound:
-
Disease Stage: The intervention with this compound in the MCI stage may have slowed down the neurodegenerative process (as reflected by reduced atrophy), but the underlying pathology might have already progressed to a point where cognitive decline is not easily reversible with the tested mechanism of action.
-
Cognitive Reserve: Individuals may have a "cognitive reserve" that allows them to maintain cognitive function despite underlying brain pathology. The observed structural benefits of this compound might be contributing to this reserve, but a longer time frame or more sensitive cognitive measures may be needed to detect functional improvements.[11]
-
Mechanism of Action vs. Cognitive Domain: this compound's primary neuroprotective effects might be on neuronal survival and structural integrity, which are reflected in the imaging data. However, the specific cognitive functions measured by the utilized tests may be influenced by other pathological processes (e.g., synaptic dysfunction, specific neurotransmitter deficits) that are not as effectively targeted by the drug at the tested dose.
-
Time Lag: There might be a significant time lag between the slowing of neurodegeneration and the manifestation of cognitive benefits. The 3-year duration of the phase 2 trial may not have been sufficient to observe a downstream effect on cognition.
Troubleshooting Guides
Issue: Replicating the Dissociation Between Imaging and Cognitive Data in Preclinical Models
Problem: Our preclinical models are showing neuroprotective effects and reduced neuronal loss with this compound, but we are struggling to demonstrate a clear cognitive improvement in behavioral tasks.
Troubleshooting Steps:
-
Review Dose and Duration: The effects of this compound can be dose-dependent. Preclinical studies in aging rats have shown that a low dose of this compound (1 mg/kg/day) prevented memory deficits and reduced glial activation without inhibiting cholinesterase or MAO.[8] A higher dose (8.5 mg/kg/day) that did inhibit these enzymes was less effective in preventing cognitive decline in one study, suggesting a complex dose-response relationship.[12] Ensure your dosing strategy and treatment duration are appropriate for the age and condition of your animal model.
-
Choice of Cognitive Task: The cognitive tasks used should be sensitive to the specific domains you expect to be affected. Preclinical studies with this compound have shown positive effects in tasks of spatial memory and novel object recognition.[8][12] Consider a battery of tests that assess different cognitive functions.
-
Timing of Assessment: The timing of your behavioral assessments is crucial. In preclinical models of aging, cognitive deficits may only become apparent at a specific age. Assess your animals at multiple time points to capture the emergence of deficits and the potential preventative or restorative effects of this compound.
-
Correlate with Histopathology: To strengthen your findings, correlate your behavioral data with detailed histopathological analysis. Quantify neuronal loss, glial activation, and markers of oxidative stress in relevant brain regions like the hippocampus and cortex to link the structural and functional outcomes.
Issue: Designing a Clinical Trial to Potentially Bridge the Gap Between Atrophy and Cognition
Problem: We are planning a new clinical trial with a compound that has a similar profile to this compound and want to design it to better capture potential cognitive benefits alongside imaging changes.
Recommendations:
-
Patient Population: Carefully select your patient population. Targeting individuals at a very early stage of the disease (e.g., preclinical Alzheimer's disease) might provide a better window for observing a preventative effect on cognitive decline.
-
Sensitive Cognitive Endpoints: Utilize a comprehensive battery of cognitive assessments that are sensitive to subtle changes in MCI. Consider computerized cognitive batteries and assessments of everyday functioning in addition to standard neuropsychological tests.[3][13]
-
Longer Trial Duration: A longer follow-up period may be necessary to observe the cognitive benefits that might lag behind the structural changes.
-
Adaptive Trial Design: Consider an adaptive trial design that allows for modifications based on interim analyses of both imaging and cognitive data.
-
Biomarker Stratification: Stratify your patient population based on baseline biomarkers (e.g., amyloid and tau status) to identify subgroups that may be more likely to respond to the treatment.
Data Presentation
Table 1: Summary of Key Quantitative Data from the this compound Phase 2 Clinical Trial (NCT01429623)
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Primary Outcome | |||
| Progression to Alzheimer's Disease (after 36 months) | 14 of 99 patients | 21 of 103 patients | 0.162[1][2][3] |
| Secondary Cognitive & Functional Outcomes | |||
| NTB Composite Score | No significant effect | No significant effect | Not significant[1][2][3] |
| DAD Score | No significant effect | No significant effect | Not significant[1][2][3] |
| GDS Score | No significant effect | No significant effect | Not significant[1][2][3] |
| Exploratory Imaging Outcomes (Change from Baseline) | |||
| Whole-Brain Volume Decrease | Less decrease | More decrease | 0.025[1][2][3] |
| Hippocampal Volume Decrease | Less decrease | More decrease | 0.043[1][2][3] |
Experimental Protocols
Key Methodologies from the this compound Phase 2 Clinical Trial (NCT01429623)
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial.
-
Participants: 210 patients aged 55 to 85 years with a diagnosis of Mild Cognitive Impairment (MCI), a Clinical Dementia Rating (CDR) score of 0.5, a Mini-Mental State Examination (MMSE) score >24, and evidence of medial temporal lobe atrophy.[1][2][3]
-
Intervention: Patients were randomly assigned to receive either this compound (10 mg/day) or a placebo.[1][2][3]
-
Primary Outcomes: Safety and the time to onset of Alzheimer's disease dementia.[1][2][3]
-
Secondary Endpoints:
-
Exploratory Biomarkers: MRI-derived volumes of the whole brain, hippocampus, and entorhinal cortex.[1][2][3]
-
Imaging Data Acquisition and Analysis: While specific details of the MRI acquisition and analysis pipeline are not fully provided in the primary publication, multi-site clinical trials in Alzheimer's disease typically follow standardized protocols like those established by the Alzheimer's Disease Neuroimaging Initiative (ADNI). These protocols involve standardized 3D T1-weighted sequences for morphometric analysis and sophisticated software for automated segmentation and volume calculation.
Visualizations
Caption: Proposed signaling pathways of this compound leading to neuroprotection.
Caption: Workflow of the this compound Phase 2 clinical trial.
Caption: Logical relationship of this compound's observed effects.
References
- 1. alz.org [alz.org]
- 2. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive Assessment Screening Tools - MBRF [mcknightbrain.org]
- 5. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive Assessment Toolkit: Tools for Early Identification of Mild Cognitive Impairment | AAPA [cme.aapa.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Brain Atrophy and Clinical Characterization of Adults With Mild Cognitive Impairment and Different Cerebrospinal Fluid Biomarker Profiles According to the AT(N) Research Framework of Alzheimer’s Disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Translational Gap: A Technical Support Center for Ladostigil Research
YAVNE, Israel - Researchers and drug development professionals investigating the neuroprotective agent Ladostigil (B1674322) now have access to a comprehensive technical support center. This resource aims to address the significant challenges encountered when translating promising preclinical findings into clinical efficacy for neurodegenerative diseases like Alzheimer's and Mild Cognitive Impairment (MCI).
This compound, a multimodal compound, demonstrated robust neuroprotective effects and cognitive benefits in various preclinical models. It was designed to combine the properties of a cholinesterase (ChE) inhibitor and a brain-selective monoamine oxidase (MAO-A and MAO-B) inhibitor in a single molecule.[1][2][3] However, clinical trials, while demonstrating a good safety profile, did not meet their primary endpoints for delaying the progression to dementia.[4][5][6] This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to help researchers understand and potentially overcome these translational hurdles.
Troubleshooting Guides
This section addresses common issues researchers may face during their experiments with this compound.
Problem 1: Inconsistent or non-significant neuroprotective effects in in vitro models.
-
Possible Cause: Inappropriate cell model or neurotoxic insult.
-
Troubleshooting: this compound's neuroprotective effects have been demonstrated against various insults like oxidative stress and apoptosis.[7][8] Ensure the chosen cell line and neurotoxic stimulus are relevant to the signaling pathways modulated by this compound, such as those involving Protein Kinase C (PKC), Mitogen-activated Protein Kinase (MAPK), and the Bcl-2 family.[7][9][10]
-
-
Possible Cause: Suboptimal drug concentration.
-
Troubleshooting: The neuroprotective and antioxidant activities of this compound have been observed at concentrations much lower than those required for significant MAO or AChE inhibition.[11] Conduct a dose-response study to determine the optimal concentration for neuroprotection in your specific cell model.
-
Problem 2: Lack of robust cognitive improvement in animal models.
-
Possible Cause: Inappropriate dosage and administration route.
-
Troubleshooting: Preclinical studies in aged rats indicated that lower doses of this compound (e.g., 1 mg/kg/day) were more effective in preventing memory deficits than higher doses (e.g., 8.5 mg/kg/day) that caused significant enzyme inhibition.[11] This suggests a complex dose-response relationship. A thorough dose-ranging study is recommended. Chronic oral administration has been shown to be effective for MAO inhibition.[11][12]
-
-
Possible Cause: Choice of animal model.
-
Troubleshooting: Select an animal model that accurately reflects the specific pathology being studied (e.g., amyloid-beta plaques, tau pathology, neuroinflammation). This compound has shown efficacy in models of scopolamine-induced memory impairment and in rats with streptozotocin-induced deficits.[8][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a multi-target drug designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as brain-selective monoamine oxidase A and B (MAO-A and MAO-B).[1][14] This dual action is intended to provide both symptomatic relief (via ChE inhibition) and neuroprotective/antidepressant effects (via MAO inhibition).[14]
Q2: Why did this compound fail to show significant efficacy in clinical trials despite promising preclinical data?
A2: Several factors may have contributed to this translational failure:
-
Insufficient Cholinesterase Inhibition: In a Phase 2 trial for mild to moderate Alzheimer's, the dose of this compound used resulted in only about 21.3% AChE inhibition, whereas 40-50% inhibition is generally considered necessary for significant cognitive effects.[4][11]
-
Complex Dose-Response: Preclinical data suggests a non-linear dose-response curve, with lower doses showing better efficacy in some models.[11] The optimal therapeutic window in humans may not have been achieved in the clinical trials.
-
Translational Gap: The inherent difficulty in translating findings from animal models of neurodegeneration to the complex and heterogeneous nature of these diseases in humans is a major challenge in the field.[11][15]
Q3: What were the key outcomes of the Phase 2 clinical trial in patients with Mild Cognitive Impairment (MCI)?
A3: The 3-year, randomized, double-blind, placebo-controlled Phase 2 trial in patients with MCI found that this compound was safe and well-tolerated.[4][5] However, it did not significantly delay the progression to dementia (p=0.162).[4][5] Interestingly, there was a reduced rate of whole-brain (p=0.025) and hippocampal (p=0.043) volume loss in the this compound group compared to placebo, suggesting a potential effect on brain atrophy.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Enzyme Inhibition Data
| Species | Enzyme | Route of Administration | Dose | Inhibition Level | Citation |
| Rat | Cholinesterase | Oral | 12-35 mg/kg | 25-40% | [1] |
| Rat | Cholinesterase | Oral | 139 mg/kg | 50-60% | [1] |
| Rat | MAO-A & MAO-B | Oral (chronic) | 26 mg/kg/day | ~70% | [12][16] |
| Mouse | MAO-A | Chronic | 52 mg/kg | 65% | [16] |
| Mouse | MAO-B | Chronic | 52 mg/kg | 90% | [16] |
Table 2: Key Phase 2 Clinical Trial Results in MCI (36 Months)
| Outcome | This compound Group | Placebo Group | p-value | Citation |
| Progression to Dementia | 14 of 99 patients (14.1%) | 21 of 103 patients (20.4%) | 0.162 | [4][5] |
| Change in Whole-Brain Volume | Less decrease | Greater decrease | 0.025 | [4][5] |
| Change in Hippocampal Volume | Less decrease | Greater decrease | 0.043 | [4][5] |
| Serious Adverse Events | 26 of 103 patients (25.2%) | 28 of 107 patients (26.2%) | N/A | [5][17] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (General Framework)
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture medium and incubate until desired confluency.
-
Pre-treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or serum deprivation) to induce apoptosis or oxidative stress.
-
Assessment of Cell Viability: Quantify cell viability using a standard assay such as MTT or LDH release assay.
-
Analysis: Compare the viability of this compound-treated cells to control cells (no this compound) to determine the neuroprotective effect.
Protocol 2: Assessment of Cholinesterase Inhibition in Rodent Brain
-
Animal Dosing: Administer this compound or vehicle control to rodents via the desired route (e.g., oral gavage).
-
Tissue Collection: At a specified time point post-dosing, euthanize the animals and dissect the brain region of interest (e.g., hippocampus, cortex).
-
Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Cholinesterase Activity Assay: Measure AChE activity in the brain homogenates using a colorimetric assay based on the Ellman method, which detects the product of acetylcholine (B1216132) hydrolysis.
-
Calculation of Inhibition: Compare the AChE activity in the this compound-treated group to the vehicle control group to calculate the percentage of inhibition.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the challenges in its clinical translation.
Caption: this compound's multimodal mechanism of action.
Caption: The workflow from preclinical promise to clinical challenge.
Caption: Key challenges in translating this compound's results.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs this compound and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. This compound: A Novel Multimodal Neuroprotective Drug with Cholines...: Ingenta Connect [ingentaconnect.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Mitigation of Peripheral Cholinergic Side Effects of Ladostigil in Animal Models
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the peripheral cholinergic side effects of Ladostigil (B1674322) in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is an investigational drug developed for the treatment of Alzheimer's disease and other neurodegenerative disorders with comorbid depression.[1][2] It is a multimodal drug that acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as a brain-selective inhibitor of monoamine oxidase A and B (MAO-A and MAO-B).[1][3] This dual action increases levels of the neurotransmitter acetylcholine (B1216132) and also elevates levels of dopamine, serotonin, and noradrenaline in the brain.[3]
Q2: What are the common peripheral cholinergic side effects of this compound observed in animal models?
A2: The inhibition of cholinesterases by this compound can lead to an overstimulation of the peripheral cholinergic system, resulting in side effects such as excessive salivation (ptyalism), diarrhea, and muscle weakness. These effects are generally dose-dependent.
Q3: At what doses are these cholinergic side effects typically observed in rodents?
A3: The manifestation of cholinergic side effects is contingent on the administered dose. In rat models, mild cholinergic symptoms may start to appear at oral doses between 17–69 mg/kg. More pronounced symptoms are observed at higher doses, such as 139 mg/kg orally, which corresponds to a 50-60% inhibition of cholinesterase. It is noteworthy that this compound has a wide therapeutic window, with cognitive benefits being observed at doses that produce minimal to no peripheral cholinergic signs.
Q4: What are the primary strategies for mitigating these peripheral cholinergic side effects?
A4: The two main strategies for mitigating the peripheral cholinergic side effects of this compound are:
-
Gradual Dose Escalation: Initiating studies with a low dose of this compound and gradually increasing it allows the animals to develop a tolerance to the cholinergic effects.
-
Co-administration of a Peripherally Acting Anticholinergic Agent: The concurrent administration of an anticholinergic drug that does not cross the blood-brain barrier can effectively counteract the peripheral side effects without interfering with the central nervous system effects of this compound.
Q5: Which peripherally acting anticholinergic agents are recommended for co-administration with this compound?
A5: Glycopyrrolate (B1671915) and methscopolamine (B88490) are two commonly used peripherally acting anticholinergic agents. They do not readily cross the blood-brain barrier, making them suitable for mitigating the peripheral cholinergic side effects of this compound while preserving its central therapeutic actions.
Troubleshooting Guides
Problem: Excessive Salivation (Ptyalism) in Study Animals
-
Possible Cause: Overstimulation of muscarinic receptors in the salivary glands due to increased acetylcholine levels from cholinesterase inhibition.
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check the dose of this compound being administered to ensure it is within the intended range for the study protocol.
-
Implement Dose Escalation: If not already in place, introduce a gradual dose escalation schedule to allow the animals to acclimate.
-
Administer a Peripherally Acting Anticholinergic:
-
Glycopyrrolate: Administer a dose of 0.1-0.2 mg/kg subcutaneously (s.c.) or intraperitoneally (i.p.) 30 minutes prior to this compound administration.
-
Methscopolamine: Administer a dose of 0.5-1 mg/kg s.c. or i.p. 30 minutes prior to this compound administration.
-
-
Monitor Fluid Balance: Ensure animals have free access to water to prevent dehydration, especially if salivation is profuse.
-
Problem: Diarrhea and Gastrointestinal Distress
-
Possible Cause: Increased stimulation of muscarinic receptors in the gastrointestinal tract, leading to increased motility and secretion.
-
Troubleshooting Steps:
-
Assess Severity: Use a standardized scoring system to quantify the severity of diarrhea (see Experimental Protocols section).
-
Adjust this compound Dose: Consider a temporary reduction in the this compound dose to see if gastrointestinal symptoms improve.
-
Co-administer Anticholinergic Agent:
-
Glycopyrrolate: Administer a dose of 0.1-0.2 mg/kg s.c. or i.p.
-
Methscopolamine: Administer a dose of 0.5-1 mg/kg s.c. or i.p.
-
-
Dietary Considerations: Ensure the animal's diet is consistent and does not contain elements that could exacerbate gastrointestinal issues.
-
Problem: Muscle Weakness or Fasciculations
-
Possible Cause: Overstimulation of nicotinic receptors at the neuromuscular junction.
-
Troubleshooting Steps:
-
Observe and Document: Carefully observe the animals for signs of muscle weakness, tremors, or fasciculations and document the frequency and severity.
-
Dose Reduction: This is often the most effective initial step. A slight reduction in the this compound dose can often alleviate muscle-related side effects.
-
Consult Veterinary Staff: If muscle weakness is severe or persistent, consult with veterinary staff to rule out other potential causes and to ensure animal welfare.
-
Data Presentation
Table 1: Dose-Response of this compound's Cholinergic Side Effects in Rats
| Dose (oral) | Cholinesterase Inhibition | Observed Peripheral Cholinergic Side Effects |
| 12-35 mg/kg | 25-40% | Minimal to none; effective in antagonizing scopolamine-induced spatial memory impairments. |
| 17–69 mg/kg | - | Mild cholinergic symptoms may begin to appear. |
| 139 mg/kg | 50-60% | Pronounced salivation, diarrhea, and muscle weakness.[3] |
Table 2: Recommended Dosages of Peripherally Acting Anticholinergics for Rodents
| Anticholinergic Agent | Species | Recommended Dose | Route of Administration |
| Glycopyrrolate | Rat | 0.1 - 0.2 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) |
| Methscopolamine | Rat/Mouse | 0.5 - 1 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: Assessment of Salivation
-
Observation Period: Acclimatize the animal to a clean, dry observation cage for 10-15 minutes.
-
Scoring: Observe the animal for a 5-minute period and score salivation based on the following scale:
-
0: No signs of salivation.
-
1: Slight wetness around the mouth.
-
2: Obvious wetness around the mouth and on the chin.
-
3: Profuse salivation with drooling and wetness on the chest and forelimbs.
-
-
Data Collection: Record the score for each animal at predetermined time points after this compound administration.
Protocol 2: Assessment of Diarrhea
-
Fecal Observation: Place the animal in a clean cage with a white absorbent paper lining on the floor.
-
Stool Consistency Scoring: After a set period (e.g., 1-2 hours), observe the fecal pellets and score them based on the following criteria:[4]
-
Record Findings: Document the score for each animal. The presence of perianal staining can also be noted.
Protocol 3: Co-administration of this compound and a Peripherally Acting Anticholinergic
-
Animal Groups: Establish at a minimum, the following experimental groups:
-
Vehicle control
-
This compound only
-
This compound + Anticholinergic agent
-
Anticholinergic agent only
-
-
Anticholinergic Administration: Administer the selected peripherally acting anticholinergic (e.g., glycopyrrolate or methscopolamine) via s.c. or i.p. injection at the appropriate dose.
-
This compound Administration: 30 minutes after the administration of the anticholinergic agent, administer this compound via the desired route (e.g., oral gavage).
-
Monitoring: Observe the animals for the presence and severity of peripheral cholinergic side effects using the scoring systems described in Protocols 1 and 2 at regular intervals (e.g., 30, 60, 90, and 120 minutes post-Ladostigil administration).
-
Therapeutic Effect Assessment: Conduct behavioral or other relevant assays to confirm that the co-administration of the anticholinergic agent does not interfere with the central therapeutic effects of this compound.
Visualizations
Caption: this compound's dual mechanism of action and mitigation of peripheral side effects.
Caption: Workflow for co-administration of this compound and an anticholinergic agent.
Caption: Logical relationship for mitigating this compound's cholinergic side effects.
References
- 1. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ladostigil and Donepezil in Preclinical Models of Alzheimer's Disease
Introduction
The development of effective therapeutics for Alzheimer's disease (AD) remains a critical challenge in neuroscience. The current standard of care primarily involves symptomatic treatments, with acetylcholinesterase inhibitors (AChEIs) like Donepezil (B133215) being a cornerstone of therapy. However, emerging strategies focus on multi-target drugs designed to modify the disease's underlying pathology. Ladostigil (B1674322) represents such a novel approach, combining cholinesterase inhibition with neuroprotective properties. This guide provides a detailed, objective comparison of this compound and Donepezil based on available preclinical data, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Donepezil and this compound operate through fundamentally different pharmacological philosophies. Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase, while this compound is a multimodal compound designed to engage several pathological pathways simultaneously.
-
Donepezil: As a piperidine (B6355638) derivative, Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By blocking AChE, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration at cholinergic synapses.[3][4] This enhancement of cholinergic transmission is believed to be the primary mechanism for its symptomatic improvement of cognitive function in AD patients.[2][4] Some preclinical evidence also suggests potential neuroprotective effects, including reducing inflammation and Aβ-induced cell damage.[1][5]
-
This compound: This novel drug was designed as a single molecule with multiple therapeutic actions.[6] It combines the properties of a cholinesterase inhibitor (inhibiting both acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) with a brain-selective monoamine oxidase (MAO-A and MAO-B) inhibitor.[7][8] This dual inhibition aims to address both the cholinergic deficit and potential depressive symptoms.[9] Crucially, this compound also possesses potent neuroprotective activities.[10][11] It promotes the non-amyloidogenic processing of amyloid precursor protein (APP) through the activation of PKC and MAPK signaling pathways, thereby reducing the production of toxic amyloid-beta (Aβ) peptides.[12][13] Furthermore, it exhibits anti-apoptotic and anti-inflammatory effects.[7][8]
Data Presentation: Preclinical Efficacy
The following tables summarize quantitative data from key preclinical studies, comparing the effects of this compound and Donepezil on cognition, Aβ pathology, tau pathology, and neuroprotection. Note that direct head-to-head comparative studies are limited; thus, data is compiled from various independent experiments.[14]
Table 1: Cognitive Enhancement in Animal Models
| Drug | Animal Model | Dose | Key Finding |
| This compound | Aged Rats | 1 mg/kg/day | Prevented age-related deficits in spatial memory.[7][14] |
| Scopolamine-induced amnesia (Rats) | 12-35 mg/kg (oral) | Antagonized scopolamine-induced impairment in spatial memory.[10][15] | |
| Streptozotocin (ICV) model (Rats) | Not Specified | Prevented memory deficits.[10][16] | |
| Donepezil | hAPP/PS1 Transgenic Mice | Not Specified | Showed a significant improvement in reference memory.[17] |
| APP/PS1 Transgenic Mice | Not Specified | Significantly improved cognitive function in the novel object recognition test.[14] | |
| 5xFAD Mice | 1 mg/kg (i.p.) | Ameliorated cognitive deficits.[18][19] | |
| Aβ-induced AD model (Rats) | Not Specified | Successfully improved memory impairment.[20] |
Table 2: Effects on Amyloid-β (Aβ) Pathology
| Drug | Animal Model / System | Dose | Outcome Measured | Result |
| This compound | Cellular Models | Not Specified | APP Processing | Promotes non-amyloidogenic α-secretase pathway, reducing Aβ production.[12] |
| Donepezil | Tg2576 Mice | 4 mg/kg (in water) | Soluble Aβ & Plaque Burden | Significantly reduced soluble Aβ1-40, Aβ1-42, and Aβ plaque number/burden.[21][22] |
| 5xFAD Mice | 1 mg/kg (i.p.) | Aβ Plaque Number | Exhibited significant reductions in Aβ plaque number in the cortex and hippocampus.[18][19] | |
| 5xFAD Mice | 1 mg/kg (i.p.) | Glial Activation | Reduced Aβ-mediated microglial and astrocytic activation.[18][19] |
Table 3: Effects on Tau Pathology
| Drug | Animal Model | Dose / Duration | Outcome Measured | Result |
| This compound | - | - | - | Data not available in cited preclinical studies. |
| Donepezil | 5xFAD Mice | 1 mg/kg (i.p.) | Tau Phosphorylation | Did not alter tau phosphorylation; significantly increased phosphorylation at Thr212.[18][19] |
| P301S Tauopathy Mice (PS19) | Not specified / 8 months | Tau Pathology | Ameliorated tau pathology, decreased tau insolubility and phosphorylation.[23][24][25] |
Table 4: Neuroprotective and Anti-inflammatory Effects
| Drug | Model / System | Key Finding |
| This compound | Cellular & Animal Models | Demonstrates potent anti-apoptotic and neuroprotective activities.[8][10][11] |
| Activated Microglia | Reduces the release of pro-inflammatory cytokines.[7] | |
| Streptozotocin (ICV) model (Rats) | Prevented gliosis and oxidative-nitrative stress.[10][11] | |
| Donepezil | Cellular Models | Shows protection against Aβ-induced cell death, oxygen-glucose deprivation, and glutamate (B1630785) toxicity.[5] |
| Microglial Cells | Suppresses inflammatory activation and expression of iNOS, IL-1β, and TNF-α.[26] | |
| P301S Tauopathy Mice (PS19) | Ameliorated neuroinflammation.[23][24][25] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in this guide.
1. Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool (typically 1.5-2m in diameter) filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water's surface. The pool is located in a room with various prominent visual cues on the walls.
-
Procedure:
-
Acquisition Phase (Learning): For several consecutive days (e.g., 5 days), each animal undergoes multiple trials (e.g., 4 trials/day). For each trial, the animal is placed into the pool at one of four quasi-random starting positions. The animal is allowed to swim for a set time (e.g., 60-90 seconds) to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. If the animal fails to find the platform, it is gently guided to it.
-
Probe Trial (Memory): 24 hours after the final acquisition trial, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition trials and the percentage of time spent in the target quadrant during the probe trial.
2. Western Blot for Amyloid Precursor Protein (APP) Processing
-
Objective: To quantify changes in the levels of full-length APP and its key fragments (e.g., sAPPα, CTF-α, CTF-β) after drug treatment.
-
Procedure:
-
Sample Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to APP or its fragments.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate (e.g., ECL) is applied, and the resulting signal is captured with an imaging system.
-
Analysis: The intensity of the protein bands is quantified using image analysis software. The levels of target proteins are normalized to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.
-
3. Immunohistochemistry for Aβ Plaque Burden
-
Objective: To visualize and quantify Aβ plaque deposition in brain tissue.
-
Procedure:
-
Tissue Preparation: Animals are perfused, and the brains are extracted. The tissue is fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat or microtome.
-
Staining: Brain sections are incubated with a primary antibody that specifically recognizes Aβ (e.g., 6E10 or 4G8).
-
Visualization: A secondary antibody conjugated to a fluorescent tag or an enzyme (like HRP, which is used with a chromogen like DAB) is applied.
-
Imaging: The stained sections are imaged using a microscope (fluorescence or bright-field, depending on the detection method).
-
Quantification: Image analysis software is used to measure the Aβ plaque load. This is typically expressed as the number of plaques per unit area or the percentage of the total area occupied by plaques (plaque burden).
-
Preclinical data positions Donepezil and this compound as distinct therapeutic agents for Alzheimer's disease. Donepezil is a well-established symptomatic treatment that enhances cholinergic neurotransmission.[14] Some studies suggest it may also favorably modulate Aβ pathology, though its effects on tau pathology appear complex and potentially model-dependent.[18][21][23]
In contrast, this compound represents a multi-target, potentially disease-modifying strategy.[9][13] Its ability to simultaneously inhibit cholinesterases and brain-selective MAOs, regulate APP processing away from toxic Aβ production, and exert direct neuroprotective and anti-inflammatory effects makes it a compound of significant interest.[7][12] While the preclinical evidence for this compound is compelling, the lack of direct, head-to-head comparative studies with Donepezil using identical models and endpoints necessitates careful interpretation. Future research should aim to directly compare these agents to better delineate their respective therapeutic potentials in the context of Alzheimer's disease pathology.
References
- 1. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. storage.imrpress.com [storage.imrpress.com]
- 17. Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alzheimer Disease | Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice | springermedicine.com [springermedicine.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of donepezil treatment on plasma and urine metabolites in amyloid beta-induced Alzheimer's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 23. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model | AlzPED [alzped.nia.nih.gov]
- 24. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Ladostigil and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of Ladostigil (B1674322) and selegiline (B1681611), two monoamine oxidase (MAO) inhibitors with distinct pharmacological profiles. While both have demonstrated potential in preclinical models of neurodegenerative diseases, they differ significantly in their mechanisms of action and therapeutic targets. This document synthesizes experimental data to facilitate an objective comparison of their performance, offering insights for further research and development.
At a Glance: this compound vs. Selegiline
| Feature | This compound | Selegiline |
| Primary Mechanism | Dual inhibitor of cholinesterase and brain-selective MAO-A and MAO-B.[1][2] | Selective and irreversible inhibitor of MAO-B at lower doses.[1] |
| Multi-Target Activity | Yes, also modulates amyloid precursor protein (APP) processing.[2][3] | Primarily targets MAO-B, with other effects at higher doses.[1] |
| Key Neuroprotective Pathways | Activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling.[2][3] | Induction of anti-apoptotic proteins (e.g., Bcl-2) and neurotrophic factors.[1][4] |
| Clinical Development | Investigated for Alzheimer's disease and dementia with Lewy bodies.[5] | Established treatment for Parkinson's disease.[6] |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from preclinical studies. It is crucial to note that these data are compiled from separate studies, and direct head-to-head comparisons in the same experimental setup are limited. Variations in experimental protocols, such as toxin dosage and treatment regimens, should be considered when interpreting these results.
Table 1: In Vitro Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
| Compound | Neurotoxin Model | Concentration | Outcome Measure | Result | Reference |
| This compound | Hydrogen Peroxide (H₂O₂) | 5.4 µM (pre-incubation) | Cell Viability | Pre-incubation with this compound significantly reduced the oxidative state compared to unexposed cells. | [7] |
| This compound | SIN-1 (300 µM) | Pre-incubation | Cell Viability | Increased cell viability to ~75% from 18% with SIN-1 alone. | [7] |
| Selegiline | Dexamethasone (10 µM) | 0.25 nM | Cell Proliferation | Significantly increased the proliferation rate of dexamethasone-treated cells. | [8] |
Table 2: In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
| Compound | Treatment Regimen | Outcome Measure | Result | Reference |
| This compound | Not explicitly detailed in the provided search results | Striatal Dopamine (B1211576) Levels | Prevents the destruction of nigrostriatal neurons induced by MPTP.[5] | [5] |
| Selegiline | 10 mg/kg | Striatal Dopamine Turnover Rate | Significantly lowered the elevated striatal dopamine turnover rate in MPTP mice. | [1] |
| Selegiline | 1.0 mg/kg/day for 14 days | Nigral Dopaminergic Neurons | Suppressed the MPTP-induced reduction of nigral dopaminergic neurons by 192.68% compared to MPTP-exposed animals. | [2] |
Table 3: Effects on Anti-Apoptotic Pathways
| Compound | Cell/Animal Model | Outcome Measure | Result | Reference |
| This compound | SK-N-SH Neuroblastoma Cells | Bcl-2, Bax, and Bad gene expression | Significantly increased Bcl-2 mRNA levels while markedly reducing Bax and Bad gene expression. | |
| This compound | SK-N-SH Neuroblastoma Cells | Caspase-3 Activation | Dose-dependently decreased cell death via inhibition of caspase-3 activation (IC50=1.05 µM).[2] | [2] |
| Selegiline | MPTP Mouse Model | Bax/Bcl-2 gene and protein expression ratios | Reversed the MPTP-induced increase in the Bax/Bcl-2 ratio.[2] | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the ability of a compound to protect neuronal cells from a neurotoxic insult.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal calf serum (FCS) and L-Alanyl-L-Glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or selegiline for a specified period (e.g., 2 hours) before the addition of a neurotoxin.
-
Induction of Cytotoxicity: The culture medium is replaced with a medium containing a neurotoxin such as 3-morpholinosydnonimine (SIN-1) at a concentration of 300 µM.
-
Cell Viability Assessment (MTT Assay):
-
After a 24-hour incubation with the neurotoxin, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C.
-
The medium is removed, and 100 µL of a solubilization buffer (e.g., isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
In Vivo Neuroprotection in the MPTP Mouse Model
Objective: To evaluate the neuroprotective effect of a compound against MPTP-induced dopaminergic neurodegeneration in mice.
Methodology:
-
Animals: Male C57BL/6 mice are typically used due to their susceptibility to MPTP neurotoxicity.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections (e.g., 20 mg/kg) at 2-hour intervals on a single day.
-
Drug Treatment: this compound or selegiline is administered to the mice, often prior to or concurrently with MPTP administration, over a specified treatment period.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod, pole test, or open field test.
-
Neurochemical Analysis:
-
Animals are euthanized, and brain tissue (specifically the striatum) is collected.
-
High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
-
Histological Analysis:
-
Brain sections are prepared and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons in the substantia nigra is counted to assess neuronal loss.
-
Signaling Pathways
The neuroprotective effects of this compound and selegiline are mediated by distinct signaling cascades.
This compound's Neuroprotective Signaling Pathway
This compound's multimodal action involves the activation of pro-survival signaling pathways. It has been shown to activate Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] Activation of these pathways can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and Bad.[3] This shift in the Bax/Bcl-2 ratio is a critical factor in preventing apoptosis.[3]
Selegiline's Neuroprotective Signaling Pathway
Selegiline's neuroprotective mechanism, independent of its MAO-B inhibition, is largely attributed to its anti-apoptotic properties.[4] It has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[4] The propargylamine (B41283) moiety present in selegiline is believed to be crucial for these anti-apoptotic effects.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a compound in a preclinical setting.
Conclusion
Both this compound and selegiline exhibit significant neuroprotective properties in preclinical models, albeit through different primary mechanisms. This compound's multi-target approach, combining cholinesterase and MAO inhibition with the modulation of key signaling pathways like PKC and MAPK, suggests a broad spectrum of action potentially beneficial for complex neurodegenerative conditions like Alzheimer's disease.[2][3][5] Selegiline, a well-established MAO-B inhibitor for Parkinson's disease, demonstrates neuroprotection primarily through its anti-apoptotic effects, including the upregulation of Bcl-2 and neurotrophic factors.[1][2][4]
The choice between these compounds for further research or therapeutic development will depend on the specific pathological mechanisms being targeted. It is important to reiterate that the quantitative data presented here are from separate studies and should be interpreted with caution. Direct, head-to-head comparative studies under identical experimental conditions are necessary for a definitive assessment of their relative neuroprotective efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs this compound and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by selegiline and other MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selegiline Modulates Lipid Metabolism by Activating AMPK Pathways of Epididymal White Adipose Tissues in HFD-Fed Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ladostigil and Other MAO Inhibitors: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Ladostigil with other prominent monoamine oxidase (MAO) inhibitors, including Selegiline (B1681611), Rasagiline (B1678815), and Safinamide. We delve into their mechanisms of action, quantitative performance data from preclinical and clinical studies, and detailed experimental methodologies to offer a comprehensive resource for evaluating these compounds in the context of neurodegenerative disease research.
This compound is a novel multimodal drug, uniquely designed by combining the pharmacophores of rasagiline, a potent MAO-B inhibitor, and rivastigmine, a cholinesterase inhibitor.[1][2] This dual-action approach targets both the monoaminergic and cholinergic systems, which are critically implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease.[1][2] In contrast, Selegiline, Rasagiline, and Safinamide are primarily recognized for their selective inhibition of MAO-B, albeit with distinct pharmacological profiles.[3][4][5] While direct head-to-head clinical trials are limited, a comparative analysis of available data provides valuable insights into their respective therapeutic potentials.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo data for this compound and other selected MAO inhibitors. It is important to note that the data are compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound and Other MAO Inhibitors
| Compound | Target | IC50 | Species/System | Reference(s) |
| This compound | MAO-A | - | Rat Brain | [4] |
| MAO-B | 37.1 µM | Recombinant Human | [6] | |
| Acetylcholinesterase (AChE) | 31.8 µM | - | [6] | |
| Butyrylcholinesterase (BuChE) | - | - | - | |
| Selegiline | MAO-A | 23 µM | Recombinant Human | [3] |
| MAO-B | 51 nM | Recombinant Human | [3] | |
| Rasagiline | MAO-A | 412 nM | Rat Brain | [4] |
| MAO-B | 4.43 nM | Rat Brain | [4] | |
| Safinamide | MAO-A | 580 µM | - | [7] |
| MAO-B | 98 nM | - | [7][8] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Table 2: In Vivo Neuroprotective Effects in Preclinical Models
| Compound | Model | Key Parameter | Treatment Regimen | Result | Reference(s) |
| This compound | MPTP-induced Parkinsonism in mice | Striatal Dopamine (B1211576) Levels | 26 mg/kg/day for 14 days | Completely prevented the depletion of striatal dopamine. | [9] |
| Rasagiline | MPTP-induced Parkinsonism in mice | Striatal Dopamine Levels | 0.05 mg/kg (oral administration) post-MPTP lesion | Significantly attenuated the reduction in striatal dopamine levels. | [9] |
| Selegiline | Cocaine self-administration in mice | Dopamine and Serotonin Metabolites | 1 mg/kg; i.p. daily for 24 days | Reduced 3,4-dihydroxyphenylacetic acid (DOPAC) and 5-hydroxyindoleacetic acid (5-HIAA) concentrations in the frontal cortex. | [3] |
| Safinamide | Middle Cerebral Artery Occlusion (MCAO) in mice | Cerebral Infarction Volume | 90 mg/kg; i.p. once daily for 14 days | Significantly ameliorated MCAO-caused cerebral infarction volume. | [7] |
Mechanism of Action: Beyond MAO Inhibition
While all four compounds inhibit MAO-B, their broader pharmacological activities differ significantly, influencing their potential therapeutic applications.
This compound stands out as a multi-target agent, inhibiting both MAO-A and MAO-B in the brain, in addition to its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][11] This multifaceted approach is designed to address both the monoaminergic and cholinergic deficits observed in diseases like Alzheimer's.[10][11] Its neuroprotective properties are not solely dependent on MAO-B inhibition, as the N-propargylamine moiety, shared with rasagiline, contributes to its anti-apoptotic effects.[1]
Selegiline and Rasagiline are well-established selective and irreversible inhibitors of MAO-B.[3][4] Rasagiline is noted to be a more potent MAO-B inhibitor than selegiline.[1] The neuroprotective effects of both drugs are attributed in part to their propargylamine (B41283) structure.[9]
Safinamide is a selective and reversible MAO-B inhibitor.[5][7] Beyond MAO-B inhibition, it also modulates sodium channels and inhibits glutamate (B1630785) release, suggesting a broader mechanism for its neuroprotective and therapeutic effects in conditions like Parkinson's disease.[5][7]
Signaling Pathways
This compound and other propargylamine-containing MAO inhibitors exert their neuroprotective effects through the modulation of several key intracellular signaling pathways that are crucial for neuronal survival and plasticity.
Caption: Neuroprotective signaling pathways modulated by propargylamine-based MAO inhibitors.
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine). In the presence of horseradish peroxidase (HRP) and a suitable probe, H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Procedure:
-
Reagent Preparation: Prepare assay buffer, solutions of recombinant human MAO-A or MAO-B, substrate (kynuramine), HRP, fluorescent probe, and a range of concentrations of the test inhibitor (e.g., this compound).
-
Assay Plate Setup: In a 96-well plate, add the test inhibitor at various concentrations to the appropriate wells. Include positive controls (known inhibitors like clorgyline for MAO-A and selegiline for MAO-B) and a vehicle control.
-
Enzyme Addition: Add the MAO enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate working solution (containing kynuramine, HRP, and the fluorescent probe) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.[12][13][14][15]
Caption: A generalized workflow for determining the IC50 of an MAO inhibitor.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[16][17][18][19]
Principle: A microdialysis probe, with a semi-permeable membrane at its tip, is surgically implanted into a specific brain region. The probe is continuously perfused with a physiological solution. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.
Procedure:
-
Probe Implantation: A guide cannula is surgically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Drug Administration: The effect of a drug (e.g., an MAO inhibitor) on neurotransmitter levels can be assessed by administering it systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[20][21][22][23][24]
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform submerged in a pool of opaque water. The animal must learn the location of the platform using distal spatial cues.
Procedure:
-
Apparatus: A large circular pool is filled with water made opaque with a non-toxic substance. A small platform is submerged just below the water's surface.
-
Acquisition Phase: Over several days, the animal is placed in the pool from different starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Drug Treatment: The effect of a compound like this compound on cognitive function can be evaluated by administering the drug to the animals before and/or during the behavioral testing.
Conclusion
This compound presents a unique, multi-target approach for the potential treatment of neurodegenerative diseases by combining cholinesterase and MAO inhibition within a single molecule. This contrasts with the more selective MAO-B inhibition of Selegiline, Rasagiline, and Safinamide. While in vitro data suggests that rasagiline and selegiline are more potent MAO-B inhibitors, this compound's broader pharmacological profile may offer advantages in diseases with complex pathologies involving multiple neurotransmitter systems. The choice of an appropriate inhibitor for research and development will ultimately depend on the specific therapeutic goals and the underlying pathophysiology of the target disease. This guide provides a foundational comparison to aid in these critical decisions, underscoring the importance of considering not only the primary mechanism of action but also the broader neuroprotective properties and signaling pathways modulated by each compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. neuromics.com [neuromics.com]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. researchgate.net [researchgate.net]
The Synergistic Potential of Ladostigil: A Comparative Guide to Combination Strategies in Neuroprotection
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective therapies often leads to the exploration of combination strategies. Ladostigil (B1674322), a multimodal drug with a unique profile, presents a compelling case for synergistic application with other neuroprotective agents. This guide provides a comparative analysis of this compound's neuroprotective mechanisms and explores the theoretical and preclinical evidence for its potential in combination therapies, drawing parallels with established synergistic drug pairings in neurodegenerative disease treatment.
This compound is a novel compound that integrates the neuroprotective properties of the monoamine oxidase (MAO) inhibitor rasagiline (B1678815) and the carbamate (B1207046) moiety of the cholinesterase (ChE) inhibitor rivastigmine (B141) into a single molecule.[1] This design inherently provides a multi-target approach, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and brain-selective MAO-A and MAO-B.[1][2] Its therapeutic potential is aimed at treating dementia, particularly when co-morbid with extrapyramidal disorders and depression.[3] While clinical trial data on this compound co-administered with other neuroprotective agents remains limited, its multifaceted mechanism of action provides a strong theoretical foundation for synergistic effects.
Comparative Analysis of Neuroprotective Mechanisms
The potential for synergistic neuroprotection arises from targeting multiple, distinct pathological pathways. A comparison of the primary mechanisms of this compound with other key neuroprotective agents reveals complementary actions.
| Feature | This compound | Memantine (B1676192) | Donepezil (B133215) | Potential for Synergy with this compound |
| Primary Target(s) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), MAO-A, MAO-B[1][2] | NMDA Receptor (non-competitive antagonist)[2] | Primarily Acetylcholinesterase (AChE)[2] | High: Memantine's targeting of excitotoxicity is complementary to this compound's broader enzymatic and neurorescue pathways.[2] |
| Key Mechanism(s) | Increases acetylcholine (B1216132) and monoamine levels; Reduces oxidative stress from monoamine breakdown.[2] | Modulates glutamatergic neurotransmission, preventing excitotoxicity.[2] | Increases acetylcholine levels.[2] | Moderate: Donepezil's primary mechanism overlaps with this compound's cholinesterase inhibition, but potential synergy could arise from this compound's additional MAO inhibition and neuroprotective effects. |
Preclinical Evidence of this compound's Neuroprotective Efficacy (Monotherapy)
Preclinical studies have consistently demonstrated this compound's potent anti-apoptotic and neuroprotective activities across various in vitro and in vivo models.[3][4]
| Model | Key Findings | Reference |
| In Vitro (SH-SY5Y neuroblastoma cells) | Dose-dependently increased cell viability, increased activity of catalase and glutathione (B108866) reductase, and decreased intracellular reactive oxygen species production in the presence of hydrogen peroxide.[5] Partially reversed the decline in cell viability and increased oxidative levels induced by acute (H2O2) or chronic (SIN-1) oxidative stress.[6] | [5][6] |
| In Vivo (Aging Rats) | Chronic treatment (1 mg/kg/day) prevented microglial activation and learning deficits.[6] A low dose (1 mg/kg/day) prevented age-related memory deficits, associated with reduced microglial activation. A higher dose (8.5 mg/kg/day) reversed existing memory deficits.[7] | [6][7] |
| In Vivo (Scopolamine-induced memory impairment in rats) | Oral administration (12–35 mg/kg) antagonized scopolamine-induced spatial memory impairments.[1] | [1] |
| In Vivo (Streptozotocin-induced memory impairment in rats) | Prevented gliosis and oxidative-nitrative stress and reduced deficits in episodic and spatial memory.[4] | [4] |
Established Synergistic Combination: Cholinesterase Inhibitors and Memantine
To understand the potential of this compound in combination therapy, it is useful to examine the well-documented synergistic effects of combining cholinesterase inhibitors (like donepezil) with memantine in the treatment of Alzheimer's disease. This combination targets both the cholinergic and glutamatergic systems.[8]
Clinical studies have shown that combination therapy with a cholinesterase inhibitor and memantine is more effective than monotherapy, particularly in patients with moderate-to-severe Alzheimer's disease.[9][10] This combination has been shown to slow cognitive decline, prolong functional independence, and improve behavioral symptoms.[11] A recent study also found that the combination of donepezil and memantine significantly increased the five-year survival rate of Alzheimer's patients compared to no treatment or monotherapy.[12]
Experimental Protocols
A detailed understanding of the methodologies used to evaluate neuroprotective agents is crucial for interpreting data and designing future studies.
In Vitro Neuroprotection Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Apoptosis/Oxidative Stress: Cells are exposed to an apoptosis-inducing agent (e.g., serum withdrawal) or an oxidative stressor (e.g., hydrogen peroxide or SIN-1).
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the stressor.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Measurement of Apoptotic Markers: Apoptosis can be assessed by measuring the activation of caspase-3, a key executioner caspase, and changes in the expression of Bcl-2 family proteins (e.g., increased Bcl-2, decreased Bax and Bad).[13]
-
Analysis of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). The activity of antioxidant enzymes such as catalase and glutathione reductase can also be assayed.[5]
In Vivo Assessment of Cognitive Function in Rodent Models
-
Animal Model: Aged rats or rats with chemically-induced cognitive impairment (e.g., via scopolamine (B1681570) or streptozotocin (B1681764) administration).
-
Drug Administration: this compound is administered orally or via subcutaneous injection at various doses for a specified duration (acute or chronic).
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory. Rats are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Novel Object Recognition (NOR) Test: To evaluate recognition memory. Rats are familiarized with two identical objects. In a subsequent session, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
-
Post-mortem Brain Tissue Analysis: Following behavioral testing, brain tissue (e.g., hippocampus, cortex) is collected to analyze neurochemical and molecular changes, such as cholinesterase and MAO inhibition, levels of neurotransmitters, markers of inflammation (e.g., CD11b for microglial activation), and the expression of proteins involved in neuroprotective signaling pathways.[7]
Signaling Pathways and Synergistic Interactions
This compound's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways.[4] Understanding these pathways is essential to conceptualizing its synergistic potential.
Conclusion and Future Directions
This compound's unique, multi-target profile, combining cholinesterase and monoamine oxidase inhibition with intrinsic neuroprotective activities, makes it a prime candidate for combination therapies. While direct experimental data on such combinations are not yet widely available, the theoretical rationale for co-administration with agents like memantine is strong. The complementary mechanisms of action—targeting cholinergic deficits, monoaminergic dysregulation, oxidative stress, and glutamate excitotoxicity—suggest a high potential for synergistic neuroprotection.
Future research should focus on conducting preclinical and clinical studies to systematically evaluate the efficacy and safety of this compound in combination with other neuroprotective agents. Such studies will be critical in validating the theoretical synergies and potentially providing more effective therapeutic strategies for complex neurodegenerative diseases. The established success of combination therapies in Alzheimer's disease serves as a promising precedent for the future of multi-faceted treatment approaches involving innovative drugs like this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, this compound, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of this compound on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Drug Therapy for the Management of Alzheimer’s Disease | MDPI [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Efficacy and Tolerability of a Combination Treatment of Memantine and Donepezil for Alzheimer’s Disease: A Literature Review Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil and Memantine Combination Reduces Alzheimer's Mortality | medtigo [medtigo.com]
- 13. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Ladostigil: A Comparative Analysis of a Multimodal Drug Against Its Predecessors, Rivastigmine and Rasagiline
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ladostigil (B1674322), a multimodal drug, with its parent compounds, the cholinesterase inhibitor rivastigmine (B141) and the monoamine oxidase-B (MAO-B) inhibitor rasagiline (B1678815). By synthesizing preclinical and clinical data, this document offers an objective evaluation of their performance in the context of neurodegenerative diseases, primarily Alzheimer's and Parkinson's diseases.
This compound was rationally designed to merge the neuroprotective and cognitive-enhancing properties of its parent compounds into a single molecule.[1][2] It acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to rivastigmine, and as a brain-selective inhibitor of MAO-A and MAO-B, a characteristic derived from rasagiline.[2][3][4] This multi-target approach aims to address the complex pathophysiology of neurodegenerative disorders by simultaneously modulating cholinergic and monoaminergic neurotransmission while also providing neuroprotection.[5][6]
Preclinical Efficacy: A Head-to-Head Look
Preclinical studies have been instrumental in characterizing the neuroprotective potential of this compound and comparing it to rasagiline. While direct comparative studies are limited, data from various in vivo and in vitro models provide valuable insights.
In Vitro Neuroprotection
| Compound | Model | Key Parameter | Result |
| This compound | Oxidative stress in neuronal cells | Prevention of mitochondrial potential fall and cytotoxicity | Demonstrated neuroprotective actions.[5] |
| Rasagiline | Oxidative stress in neuronal cells | Prevention of mitochondrial potential fall and cytotoxicity | Shows neuroprotective activity.[5] |
In Vivo Neuroprotection
| Compound | Model | Key Parameter | Treatment Regimen | Result |
| This compound | Global ischemia in gerbils | Hippocampal cell damage | - | Significantly reduced hippocampal cell damage.[5] |
| This compound | Closed head injury in mice | Cerebral edema | - | Significantly reduced cerebral edema.[5] |
| Rasagiline | MPTP-induced Parkinsonism in mice | Striatal Dopamine (B1211576) Levels | - | Exhibits neuroprotective activity.[5] |
| Rasagiline | Lactacystin-induced nigrostriatal degeneration | Dopaminergic neuron survival | - | Shows neurorestorative activity.[5] |
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with rivastigmine and rasagiline are not available. Therefore, this section presents data from separate clinical trials to provide a comparative perspective on their efficacy in their respective target indications.
This compound in Mild Cognitive Impairment (MCI)
A phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in patients with MCI over 36 months.[7]
| Primary Outcome | This compound Group | Placebo Group | p-value |
| Progression to Alzheimer's Disease | 14 of 99 patients | 21 of 103 patients | 0.162 |
| Secondary Outcomes | This compound Group | Placebo Group | p-value |
| Whole-brain volume decrease | Less decrease | More decrease | 0.025 |
| Hippocampus volume decrease | Less decrease | More decrease | 0.043 |
While this compound did not significantly delay the progression to dementia, it was associated with a reduction in brain and hippocampal volume loss, suggesting a potential effect on brain atrophy.[7] The trial also confirmed that this compound was safe and well-tolerated.[7]
Rivastigmine in Alzheimer's Disease
Rivastigmine has been evaluated in numerous clinical trials for the treatment of mild to moderate Alzheimer's disease. A meta-analysis of randomized controlled trials provides a summary of its cognitive effects.[8]
| Outcome Measure | Rivastigmine (6-12 mg/day) | Placebo | Mean Difference (vs. Placebo) |
| ADAS-Cog (change from baseline) | Improvement | Decline | -2.7 points (95% CI -3.0 to -2.3) |
| CIBIC-Plus (global functioning) | Improvement | Decline | Statistically significant improvement |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower score indicates better cognition). CIBIC-Plus: Clinician's Interview-Based Impression of Change-Plus.
Rasagiline in Parkinson's Disease
Rasagiline has been extensively studied as both monotherapy and adjunct therapy in Parkinson's disease. A meta-analysis of randomized controlled trials in early Parkinson's disease highlights its impact on motor symptoms.[9][10]
| Outcome Measure | Rasagiline (1 mg/day) | Placebo | Mean Difference (vs. Placebo) |
| UPDRS Part III (motor score) | Improvement | Worsening | -2.41 (95% CI -3.26 to -1.56) |
| UPDRS Part II (activities of daily living) | Improvement | Worsening | -0.87 (95% CI -1.48 to -0.27) |
UPDRS: Unified Parkinson's Disease Rating Scale (lower score indicates less severe symptoms).
Experimental Protocols
Preclinical In Vivo Model: MPTP-Induced Parkinsonism in Mice
-
Objective: To assess the neuroprotective effect of a compound against MPTP-induced dopaminergic neurodegeneration.
-
Animals: Typically, C57BL/6 mice are used.
-
MPTP Administration: A common regimen involves intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Drug Treatment: The test compound (e.g., rasagiline) is administered at a specified dose and route. Treatment can be initiated before, during, or after MPTP administration.
-
Endpoint Analysis: Striatal levels of dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC). The number of tyrosine hydroxylase-positive neurons in the substantia nigra is determined by immunohistochemistry.
Clinical Trial Design: this compound in Mild Cognitive Impairment
-
Objective: To assess the safety and efficacy of this compound in delaying the progression from MCI to Alzheimer's disease.[7]
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial.[7]
-
Participants: Patients aged 55 to 85 years with a diagnosis of MCI, a Clinical Dementia Rating (CDR) score of 0.5, and a Mini-Mental State Examination (MMSE) score >24.[7]
-
Intervention: this compound (10 mg/d) or placebo.[7]
-
Primary Outcomes: Safety and time to onset of Alzheimer's disease dementia.[7]
-
Secondary Outcomes: Changes in the Neuropsychological Test Battery (NTB) composite score, Disability Assessment in Dementia (DAD) score, and Geriatric Depression Scale (GDS) score.[7]
-
Biomarkers: MRI-derived whole-brain, hippocampus, and entorhinal cortex volumes.[7]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and its parent compounds are mediated through the modulation of several key intracellular signaling pathways.
Caption: Signaling pathways of this compound, Rasagiline, and Rivastigmine.
This compound's neuroprotective actions are attributed to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to the non-amyloidogenic processing of amyloid precursor protein (APP) and the upregulation of anti-apoptotic proteins like Bcl-2.[1][5] Rasagiline exerts its neuroprotective effects through the activation of the tyrosine kinase (Trk) receptor pathway, leading to the activation of the PI3K/Akt survival pathway and the upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[11][12][13] Rivastigmine's primary mechanism is the inhibition of AChE and BuChE, which increases the levels of acetylcholine in the synaptic cleft and enhances cholinergic neurotransmission.[14]
Conclusion
In contrast, rivastigmine and rasagiline have established efficacy in improving cognitive and motor symptoms in Alzheimer's and Parkinson's diseases, respectively. The choice between these therapeutic options depends on the specific clinical presentation and the underlying pathology being targeted. Further research is needed to fully elucidate the potential of multimodal drugs like this compound in the complex landscape of neurodegenerative diseases.
References
- 1. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rivastigmine in Alzheimer’s disease: Cognitive function and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of rasagiline monotherapy for early Parkinson disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rasagiline in Parkinson's disease: a review based on meta-analysis of clinical data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ladostigil and M30: Unveiling Their Neurorestorative Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurorestorative activities of two promising multi-target drug candidates, Ladostigil (B1674322) and M30. This analysis is supported by experimental data on their mechanisms of action, including enzyme inhibition, regulation of neurotrophic factors, and modulation of key signaling pathways.
This compound and M30 are novel compounds designed to address the multifaceted nature of neurodegenerative diseases by acting on multiple pathological targets. Both molecules share a common pharmacophore derived from rasagiline, an established anti-Parkinsonian drug, which confers neuroprotective properties.[1] However, they possess distinct pharmacological profiles that dictate their specific neurorestorative activities. This compound combines cholinesterase and brain-selective monoamine oxidase (MAO) inhibitory activities, while M30 is a potent brain-permeable iron chelator and a non-selective MAO-A and MAO-B inhibitor.[1][2]
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the inhibitory activities and neuroprotective effects of this compound and M30.
| Enzyme Inhibition | This compound (IC50) | M30 (IC50) | Notes |
| MAO-A | Ineffective in vitro.[2] In vivo inhibition is due to its metabolite. | 37 nM[3] | This compound is a pro-drug; its metabolites inhibit MAO in vivo.[2] M30 is a potent direct inhibitor. |
| MAO-B | 37.1 µM[4] | 57 nM[3] | M30 is significantly more potent as a direct MAO-B inhibitor. |
| Acetylcholinesterase (AChE) | 31.8 µM[4] | Not an inhibitor. | This compound's AChE inhibition is a key differentiator. |
| Butyrylcholinesterase (BuChE) | Inhibition observed, but less potent than for AChE.[5] | Not an inhibitor. |
| Neuroprotective & Neurorestorative Effects | This compound | M30 | Notes |
| Neurotrophic Factor Upregulation | Increases proNGF immunoreactivity in the hippocampus of aged rats.[6] | Induces the production of BDNF, GDNF, VEGF, and erythropoietin.[1] | Direct quantitative comparisons of the extent of neurotrophic factor increase are not readily available. |
| APP Processing | Stimulates the release of the non-amyloidogenic sAPPα.[7][8] | Regulates APP processing.[1] | Both compounds promote the neuroprotective, non-amyloidogenic pathway. |
| Anti-apoptotic Activity | Dose-dependently decreases cell death (IC50 = 1.05 µM for caspase-3 activation).[8] | Exhibits neuroprotective effects against apoptosis.[9] | Both compounds show protective effects against programmed cell death. |
| Neuroprotection in MPTP Model | Prevents the destruction of nigrostriatal neurons.[1] | Exhibits neurorestorative activity in post-MPTP lesion models.[3] | Both compounds have demonstrated efficacy in this preclinical model of Parkinson's disease. |
Signaling Pathways and Experimental Workflows
The neurorestorative activities of this compound and M30 are mediated through the modulation of critical intracellular signaling pathways. Both compounds have been shown to influence the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and plasticity.
A typical experimental workflow to assess the neurorestorative properties of these compounds involves a combination of in vitro and in vivo studies.
Experimental Protocols
Western Blot for PI3K/Akt Signaling Pathway
Objective: To determine the effect of this compound or M30 on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell culture (e.g., SH-SY5Y neuroblastoma cells)
-
This compound or M30
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or M30 for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Immunohistochemistry for Neurogenesis
Objective: To assess the effect of this compound or M30 on the proliferation of new neurons in the brain of an animal model.
Materials:
-
Animal model (e.g., MPTP-treated mice)
-
This compound or M30
-
BrdU (5-bromo-2'-deoxyuridine)
-
Paraformaldehyde (PFA) for perfusion
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-BrdU, anti-NeuN)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Animal Treatment: Administer this compound or M30 to the animal model for a specified period.
-
BrdU Labeling: Inject animals with BrdU to label dividing cells.
-
Tissue Preparation:
-
Perfuse the animals with saline followed by 4% PFA.
-
Dissect the brains and post-fix in PFA.
-
Cryoprotect the brains in sucrose (B13894) solution.
-
Section the brains using a cryostat or microtome.
-
-
Immunostaining:
-
Permeabilize the tissue sections and perform antigen retrieval for BrdU.
-
Block non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-BrdU and anti-NeuN) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the number of BrdU-positive and NeuN-positive cells to determine the extent of neurogenesis.
-
Morris Water Maze for Spatial Memory
Objective: To evaluate the effect of this compound or M30 on spatial learning and memory in rodents.
Materials:
-
Morris water maze apparatus (a circular pool filled with opaque water)
-
Submerged platform
-
Video tracking system
-
Rodents (e.g., aged rats or a mouse model of neurodegeneration)
-
This compound or M30
Procedure:
-
Animal Treatment: Administer this compound or M30 to the animals for a predetermined duration before and during the behavioral testing.
-
Acquisition Phase (Training):
-
For several consecutive days, place each animal in the water maze from different starting positions and allow it to find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
If the animal fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Allow each animal to swim freely for a set duration.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Analysis:
-
Analyze the escape latencies during the acquisition phase to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess spatial memory retention.
-
Conclusion
Both this compound and M30 demonstrate significant neurorestorative potential through their multi-target mechanisms of action. This compound's dual inhibition of cholinesterase and MAO makes it a compelling candidate for neurodegenerative diseases with a cholinergic deficit, such as Alzheimer's disease. M30's potent MAO inhibition and iron-chelating properties position it as a strong therapeutic candidate for conditions where oxidative stress and iron dysregulation are prominent, such as Parkinson's disease.
The activation of pro-survival signaling pathways, including PI3K/Akt and MAPK/ERK, and the promotion of the non-amyloidogenic APP processing pathway are common neuroprotective strategies employed by both compounds. Further head-to-head comparative studies with standardized quantitative endpoints are necessary to fully elucidate the relative efficacy of this compound and M30 in various models of neurodegeneration. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs this compound and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A multifunctional, neuroprotective drug, this compound (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ladostigil's Cognitive Benefits: A Comparative Analysis in Diverse Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of Ladostigil (B1674322) against other established cholinesterase inhibitors—Donepezil (B133215), Rivastigmine (B141), and Galantamine—across various preclinical animal models. The data presented is compiled from multiple independent studies to offer a comprehensive overview of their relative performance and underlying mechanisms.
Comparative Efficacy in Animal Models of Cognitive Impairment
The therapeutic potential of this compound and its alternatives has been investigated in several well-established animal models that mimic different aspects of age-related cognitive decline and Alzheimer's disease pathology. These include aged rats, which naturally exhibit cognitive decline; scopolamine-induced amnesia models, which simulate cholinergic dysfunction; and transgenic mouse models (e.g., APP/PS1) that develop amyloid plaques and associated cognitive deficits. Cognitive function in these models is primarily assessed using behavioral tests such as the Morris water maze (MWM) for spatial learning and memory, the Y-maze for spatial working memory, and the novel object recognition (NOR) test for recognition memory.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies, providing a comparative look at the efficacy of this compound, Donepezil, Rivastigmine, and Galantamine in improving cognitive performance in different animal strains and models.
Table 1: Effects on Spatial Learning and Memory in Aged Rats (Morris Water Maze)
| Drug | Animal Strain | Dosage | Key Findings |
| This compound | Wistar Rats | 1 mg/kg/day (chronic) | Prevented age-related deficits in spatial memory.[1][2] |
| Donepezil | Sprague-Dawley Rats | Not specified | Ameliorated memory functions and accelerated acquisition of localizing knowledge. |
| Galantamine | F344 Rats (female) | 0.3, 0.6, 1.2 mg/kg/day | Did not significantly influence maze performance at the doses tested.[3] |
| Rivastigmine | - | - | Data from direct MWM comparison in aged rats is limited in the reviewed literature. |
Table 2: Effects on Scopolamine-Induced Amnesia in Rats (Y-Maze & Other Tasks)
| Drug | Animal Strain | Dosage | Key Findings |
| This compound | Not specified | 12-35 mg/kg (oral) | Antagonized scopolamine-induced spatial memory impairments. |
| Donepezil | Wistar Rats | 3 mg/kg (oral) | Ameliorated scopolamine-induced memory impairment in the Y-maze test.[4][5][6] |
| Rivastigmine | Sprague-Dawley Rats | 0.5-2.5 mg/kg | Antagonized deficits in working and reference memory in the Morris water maze.[7] |
| Galantamine | - | - | Data from direct Y-maze comparison in scopolamine-induced amnesia in rats is limited in the reviewed literature. |
Table 3: Effects on Cognitive Performance in APP/PS1 Transgenic Mice
| Drug | Animal Strain | Dosage | Behavioral Test | Key Findings |
| This compound | - | - | - | Data from direct comparison in APP/PS1 mice is limited in the reviewed literature. |
| Donepezil | APP/PS1 | 1 mg/kg/day | Y-maze, MWM, NOR | Significantly improved cognitive function.[8][9][10][11][12] |
| Rivastigmine | APP/PS1 | 0.3 mg/kg | - | Ameliorated cognitive dysfunction.[13] |
| Galantamine | APP/PS1dE9 | Not specified | MWM, NOR | Ameliorated memory decline when administered from the pre-plaque phase.[14] |
| Galantamine | APP/PS1 | 5 mg/kg (i.p.) | MWM | Improved escape latencies.[15] |
Experimental Protocols
Detailed methodologies for the key behavioral tests cited in this guide are provided below. These protocols are based on standard procedures reported in the referenced literature.
Morris Water Maze (MWM) Protocol for Aged Rats
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant. Various extra-maze visual cues are placed around the room.
-
Procedure:
-
Acclimation: Rats are handled for several days before the experiment.
-
Acquisition Phase: Rats undergo multiple trials per day (typically 4) for several consecutive days (e.g., 5-7 days). In each trial, the rat is released from a different starting position and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[16][17]
-
Y-Maze Spontaneous Alternation Test for Scopolamine-Induced Amnesia
-
Objective: To assess spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Drug Administration: Scopolamine is administered (e.g., 1 mg/kg, i.p.) to induce a cholinergic deficit, typically 30 minutes before the test. The test compound (e.g., Donepezil) is administered prior to scopolamine.
-
Test: The rat is placed in the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).
-
Data Analysis: The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into all three different arms. The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A decrease in spontaneous alternation indicates a deficit in working memory.[18][19][20][21]
-
Novel Object Recognition (NOR) Test for APP/PS1 Mice
-
Objective: To assess recognition memory.
-
Apparatus: An open-field arena. Two identical objects are used during the familiarization phase, and one is replaced with a novel object during the test phase.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena for a few minutes on the day before the test.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total time spent exploring both objects. A higher recognition index indicates better recognition memory.[11][12][22][23]
-
Signaling Pathways and Experimental Workflow
This compound's Multimodal Mechanism of Action
This compound exhibits a unique pharmacological profile by targeting multiple pathways involved in neurodegeneration and cognitive decline. Its dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine (B1216132) levels, similar to other cholinesterase inhibitors. Additionally, its brain-selective inhibition of monoamine oxidase A and B (MAO-A and MAO-B) increases levels of dopamine, serotonin, and norepinephrine, which can have antidepressant and neuroprotective effects. Furthermore, this compound has been shown to activate neuroprotective pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and upregulate anti-apoptotic proteins like Bcl-2.
Caption: this compound's multimodal action on key enzymes and neuroprotective pathways.
Comparative Signaling Pathways of Cholinesterase Inhibitors
While all three alternatives—Donepezil, Rivastigmine, and Galantamine—primarily act by inhibiting acetylcholinesterase to increase acetylcholine levels, they have some distinct properties. Donepezil is a selective and reversible AChE inhibitor. Rivastigmine inhibits both AChE and BuChE. Galantamine, in addition to inhibiting AChE, also allosterically modulates nicotinic acetylcholine receptors, which may offer additional therapeutic benefits.
Caption: Comparative mechanisms of common cholinesterase inhibitors.
General Experimental Workflow for Preclinical Cognitive Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of cognitive enhancers in animal models.
Caption: A generalized workflow for preclinical cognitive drug screening.
References
- 1. Dose-dependent effects of this compound on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Early administration of galantamine from preplaque phase suppresses oxidative stress and improves cognitive behavior in APPswe/PS1dE9 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geriatri.dergisi.org [geriatri.dergisi.org]
- 18. 2.11. Y-Maze Test [bio-protocol.org]
- 19. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. turkjps.org [turkjps.org]
- 21. Neuroprotective Effect and Molecular Mechanism of [6]-Gingerol against Scopolamine-Induced Amnesia in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 23. Medium-Dose Chronic Cannabidiol Treatment Reverses Object Recognition Memory Deficits of APP Swe /PS1ΔE9 Transgenic Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of Ladostigil with Memantine: A Comparative Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The multifaceted nature of neurodegenerative diseases, particularly Alzheimer's disease (AD), necessitates the exploration of combination therapies targeting distinct pathological pathways. This guide provides a comparative analysis of a potential combination therapy involving Ladostigil (B1674322) and Memantine (B1676192). While no direct preclinical or clinical studies have evaluated this specific combination, this document synthesizes available data on their individual mechanisms of action and the well-documented effects of combining Memantine with other cholinesterase inhibitors. This guide is intended to serve as a resource for researchers and drug development professionals, offering a scientific rationale for future investigations into this novel therapeutic strategy.
This compound , a multimodal drug, combines the properties of a cholinesterase (ChE) inhibitor and a brain-selective monoamine oxidase (MAO-A and MAO-B) inhibitor.[1][2] Its neuroprotective effects are attributed to the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and modulation of apoptotic pathways.[1][2] Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that blocks pathological glutamatergic overstimulation, a key factor in neuronal excitotoxicity.[3][4][5]
The combination of these two agents could offer a synergistic effect by simultaneously addressing cholinergic deficits, monoaminergic imbalances, glutamatergic excitotoxicity, and downstream neuroprotective pathways.
Individual Mechanisms of Action
This compound: A Multi-Target Approach
This compound is a novel drug designed to act on multiple targets implicated in neurodegeneration.[6] Its primary mechanisms include:
-
Cholinesterase Inhibition: this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing acetylcholine (B1216132) levels in the brain. This action is aimed at mitigating the cognitive symptoms associated with cholinergic neuron loss in AD.[7]
-
Monoamine Oxidase (MAO) Inhibition: As a brain-selective inhibitor of both MAO-A and MAO-B, this compound increases the levels of key neurotransmitters such as dopamine, serotonin, and noradrenaline, which may address depressive and extrapyramidal symptoms often co-morbid with dementia.[7][8]
-
Neuroprotection: Preclinical studies have demonstrated this compound's potent anti-apoptotic and neuroprotective activities.[7][9] It has been shown to regulate APP processing towards the non-amyloidogenic pathway by activating PKC and MAPK signaling cascades.[1] Furthermore, it modulates the Bcl-2 family of proteins to reduce neuronal cell death.
Memantine: Targeting Glutamatergic Excitotoxicity
Memantine's principal mechanism of action is the blockade of NMDA receptors, which are glutamate-gated ion channels.[3][4] In pathological conditions like AD, excessive glutamate (B1630785) leads to sustained, low-level activation of NMDA receptors, causing an influx of calcium ions (Ca2+) and subsequent neuronal damage (excitotoxicity).[4][10] Memantine's key features include:
-
Uncompetitive Antagonism: It binds to the NMDA receptor channel only when it is open, meaning it preferentially blocks excessive, pathological activation while sparing normal synaptic transmission.[4][5]
-
Voltage-Dependency and Fast Kinetics: This allows Memantine to be displaced from the channel during normal synaptic activity, preserving physiological function.[5][10]
-
Neuroprotective Effects: By blocking excessive Ca2+ influx, Memantine protects neurons from excitotoxic damage.[5][10]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and Memantine, and a proposed synergistic pathway for their combination.
Caption: this compound's multi-target mechanism of action.
Caption: Memantine's mechanism via NMDA receptor antagonism.
Caption: Proposed synergistic effects of this compound and Memantine.
Data from Combination Studies of Memantine with Cholinesterase Inhibitors
While direct data for this compound and Memantine is unavailable, numerous studies have investigated the combination of Memantine with other ChEIs (e.g., Donepezil, Rivastigmine). These studies provide a strong rationale for the potential benefits of a this compound-Memantine combination.
Table 1: Summary of Clinical Efficacy of Memantine and ChEI Combination Therapy
| Outcome Measure | Study Population | Key Findings |
| Cognition | Moderate to Severe AD | Combination therapy showed statistically significant benefits over ChEI monotherapy in cognitive scores.[11] |
| Function | Moderate to Severe AD | Slowed functional decline was observed with combination therapy compared to ChEI alone.[11] |
| Behavior | Moderate to Severe AD | Significant improvements in behavioral symptoms were reported with the combination treatment.[11] |
| Global Assessment | Moderate to Severe AD | Combination therapy demonstrated significant benefits in global clinical outcomes.[11] |
| Institutionalization | Probable AD | Patients receiving both Memantine and a ChEI had the greatest decreased risk of nursing home admission.[12] |
Table 2: Tolerability of Memantine and ChEI Combination Therapy
| Adverse Events | Comparison | Findings |
| Overall Incidence | Combination vs. ChEI Monotherapy | The incidence of adverse events was similar between the combination therapy and ChEI monotherapy groups.[13] |
| Gastrointestinal Side Effects | Combination vs. ChEI Monotherapy | Some gastrointestinal side effects of ChEIs were reported less frequently with combination treatment.[13] |
| Discontinuation Rates | Combination vs. ChEI Monotherapy | Discontinuation rates were decreased in the combination therapy group compared to ChEI monotherapy.[13] |
Proposed Experimental Protocols
The following are proposed experimental workflows for preclinical and clinical evaluation of a this compound and Memantine combination therapy.
Preclinical Evaluation Workflow
Caption: Proposed preclinical experimental workflow.
Methodology:
-
Animal Model: Utilize a transgenic mouse model of AD, such as the 5XFAD model, which exhibits significant amyloid pathology and cognitive deficits.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: Memantine monotherapy
-
Group 4: this compound and Memantine combination therapy
-
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess cognitive function, including the Morris Water Maze for spatial learning and memory, and the Y-maze for working memory.
-
Biochemical Analysis: Following the treatment period, analyze brain tissue for key pathological and neurochemical markers:
-
Quantify Aβ plaque load and hyperphosphorylated Tau levels.
-
Measure levels of acetylcholine, dopamine, serotonin, and noradrenaline.
-
Assess markers of neuroinflammation (e.g., GFAP, Iba1) and oxidative stress.
-
Clinical Trial Design
Caption: Proposed clinical trial workflow.
Methodology:
-
Phase I: A standard safety and tolerability study in a small cohort of healthy volunteers to assess the pharmacokinetic and pharmacodynamic profiles of the combination.
-
Phase II: A randomized, double-blind, placebo-controlled trial in patients with mild-to-moderate AD. The study would have multiple arms to evaluate the efficacy of the combination against each monotherapy and placebo.
-
Phase III: A large-scale, multicenter, randomized, double-blind, placebo-controlled trial to confirm the efficacy and safety of the combination therapy.
-
Primary Outcome Measures: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).
-
Secondary Outcome Measures: Neuropsychiatric Inventory (NPI) and biomarkers (e.g., CSF Aβ and Tau levels, amyloid and tau PET imaging).
-
Conclusion and Future Directions
The combination of this compound and Memantine presents a compelling, albeit untested, therapeutic strategy for Alzheimer's disease. The complementary mechanisms of action suggest the potential for synergistic effects in improving cognition, managing behavioral symptoms, and providing enhanced neuroprotection. The data from studies combining Memantine with other cholinesterase inhibitors provide a strong foundation for this hypothesis.
Future research should prioritize preclinical studies to establish proof-of-concept and to investigate the potential for synergistic or additive effects. Should these studies yield positive results, well-designed clinical trials will be necessary to determine the safety and efficacy of this novel combination therapy in patients with Alzheimer's disease. This guide serves as a foundational document to encourage and inform such research endeavors.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Benefits of combined cholinesterase inhibitor and memantine treatment in moderate-severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Memantine and Cholinesterase Inhibitors: Complementary Mechanisms in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Ladostigil's Multifaceted Impact on Neurotransmitter Systems: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ladostigil (B1674322), a novel multimodal drug, has garnered significant attention for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] Its unique pharmacological profile, combining cholinesterase and monoamine oxidase inhibition, sets it apart from existing therapies.[1][2][4] This guide provides a comprehensive comparative analysis of this compound's effects on key neurotransmitter systems, supported by experimental data, to aid in research and development efforts.
Mechanism of Action: A Dual-Pronged Approach
This compound was rationally designed by combining the pharmacophores of two established drugs: the cholinesterase inhibitor Rivastigmine and the monoamine oxidase (MAO) inhibitor Rasagiline (B1678815).[3][4] This chimeric structure endows this compound with the ability to simultaneously modulate both the cholinergic and monoaminergic systems, which are critically implicated in the pathophysiology of Alzheimer's disease.[1][5]
The primary mechanism of action involves the inhibition of two key enzyme families:
-
Cholinesterases (ChE): this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4] By preventing acetylcholine degradation, this compound increases its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[6][7]
-
Monoamine Oxidases (MAO): this compound is a brain-selective inhibitor of both MAO-A and MAO-B.[1][7] These enzymes are responsible for the degradation of monoamine neurotransmitters, including dopamine (B1211576), serotonin (B10506), and noradrenaline.[4][6] Inhibition of MAO-A and MAO-B leads to increased levels of these neurotransmitters in the brain, which can help alleviate depressive symptoms and may contribute to neuroprotection.[6]
Comparative Analysis of Enzyme Inhibition
The following table summarizes the inhibitory activity of this compound in comparison to its parent compounds, Rivastigmine and Rasagiline.
| Drug | Target Enzyme | Inhibitory Activity | Reference |
| This compound | Acetylcholinesterase (AChE) | Inhibitor. In one in-vitro study, the inhibitory effect was 100 times more potent against AChE than BuChE. | [4] |
| Butyrylcholinesterase (BChE) | Inhibitor | [4] | |
| Monoamine Oxidase-A (MAO-A) | Brain-selective inhibitor | [1][7] | |
| Monoamine Oxidase-B (MAO-B) | Brain-selective inhibitor | [1][7] | |
| Rivastigmine | Acetylcholinesterase (AChE) | Inhibitor | [3][4] |
| Butyrylcholinesterase (BChE) | Inhibitor | [4] | |
| Monoamine Oxidase (MAO) | No significant inhibitory activity | [1] | |
| Rasagiline | Monoamine Oxidase-B (MAO-B) | Selective inhibitor | [3][8] |
| Acetylcholinesterase (AChE) | No significant inhibitory activity | [3] |
Impact on Neurotransmitter Levels: Preclinical Evidence
Experimental studies in animal models have demonstrated this compound's ability to modulate neurotransmitter levels in key brain regions.
| Drug | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rats | 52 mg/kg for 21 days (chronic) | >90% inhibition of hippocampal and striatal MAO-A and B; ~50% inhibition of striatal ChE; Increased striatal levels of dopamine and serotonin. | [9][10][11] |
| This compound | Mice (MPTP model) | 26 mg/kg/day for 14 days (chronic) | Completely prevented the depletion of striatal dopamine. Increased brain levels of serotonin and noradrenaline. | [6][8] |
| This compound | Aging Rats | 8.5 mg/kg/day (chronic) | Inhibited brain ChE by ≈30% and MAO-A and B by 55-59%. | [12] |
Signaling Pathways and Experimental Workflows
The multifaceted actions of this compound are underpinned by its influence on various intracellular signaling pathways.
The following diagram illustrates a typical experimental workflow for assessing the in vivo effects of this compound on neurotransmitter systems.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key experiments are provided below.
In Vivo Enzyme Inhibition and Neurotransmitter Level Analysis
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Chronic oral administration of this compound (e.g., 52 mg/kg) for 21 days.
-
Tissue Preparation: Following the treatment period, animals are euthanized, and specific brain regions (e.g., striatum, hippocampus) are rapidly dissected and homogenized in appropriate buffers.
-
Cholinesterase (ChE) Activity Assay: ChE activity is determined spectrophotometrically using the Ellman method, with acetylthiocholine (B1193921) as the substrate. The rate of hydrolysis is measured by the change in absorbance at 412 nm.
-
Monoamine Oxidase (MAO) Activity Assay: MAO-A and MAO-B activities are measured using radiolabeled substrates, such as [14C]serotonin for MAO-A and [14C]phenylethylamine for MAO-B. The amount of deaminated product is quantified by liquid scintillation counting.
-
Neurotransmitter Level Analysis: Levels of dopamine, serotonin, and their metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Enzyme inhibition is expressed as a percentage of the control group's activity. Neurotransmitter levels are typically reported as ng/mg of tissue. Statistical significance is determined using appropriate tests, such as ANOVA followed by post-hoc tests.[9][10]
MPTP Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice.
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce dopaminergic neurodegeneration.
-
Drug Treatment: this compound (e.g., 26 mg/kg) is administered daily for a specified period (e.g., 14 days) before and/or after MPTP administration.
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod or open-field test.
-
Neurochemical Analysis: Striatal dopamine levels and the density of dopaminergic neurons in the substantia nigra are quantified using HPLC and immunohistochemistry, respectively.
-
Data Analysis: The neuroprotective effect of this compound is evaluated by comparing the extent of dopaminergic neuron loss and dopamine depletion in the this compound-treated group versus the MPTP-only group.[6][8]
Conclusion
This compound presents a promising multi-target therapeutic strategy for neurodegenerative disorders by concurrently addressing cholinergic and monoaminergic deficits. Its dual inhibitory action on cholinesterases and monoamine oxidases leads to a significant modulation of key neurotransmitter systems, as demonstrated in preclinical studies. The comparative data presented in this guide highlights the unique pharmacological profile of this compound relative to its parent compounds, Rivastigmine and Rasagiline. Further research, including head-to-head clinical trials, is warranted to fully elucidate its therapeutic potential in patient populations.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. The neuroprotective mechanism of action of the multimodal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs this compound and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, this compound, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neurochemical and behavioral effects of the novel cholinesterase-monoamine oxidase inhibitor, this compound, in response to L-dopa and L-tryptophan, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [cognitive-enhancers.com]
- 12. Dose-dependent effects of this compound on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Brain-Selective MAO Inhibition of Ladostigil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ladostigil's performance as a brain-selective monoamine oxidase (MAO) inhibitor against other alternatives, supported by experimental data. This compound (B1674322) is a novel multimodal drug that combines the neuroprotective effects of rasagiline (B1678815) and the cholinesterase-inhibiting properties of rivastigmine (B141) in a single molecule.[1][2] A key feature of this compound is its brain-selective inhibition of both MAO-A and MAO-B, with minimal impact on peripheral MAO activity in tissues like the liver and small intestine.[3][4][5] This selectivity suggests a reduced risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO-A inhibitors.
Comparative Analysis of MAO Inhibition
This compound's brain selectivity is a significant advantage over other MAO inhibitors. While direct comparative studies providing IC50 values across different tissues for this compound, Rasagiline, and Selegiline under identical experimental conditions are limited, the available data indicates this compound's preferential action in the central nervous system.
Table 1: In Vitro MAO Inhibitory Activity (IC50)
| Compound | MAO-A IC50 (human brain) | MAO-B IC50 (human brain) | MAO-A IC50 (liver) | MAO-B IC50 (liver) | Selectivity for MAO-B (Brain) |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Reported to have little or no effect[3][4][5] | Reported to have little or no effect[3][4][5] | Reported to be greater for MAO-B in rodent and rabbit brain[3] |
| Rasagiline | ~0.7 µM[6] | ~14 nM[6][7] | Data not available in direct comparison | Potent inhibitor | ~50-fold[6][7] |
| Selegiline | ~23 µM[7] | ~51 nM[7] | Potent inhibitor | Potent inhibitor | ~451-fold[7] |
Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions. The brain-selective nature of this compound is primarily supported by in vivo studies showing significant brain MAO inhibition with minimal peripheral effects.
Neuroprotective Signaling Pathways of this compound
This compound's neuroprotective effects are attributed to its ability to modulate several key signaling pathways, independent of its MAO-inhibiting activity. These pathways are crucial for neuronal survival, plasticity, and protection against apoptotic cell death.
Activation of Pro-Survival Kinases
This compound has been shown to activate Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3][5] Activation of these pathways is associated with enhanced cell survival and neuroprotection.
Regulation of the Bcl-2 Family and Apoptosis
This compound exerts anti-apoptotic effects by modulating the expression of the Bcl-2 family of proteins.[8] It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio prevents the activation of caspases, the key executioners of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the brain-selective MAO inhibition and neuroprotective effects of this compound.
Ex Vivo MAO Activity Assay
This protocol is designed to assess the MAO-A and MAO-B inhibitory activity of this compound and comparator compounds in brain and liver tissues following in vivo administration.
1. Animal Dosing and Tissue Collection:
-
Administer this compound, Rasagiline, or Selegiline orally to rodents at desired doses for a specified period.
-
At the end of the treatment period, euthanize the animals and rapidly dissect the brain and liver.
-
Immediately freeze the tissues in liquid nitrogen and store them at -80°C until use.
2. Tissue Homogenization:
-
Thaw the tissues on ice and weigh them.
-
Homogenize the tissues in a cold phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) to create a 10% (w/v) homogenate.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant for the enzyme activity assay.
3. MAO Activity Measurement:
-
The activity of MAO-A and MAO-B is determined by measuring the rate of conversion of specific substrates. A common method is a fluorometric assay that detects the production of hydrogen peroxide.
-
For MAO-A activity, use a specific substrate such as serotonin (B10506) or clorgyline-sensitive substrates.
-
For MAO-B activity, use a specific substrate such as benzylamine (B48309) or selegiline-sensitive substrates.
-
Incubate the tissue homogenate with the respective substrate in the presence of a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase.
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the percent inhibition of MAO-A and MAO-B activity in the drug-treated groups relative to the vehicle-treated control group.
Western Blot Analysis for Pro-survival and Apoptotic Proteins
This protocol is used to quantify the changes in the expression of key proteins in the PKC, MAPK, and Bcl-2 signaling pathways in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.
-
Treat the cells with this compound at various concentrations for a specified duration. Include an untreated control group.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-PKC, anti-phospho-MAPK, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin).
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control (β-actin).
-
Compare the protein expression levels in the this compound-treated groups to the untreated control.
Experimental Workflow
The following diagram illustrates the general workflow for validating the brain-selective MAO inhibition of a test compound.
References
- 1. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anti-Alzheimer's disease drug, this compound neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Multimodal Neuroprotective Drug with Cholines...: Ingenta Connect [ingentaconnect.com]
- 4. This compound: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Ladostigil's Efficacy: A Systematic Review and Meta-Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the efficacy of Ladostigil (B1674322), a novel drug candidate for neurodegenerative diseases, and compares its performance with established treatments for Alzheimer's disease: Donepezil (B133215), Rivastigmine (B141), Galantamine, and Selegiline. The information is compiled from preclinical studies and clinical trial data to offer an objective comparison for research and drug development professionals.
Mechanism of Action: A Multi-Target Approach
This compound is a multimodal drug that combines the properties of a cholinesterase inhibitor and a monoamine oxidase (MAO) inhibitor.[1][2] This dual-action mechanism is intended to address multiple neurochemical deficits observed in Alzheimer's disease.[2] Preclinical studies have also highlighted its neuroprotective effects.[1][3] this compound has been shown to regulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway by activating Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) signaling pathways.[4][5]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from placebo-controlled clinical trials of this compound and its comparators. It is important to note that these trials were not head-to-head comparisons and variations in study design, patient populations, and duration can influence the outcomes.
Table 1: this compound Efficacy Data in Mild Cognitive Impairment (MCI)
| Trial Identifier | Intervention | Duration | Outcome Measure | Result | p-value |
| NCT01429623 | This compound 10 mg/day vs. Placebo | 36 Months | Progression to Alzheimer's Disease | 14.1% (this compound) vs. 20.4% (Placebo) | 0.162[6][7] |
| Change in Whole Brain Volume | Reduced loss in this compound group | 0.025[6][7] | |||
| Change in Hippocampal Volume | Reduced loss in this compound group | 0.043[6][7] | |||
| Neuropsychological Test Battery (NTB) Composite Score | No significant effect | - | |||
| Disability Assessment in Dementia (DAD) Score | No significant effect | - | |||
| Geriatric Depression Scale (GDS) Score | No significant effect | - |
Table 2: Comparator Efficacy Data in Alzheimer's Disease (AD)
| Drug | Trial Duration | Outcome Measure | Mean Difference vs. Placebo (95% CI) |
| Donepezil | 24 Weeks | ADAS-cog | -2.9 (5 mg/day), -3.1 (10 mg/day)[8] |
| 24 Weeks | MMSE | +1.0 (5 mg/day), +1.3 (10 mg/day)[9] | |
| 24 Weeks | CIBIC-plus | Significant improvement[8] | |
| Rivastigmine | 26 Weeks | ADAS-cog | -1.79 (-2.21 to -1.37)[10] |
| 26 Weeks | MMSE | 0.74 (0.52 to 0.97)[10] | |
| 26 Weeks | ADCS-ADL | SMD: 0.20 (0.13 to 0.27)[10] | |
| Galantamine | 6 Months | ADAS-cog | -3.15 (-3.70 to -2.60) (24 mg/day)[11] |
| 6 Months | CIBIC-plus | OR: 1.30 (1.06 to 1.60)[11] | |
| 24 Months | MMSE | -1.41 (Galantamine) vs. -2.14 (Placebo)[12] | |
| Selegiline | 24 Weeks | MMSE | Significant improvement in a subgroup[1] |
| 4-17 Weeks | Cognitive Tests (SMD) | 0.39 to 0.44[13] |
Experimental Protocols
This section outlines the methodologies for the key clinical trials cited.
This compound: NCT01429623 Trial Protocol
-
Objective: To assess the safety and efficacy of low-dose this compound in delaying the progression from Mild Cognitive Impairment (MCI) to Alzheimer's disease.[14]
-
Design: A 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial.[15]
-
Participants: 210 patients aged 55-85 with MCI, Clinical Dementia Rating (CDR) of 0.5, Mini-Mental State Examination (MMSE) score >24, and evidence of medial temporal lobe atrophy.[15]
-
Intervention: this compound (10 mg/day) or placebo.[15]
-
Primary Outcomes: Safety and time to progression to Alzheimer's disease dementia.[15]
-
Secondary & Exploratory Outcomes: Changes in Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), Geriatric Depression Scale (GDS), MMSE scores, and brain volume changes measured by MRI.[15]
Comparator Drug Trial Protocols (General Overview)
Clinical trials for Donepezil, Rivastigmine, Galantamine, and Selegiline in Alzheimer's disease generally follow a similar structure:
-
Design: Randomized, double-blind, placebo-controlled trials are the standard.[1][6][8][16]
-
Participants: Patients with a diagnosis of probable Alzheimer's disease, typically in the mild to moderate stages.[1][6][8][16]
-
Interventions: The specific drug at varying doses compared to a placebo.[1][6][8][16]
-
Outcome Measures:
-
Cognitive Function: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and Mini-Mental State Examination (MMSE).[1][6][8][16]
-
Global Function: Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus).[6][8]
-
Activities of Daily Living: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) or Disability Assessment for Dementia (DAD).[6][10]
-
Conclusion
Further research, including larger phase 3 trials, is necessary to fully elucidate the clinical efficacy and potential disease-modifying effects of this compound in neurodegenerative diseases. This guide provides a comparative framework to aid researchers and drug developers in evaluating the therapeutic potential of this compound in the context of existing treatment options.
References
- 1. Selegiline in the treatment of Alzheimer's disease: a long-term randomized placebo-controlled trial. Czech and Slovak Senile Dementia of Alzheimer Type Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selegiline versus L-acetylcarnitine in the treatment of Alzheimer-type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jacobimed.org [jacobimed.org]
- 4. researchgate.net [researchgate.net]
- 5. Rivastigmine in Alzheimer disease: efficacy over two years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cochranelibrary.com [cochranelibrary.com]
- 11. e-century.us [e-century.us]
- 12. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selegiline for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Low-dose this compound for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Ladostigil
For researchers and scientists engaged in drug development, the responsible handling and disposal of investigational compounds like Ladostigil are critical for maintaining a safe laboratory environment and ensuring environmental protection. This compound, a potent dual cholinesterase and monoamine oxidase (MAO) inhibitor, necessitates meticulous disposal procedures. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following guidelines are based on established best practices for potent research-grade pharmaceuticals.[1] It is imperative to always consult the SDS provided by your supplier and adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[1]
Immediate Safety Precautions
Before commencing any disposal activities, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a crucial step in ensuring safe and compliant disposal.[1] this compound waste should not be mixed with other chemical waste streams unless explicitly authorized.[1]
A summary of collection procedures for different forms of this compound waste is provided below:
| Waste Form | Collection Procedure |
| Solid this compound | Unused or expired this compound powder should be collected in its original container if possible. Otherwise, it should be placed in a designated hazardous waste container.[1] |
| Contaminated Materials | All materials that have come into contact with this compound, such as pipette tips, gloves, weighing papers, and other labware, must be collected in the same designated hazardous waste container.[1][2] |
| Aqueous Solutions | Solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. These solutions must never be disposed of down the drain.[1][2] |
All waste containers must be clearly labeled as "Hazardous Waste: (S)-Ladostigil" and include other information as required by your institution.[1]
Storage and Final Disposal
The designated hazardous waste container for this compound must be stored in a secure, well-ventilated area, away from incompatible materials, while awaiting pickup.[1] The final step is to arrange for a licensed hazardous waste disposal contractor to collect the waste.[1] This should be coordinated through your institution's EHS department, who will provide the contractor with the necessary details about the waste.[1] In most cases, hazardous pharmaceutical waste is incinerated at a permitted treatment facility.[3][4][5]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][6][7] For controlled substances, the Drug Enforcement Administration (DEA) has specific disposal requirements.[6][7] It is crucial to comply with both federal and any more stringent state regulations.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Logical workflow for the proper disposal of this compound.
There are no specific experimental protocols for the chemical degradation or neutralization of this compound readily available in scientific literature.[1] Therefore, the primary and accepted method of disposal is through a licensed hazardous waste management service. The principle of waste minimization should always be applied, using the smallest feasible quantities of the compound for experiments to reduce the volume of waste generated.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Personal protective equipment for handling Ladostigil
This document provides comprehensive safety, handling, and disposal protocols for Ladostigil, a potent dual inhibitor of cholinesterase and brain-selective monoamine oxidase (MAO).[1][2][3] Given its neuroprotective and neuroactive properties, strict adherence to safety procedures is paramount to mitigate risks of exposure for all laboratory personnel. Researchers, scientists, and drug development professionals should use this guide in conjunction with a formal, site-specific risk assessment and approval from their institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Risk Assessment
This compound is an orally active compound that inhibits both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1] Its mechanism of action, which involves modulating critical neurotransmitter levels, necessitates careful handling to prevent accidental exposure.[3][4] Overexposure could lead to significant cholinergic and MAO-inhibitory effects. A thorough risk assessment is mandatory before beginning any work with this compound.
Key Quantitative Data for this compound:
| Target Enzyme | IC50 Value |
| Monoamine Oxidase B (MAO-B) | 37.1 µM |
| Acetylcholinesterase (AChE) | 31.8 µM |
| Data sourced from in vitro enzyme inhibition studies.[1][4] |
Engineering Controls: The First Line of Defense
Engineering controls are the primary and most effective means of minimizing exposure. All procedures involving this compound should be performed within designated and clearly labeled areas.
-
Chemical Fume Hood: For all operations involving solid (powder) or volatile forms of this compound, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.[5]
-
Containment Glove Box: For procedures with a higher risk of aerosol generation or when handling highly concentrated solutions, a containment glove box provides an additional layer of protection.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum PPE requirements.
| Category | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant safety goggles are mandatory. A face shield must be worn over goggles during procedures with a significant splash hazard.[5] |
| Hand Protection | Double Nitrile Gloves | Two pairs of chemotherapy-rated gloves should be worn.[6] The outer glove should be removed and replaced immediately upon contamination. |
| Body Protection | Laboratory Gown/Coat | A disposable, solid-front, back-closing laboratory gown or a lab coat made of low-permeability material is required. Gown cuffs must be tucked into the outer gloves.[5] |
| Respiratory Protection | N95 Respirator or PAPR | A fit-tested N95 respirator is the minimum requirement, especially when handling powders.[5] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary based on the risk assessment.[5] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe, non-perforated shoes that fully cover the foot are required to protect against spills.[5] |
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the laboratory gown, ensuring it is securely fastened at the back.
-
Respirator: Don the N95 respirator or PAPR, performing a user seal check.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if required.
-
Gloves: Don the first pair of gloves (inner). Pull the cuffs of the gown over the inner gloves. Don the second pair of gloves (outer), pulling them over the gown's cuffs.
Doffing Sequence (performed in a designated area):
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten and remove the gown, rolling it inward to contain any contamination. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride - Immunomart [immunomart.com]
- 3. This compound: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
